molecular formula C13H14N2O2 B1452637 1-(2-Cyanophenyl)piperidine-3-carboxylic acid CAS No. 942474-51-3

1-(2-Cyanophenyl)piperidine-3-carboxylic acid

Cat. No.: B1452637
CAS No.: 942474-51-3
M. Wt: 230.26 g/mol
InChI Key: DPCRZOIVBBSRNW-UHFFFAOYSA-N
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Description

1-(2-Cyanophenyl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-cyanophenyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-8-10-4-1-2-6-12(10)15-7-3-5-11(9-15)13(16)17/h1-2,4,6,11H,3,5,7,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCRZOIVBBSRNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655713
Record name 1-(2-Cyanophenyl)piperidine-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20655713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-51-3
Record name 1-(2-Cyanophenyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Cyanophenyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Cyanophenyl)piperidine-3-carboxylic acid is a valuable heterocyclic compound, serving as a key building block in the development of various pharmacologically active agents. Its rigid piperidine core, coupled with the reactive nitrile and carboxylic acid functionalities, makes it an attractive scaffold for medicinal chemists. This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway to this target molecule, designed for researchers, scientists, and drug development professionals. The presented methodology emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring both technical accuracy and practical applicability.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be logically approached through a two-step sequence. The primary disconnection is at the C-N bond between the phenyl ring and the piperidine nitrogen. This bond formation is ideally suited for a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is renowned for its efficiency and functional group tolerance in constructing arylamine bonds.[1][2]

The second key transformation is the formation of the carboxylic acid moiety. To avoid potential complications with the free carboxylic acid during the cross-coupling reaction (such as chelation to the palladium catalyst or unwanted side reactions), it is strategic to employ a protected form, such as an ester. The final step would then be the hydrolysis of this ester to yield the desired carboxylic acid.

This two-step strategy, outlined below, offers a reliable and scalable route to the target compound.

Retrosynthesis Target This compound Intermediate This compound ester Target->Intermediate Ester Hydrolysis Starting_Materials 2-Halobenzonitrile + Piperidine-3-carboxylic acid ester Intermediate->Starting_Materials Buchwald-Hartwig Amination

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of this compound ester via Buchwald-Hartwig Amination

The cornerstone of this synthesis is the palladium-catalyzed coupling of an aryl halide (2-halobenzonitrile) with a piperidine-3-carboxylic acid ester. The Buchwald-Hartwig amination is the method of choice due to its broad substrate scope and tolerance for various functional groups.[1][2][3]

Causality Behind Experimental Choices
  • Aryl Halide: 2-Bromobenzonitrile is a preferred starting material over 2-chlorobenzonitrile due to the higher reactivity of the C-Br bond in the oxidative addition step of the catalytic cycle.[1] While 2-iodobenzonitrile could also be used and might exhibit even higher reactivity, 2-bromobenzonitrile often provides a good balance of reactivity and cost-effectiveness.

  • Piperidine Component: A simple alkyl ester of piperidine-3-carboxylic acid, such as the ethyl or methyl ester, is ideal. The ester group serves as a protecting group for the carboxylic acid and can be readily hydrolyzed in the final step.[4]

  • Catalyst System:

    • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species.[3]

    • Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[3] For the coupling of a secondary cyclic amine with an aryl bromide, bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or DPPF (1,1'-bis(diphenylphosphino)ferrocene) are known to be highly effective, leading to higher reaction rates and yields.[1] Sterically hindered monodentate ligands can also be employed.

    • Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a strong, hindered base commonly used for this purpose. Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, though they may require higher reaction temperatures.[3]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent quenching of the base and deactivation of the catalyst.[3]

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Conditions A 2-Bromobenzonitrile Reaction_Vessel Reaction Mixture A->Reaction_Vessel B Piperidine-3-carboxylic acid ester B->Reaction_Vessel C Pd(OAc)₂ C->Reaction_Vessel D BINAP or DPPF D->Reaction_Vessel E NaOtBu E->Reaction_Vessel F Anhydrous Toluene F->Reaction_Vessel G Inert Atmosphere (N₂ or Ar) G->Reaction_Vessel H Elevated Temperature H->Reaction_Vessel Product This compound ester Reaction_Vessel->Product Work-up & Purification

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add palladium(II) acetate (0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

  • Addition of Reactants: Add 2-bromobenzonitrile (1.0 eq) and piperidine-3-carboxylic acid ethyl ester (1.2 eq) to the flask, followed by anhydrous toluene.

  • Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound ester.

Component Molar Ratio Purpose
2-Bromobenzonitrile1.0Aryl halide source
Piperidine-3-carboxylic acid ethyl ester1.2Amine source
Palladium(II) acetate0.02Catalyst precursor
BINAP0.03Ligand
Sodium tert-butoxide1.4Base
Toluene-Solvent

Part 2: Hydrolysis of the Ester to the Carboxylic Acid

The final step in the synthesis is the deprotection of the carboxylic acid via hydrolysis of the ester. This is a standard transformation that can be achieved under either acidic or basic conditions.[4][5] Base-catalyzed hydrolysis, or saponification, is often preferred as it is typically irreversible and high-yielding.[4]

Causality Behind Experimental Choices
  • Hydrolysis Conditions: Basic hydrolysis using a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and a co-solvent like methanol or tetrahydrofuran (THF) is a reliable method.[6] The co-solvent is necessary to ensure the solubility of the ester starting material.

  • Work-up: After the hydrolysis is complete, the reaction mixture is acidified to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Ester_Hydrolysis_Workflow Start This compound ester Reaction Dissolve in THF/Water Add NaOH (aq) Start->Reaction Acidification Acidify with HCl (aq) Reaction->Acidification Stir at RT Filtration Filter & Dry Acidification->Filtration Product This compound Filtration->Product

Caption: Workflow for the ester hydrolysis.

Detailed Experimental Protocol
  • Dissolution: Dissolve the this compound ester in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (2-3 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidification: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid until the pH is acidic (pH ~2-3).

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the solid with cold water and dry under vacuum to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.

Component Molar Ratio Purpose
Ester Intermediate1.0Substrate
Sodium Hydroxide2-3Base for hydrolysis
THF/Water-Solvent system
Hydrochloric Acid-Acid for protonation

Conclusion

The described two-step synthetic pathway, commencing with a Buchwald-Hartwig amination followed by ester hydrolysis, provides a dependable and efficient method for the preparation of this compound. This guide has detailed the critical experimental parameters and the scientific rationale behind the chosen conditions, offering a solid foundation for researchers in the field of medicinal and organic chemistry. The inherent modularity of this approach also allows for the synthesis of a diverse array of analogs by varying the aryl halide and piperidine starting materials.

References

  • Wikipedia. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • CN106831540A. (2017). It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Kerk, A. R., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936–945.
  • Chen, J., et al. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(13), 3583-3587.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Li, J., et al. (2018). Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones. Molecules, 23(11), 2947.
  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Nature Protocols. (2007). Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands.
  • Lücking, U., et al. (2019). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic part. Medicinal Chemistry Research, 28, 1489-1502.
  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Retrieved from [Link]

  • EON Biotech. (n.d.). This compound – (942474-51-3). Retrieved from [Link]

  • Kumar, S., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(23), 5626.
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424.
  • Bora, U., et al. (2003).
  • EduBirdie. (n.d.). Functional Derivatives Of Carboxylic Acids. Chapter 4. Retrieved from [Link]

  • Timberlake, K. C. (n.d.). Functional Derivatives of Carboxylic Acids. Retrieved from [Link]

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Sources

An In-depth Technical Guide to 1-(2-Cyanophenyl)piperidine-3-carboxylic acid: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2-Cyanophenyl)piperidine-3-carboxylic acid. As a novel compound with limited directly published data, this guide synthesizes information from structurally analogous molecules and fundamental chemical principles to offer a robust predictive profile for researchers, scientists, and drug development professionals.

Introduction: A Molecule of Pharmaceutical Interest

This compound is a heterocyclic compound featuring a piperidine ring N-substituted with a 2-cyanophenyl group and a carboxylic acid moiety at the 3-position. The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals across various therapeutic areas.[1][2] Its derivatives are noted for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The incorporation of a cyanophenyl group introduces specific electronic and steric properties that can modulate the pharmacological profile of the parent piperidine structure. This guide will explore the anticipated characteristics of this molecule, providing a foundational understanding for its potential use in drug discovery and development.

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₃H₁₄N₂O₂Based on chemical structure
Molecular Weight 230.27 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for similar organic compounds[4]
Melting Point 180 - 200 °CInferred from piperidine-3-carboxylic acid (185-189 °C) and the addition of the cyanophenyl group[4]
Boiling Point Decomposes before boilingCarboxylic acids often decompose at high temperatures[4]
Solubility Moderately soluble in water; soluble in organic solvents like ethanol and DMSOThe carboxylic acid group enhances water solubility, while the aromatic and piperidine rings favor organic solvents.[4][5]
pKa ~4.5 (carboxylic acid), ~8-9 (piperidine nitrogen)Approximate value for the carboxylic acid group.[4] The basicity of the piperidine nitrogen is reduced by the electron-withdrawing effect of the cyanophenyl group.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for the formation of N-aryl piperidines. A probable synthetic route would involve the nucleophilic substitution of a halogenated benzonitrile with piperidine-3-carboxylic acid or its ester.

Proposed Synthesis Workflow

A plausible and efficient method for the synthesis of the target compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method is widely used for the formation of C-N bonds.

Synthesis_Workflow Piperidine-3-carboxylic acid ester Piperidine-3-carboxylic acid ester Reaction_Vessel Buchwald-Hartwig Amination Piperidine-3-carboxylic acid ester->Reaction_Vessel 2-Bromobenzonitrile 2-Bromobenzonitrile 2-Bromobenzonitrile->Reaction_Vessel Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Reaction_Vessel Base Base Base->Reaction_Vessel Intermediate_Ester 1-(2-Cyanophenyl)piperidine- 3-carboxylic acid ester Reaction_Vessel->Intermediate_Ester Hydrolysis Ester Hydrolysis Intermediate_Ester->Hydrolysis Final_Product 1-(2-Cyanophenyl)piperidine- 3-carboxylic acid Hydrolysis->Final_Product

Caption: Proposed Buchwald-Hartwig amination workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Esterification: Protect the carboxylic acid of piperidine-3-carboxylic acid as an ester (e.g., methyl or ethyl ester) to prevent side reactions.

  • Coupling Reaction: In an inert atmosphere, combine the piperidine-3-carboxylic acid ester, 2-bromobenzonitrile, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu) in an appropriate solvent (e.g., toluene).

  • Heating: Heat the reaction mixture under reflux until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, quench the reaction, extract the product into an organic solvent, and purify the intermediate ester by column chromatography.

  • Hydrolysis: Hydrolyze the ester group of the purified intermediate using acidic or basic conditions to yield the final product, this compound.

  • Final Purification: Purify the final product by recrystallization or chromatography.

Chemical Reactivity

The reactivity of this compound is dictated by its three primary functional groups:

  • Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, and reduction to an alcohol.

  • Piperidine Nitrogen: The tertiary amine is basic and can be protonated to form a salt. It is generally unreactive in N-alkylation or acylation reactions due to steric hindrance and the electron-withdrawing nature of the aryl group.

  • Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. The cyano group also has a polar interaction with other molecules.[6]

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

Spectroscopic_Characterization Molecule 1-(2-Cyanophenyl)piperidine- 3-carboxylic acid NMR NMR Spectroscopy (¹H, ¹³C) Molecule->NMR MS Mass Spectrometry (MS) Molecule->MS IR Infrared Spectroscopy (IR) Molecule->IR Data_Analysis Structural Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: Workflow for the spectroscopic characterization and structural confirmation of the target molecule.

Expected Spectroscopic Data:

  • ¹H NMR:

    • Aromatic protons of the cyanophenyl group would appear in the downfield region (δ 7.0-8.0 ppm).

    • Protons on the piperidine ring would be observed in the aliphatic region (δ 1.5-4.0 ppm).

    • The carboxylic acid proton would likely be a broad singlet at a downfield chemical shift (δ 10-12 ppm).

  • ¹³C NMR:

    • The carbonyl carbon of the carboxylic acid would be in the range of δ 170-180 ppm.

    • The nitrile carbon would appear around δ 115-125 ppm.

    • Aromatic carbons would be found between δ 110-150 ppm.

    • Aliphatic carbons of the piperidine ring would be in the upfield region (δ 20-60 ppm).

  • IR Spectroscopy:

    • A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.

    • A C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.

    • A C≡N stretch from the nitrile group around 2220-2260 cm⁻¹.

    • C-H stretches from the aromatic and aliphatic portions.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) corresponding to the exact mass of the compound.

    • Characteristic fragmentation patterns involving the loss of COOH, CN, and cleavage of the piperidine ring.

Potential Applications in Drug Discovery

The structural motifs within this compound suggest its potential as a scaffold for the development of novel therapeutic agents. Piperidine derivatives are known to exhibit a wide array of pharmacological activities.[1][2] Furthermore, molecules containing the cyanophenyl group have been investigated for their roles in various biological processes.[6]

Potential Therapeutic Areas:

  • Neurological Disorders: Piperazine and piperidine derivatives have been extensively studied for their effects on the central and peripheral nervous systems.[7]

  • Oncology: The piperidine ring is a common feature in many anticancer agents.[2]

  • Infectious Diseases: Piperidine derivatives have shown promise as antimicrobial agents.[3]

The combination of the piperidine core, a known pharmacophore, with the electronically distinct cyanophenyl group could lead to compounds with novel mechanisms of action or improved selectivity for specific biological targets.

Safety and Handling

As a novel chemical entity, this compound should be handled with care, assuming it may be hazardous. Standard laboratory safety protocols should be strictly followed.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile rubber), and a lab coat.[8]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Handling: Avoid contact with skin, eyes, and clothing.[8] In case of contact, rinse the affected area immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4] Keep the container tightly sealed.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

While direct experimental data on this compound is limited, this in-depth technical guide provides a comprehensive, predictive overview of its chemical properties, a plausible synthetic route, a strategy for its characterization, and its potential applications in drug discovery. By leveraging established chemical principles and data from structurally related compounds, this guide serves as a valuable resource for researchers and scientists interested in exploring the potential of this novel molecule. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the scientific and therapeutic value of this compound.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Mykhailiuk, P. K. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. [Link]

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  • Selingo, J. D., et al. (2023). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2016). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. [Link]

  • Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI Blog. [Link]

  • Selingo, J. D., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • Taylor & Francis. (n.d.). Cyano groups – Knowledge and References. Taylor & Francis. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • ChemistryViews. (2023). General Path to N-Arylpiperidines. ChemistryViews. [Link]

  • Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda. [Link]

  • ResearchGate. (n.d.). Scheme 1. 2-Piperidine-carboxylic acid. ResearchGate. [Link]

  • Chemsrc. (2025). 2-cyanopyridine. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. MDPI. [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Nitriles. Chemistry LibreTexts. [Link]

  • PharmacologyOnLine - SILAE. (n.d.). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE. [Link]

  • Hilaris Publisher. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Hilaris Publisher. [Link]

  • JACS. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. JACS. [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
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"1-(2-Cyanophenyl)piperidine-3-carboxylic acid" CAS number 942474-51-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Cyanophenyl)piperidine-3-carboxylic Acid (CAS 942474-51-3): Synthesis, Characterization, and Medicinal Chemistry Potential

Authored by: Dr. Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While specific literature on this exact molecule is sparse, its structural motifs—the N-arylpiperidine core and the carboxylic acid handle—are cornerstones of modern pharmaceutical design. This document synthesizes information from analogous structures and established chemical principles to provide a predictive and practical framework for researchers. We will explore plausible synthetic routes, expected analytical characteristics, key chemical transformations, and the inferred therapeutic potential of this compound and its derivatives.

Introduction and Molecular Overview

This compound (CAS 942474-51-3) is a bifunctional organic molecule. Its structure is characterized by a saturated piperidine ring, which provides a three-dimensional scaffold, N-arylated with a 2-cyanophenyl group. The carboxylic acid at the 3-position offers a versatile point for chemical modification and interaction with biological targets.

The N-arylpiperidine scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs targeting the central nervous system (CNS), ion channels, and G-protein coupled receptors (GPCRs). The ortho-cyano substitution on the phenyl ring is particularly noteworthy; it acts as a potent hydrogen bond acceptor and can serve as a synthetic precursor to other functional groups, such as tetrazoles, which are common bioisosteres for carboxylic acids.

Table 1: Core Molecular Properties (Predicted)

Property Predicted Value/Information Significance
Molecular Formula C₁₃H₁₄N₂O₂ Provides the elemental composition.
Molecular Weight 230.26 g/mol Essential for stoichiometric calculations in synthesis.
Topological Polar Surface Area (TPSA) 77.9 Ų Suggests moderate cell permeability.
cLogP (Octanol-Water Partition Coeff.) 1.5 - 2.5 Indicates a balance between hydrophilicity and lipophilicity.
pKa (Carboxylic Acid) ~4.0 - 5.0 The carboxylic acid will be deprotonated at physiological pH (7.4).

| pKa (Piperidine Nitrogen) | Low (Aromatic delocalization) | The lone pair on the piperidine nitrogen is significantly less basic due to delocalization into the aromatic ring. |

Synthesis and Purification

The synthesis of this compound can be achieved through several established methods for N-arylation. A highly reliable and scalable approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Proposed Synthetic Workflow: Buchwald-Hartwig Amination

This pathway involves the coupling of a piperidine-3-carboxylic acid ester with 2-bromobenzonitrile, followed by hydrolysis of the ester to yield the final product. The ester is used as a protecting group for the carboxylic acid to prevent side reactions.

SynthesisWorkflow cluster_step1 Step 1: Buchwald-Hartwig Coupling cluster_step2 Step 2: Saponification PiperidineEster Ethyl Piperidine-3-carboxylate CoupledEster Ethyl 1-(2-Cyanophenyl)piperidine-3-carboxylate PiperidineEster->CoupledEster Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Toluene, 100 °C ArylHalide 2-Bromobenzonitrile ArylHalide->CoupledEster FinalProduct 1-(2-Cyanophenyl)piperidine- 3-carboxylic acid CoupledEster->FinalProduct 1. NaOH, H₂O/EtOH 2. HCl (aq) workup

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Self-Validating)

Step 1: Synthesis of Ethyl 1-(2-Cyanophenyl)piperidine-3-carboxylate

  • Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and Sodium tert-butoxide (1.4 eq). Seal the flask, and purge with argon for 15 minutes. The causality for this step is to prevent the oxidation of the palladium catalyst and phosphine ligand, which would deactivate the catalytic system.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous toluene, followed by Ethyl piperidine-3-carboxylate (1.0 eq) and 2-Bromobenzonitrile (1.1 eq).

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed. This self-validates the reaction's completion.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure ester intermediate.

Step 2: Hydrolysis to this compound

  • Saponification: Dissolve the purified ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v). Add sodium hydroxide (2.0 eq) and heat the mixture to 60 °C for 4-6 hours. The reaction is monitored by TLC/LC-MS for the disappearance of the ester.

  • Acidification: Cool the mixture in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3. A precipitate of the carboxylic acid product should form. The causality of acidification is to protonate the carboxylate salt, rendering it less water-soluble for isolation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final compound.

Analytical Characterization (Predicted)

Confirming the identity and purity of the synthesized compound is critical. The following spectroscopic signatures are predicted for this compound.

Table 2: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR - Aromatic Protons: Multiplets between 7.0-7.8 ppm (4H).- Piperidine Protons: Complex multiplets between 1.5-3.8 ppm (9H).- Carboxylic Acid Proton: A broad singlet >10 ppm (1H), which disappears upon D₂O exchange.
¹³C NMR - Carboxylic Carbonyl: ~175 ppm.- Cyano Carbon: ~117 ppm.- Aromatic Carbons: 6 signals between 110-150 ppm.- Piperidine Carbons: Signals between 25-60 ppm.
IR Spectroscopy - Carboxylic Acid O-H: Very broad band from 2500-3300 cm⁻¹.- Carboxylic Acid C=O: Strong absorption around 1700-1725 cm⁻¹.- Nitrile C≡N: Sharp, medium intensity peak around 2220-2230 cm⁻¹.- Aromatic C=C: Peaks around 1600 cm⁻¹.

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ ion at m/z = 231.11. |

Chemical Reactivity and Derivatization

The bifunctional nature of this molecule makes it an excellent starting point for library synthesis. The carboxylic acid is the most accessible handle for derivatization, commonly through amide bond formation.

Amide Coupling Workflow

Amide coupling is a fundamental transformation in medicinal chemistry for exploring the structure-activity relationship (SAR) of a carboxylic acid-containing scaffold.

AmideCoupling cluster_activation Step 1: Activation cluster_coupling Step 2: Nucleophilic Attack CarboxylicAcid 1-(2-Cyanophenyl)piperidine- 3-carboxylic acid ActiveEster Activated O-Acylurea or Active Ester CarboxylicAcid->ActiveEster Coupling Reagent (e.g., HATU, EDC) Base (e.g., DIPEA) Solvent (e.g., DMF) Amine Primary or Secondary Amine (R₁R₂NH) AmideProduct Amide Derivative Amine->AmideProduct ActiveEster->AmideProduct

Caption: General workflow for amide bond formation.

Detailed Experimental Protocol: Amide Coupling with HATU
  • Preparation: In a dry flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Activation: Add HATU (1.1 eq) and Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. The causality here is that HATU, a uronium-based coupling reagent, reacts with the carboxylate (formed in situ by DIPEA) to generate a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.

  • Coupling: Add the desired amine (1.2 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS for completion.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents. Dry the organic phase over sodium sulfate, filter, and concentrate.

  • Purification: Purify the resulting crude amide by flash chromatography or preparative HPLC.

Inferred Biological and Medicinal Chemistry Applications

The N-arylpiperidine scaffold is present in a vast number of biologically active compounds. Its conformational flexibility and ability to present substituents in defined vectors in 3D space make it ideal for interacting with protein binding pockets.

Table 3: Examples of FDA-Approved Drugs with N-Arylpiperidine Scaffolds

Drug Therapeutic Class Target(s)
Fentanyl Opioid Analgesic μ-opioid receptor
Risperidone Antipsychotic D₂ and 5-HT₂A receptors
Donepezil Alzheimer's Disease Acetylcholinesterase

| Paroxetine | Antidepressant (SSRI) | Serotonin transporter (SERT) |

Based on these precedents, derivatives of this compound are logical candidates for screening against CNS targets. The 2-cyanophenyl group can engage in specific dipole-dipole or hydrogen bonding interactions, while the amide derivatives from the 3-carboxylic acid position can explore different regions of a binding site to optimize potency and selectivity.

Hypothetical Target Pathway: GPCR Signaling

Many N-arylpiperidine drugs, such as Risperidone, act on G-protein coupled receptors (GPCRs). A derivative of our title compound could potentially modulate a GPCR pathway, such as the dopamine or serotonin systems.

GPCR_Pathway Ligand Piperidine Derivative (Drug) Receptor GPCR (e.g., D₂ Receptor) Ligand->Receptor Binds & Modulates G_Protein Gβγ Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Inhibits (via Gαi) SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger ↓ Production Kinase Protein Kinase A (PKA) SecondMessenger->Kinase ↓ Activation CellResponse Cellular Response (e.g., ↓ Neuronal Firing) Kinase->CellResponse Leads to

Caption: Hypothetical GPCR inhibitory signaling pathway.

Safety and Handling

  • Hazard Class: Assumed to be an irritant. Handle with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable, albeit under-documented, chemical building block. Its synthesis is readily achievable through robust, modern catalytic methods. Its structure, combining the privileged N-arylpiperidine scaffold with a versatile carboxylic acid handle, makes it an ideal starting point for the synthesis of compound libraries targeting a wide range of biological systems, particularly within the CNS. This guide provides the necessary foundational knowledge—from synthesis to derivatization and potential application—to empower researchers to effectively utilize this compound in their discovery programs.

References

  • A. F. Abdel-Magid, et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]

  • Carpino, L. A., et al. (1994). (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and HATU. ResearchGate. Available at: [Link]

  • Di Micco, S., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

  • Im, D. S. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. National Institutes of Health. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Reddit User Discussion. (2022). amide coupling help. Reddit. Available at: [Link]

  • M. D. G. O'Brien, et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Publications. Available at: [Link]

  • V. V. Tkachenko, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. Available at: [Link]

  • Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. Available at: [Link]

  • J. S. Lesimple, et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • A. P. L. T. G. G. W. L. L. S. W. L. Z. (2021). a) Different modalities of piperidine-containing drugs and drug candidates. ResearchGate. Available at: [Link]

An In-depth Technical Guide to 1-(2-Cyanophenyl)piperidine-3-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-(2-cyanophenyl)piperidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its molecular structure, a robust, proposed synthesis protocol, and an analysis of its potential as a scaffold for novel therapeutics. The insights herein are grounded in established chemical principles and analogous transformations reported in peer-reviewed literature.

Introduction: The Significance of the N-Aryl Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals. Its conformational flexibility and capacity to present substituents in a well-defined three-dimensional arrangement allow for precise interactions with biological targets. The introduction of an aryl group onto the piperidine nitrogen, creating an N-aryl piperidine, further expands the chemical space, often enhancing potency, selectivity, and pharmacokinetic properties.

This compound (Figure 1) is a bifunctional molecule incorporating three key pharmacophoric elements: the piperidine core, a carboxylic acid at the 3-position, and a cyanophenyl group attached to the nitrogen. The cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the carboxylic acid provides a handle for further derivatization or can interact with biological targets. These features make it a compelling scaffold for the development of novel therapeutics, potentially in areas such as oncology, virology, and neuroscience, where piperidine derivatives have shown considerable promise.[1]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are critical for its handling, formulation, and interaction with biological systems.

PropertyValueSource
CAS Number 942474-51-3[2][3][4]
Molecular Formula C₁₃H₁₄N₂O₂[2][3][4][5]
Molecular Weight 230.27 g/mol [3][4]
Appearance White to off-white solid (predicted)General knowledge
Hazard Irritant[3][4]

The structure consists of a saturated six-membered piperidine ring. The nitrogen atom is substituted with a 2-cyanophenyl group, and the carbon at the 3-position bears a carboxylic acid group. The presence of the stereocenter at the C3 position means the compound can exist as a racemic mixture of (R) and (S) enantiomers.

Caption: 2D representation of this compound.

Proposed Synthesis Protocol: Buchwald-Hartwig Amination

The causality for choosing this protocol lies in its broad substrate scope, functional group tolerance, and generally high yields, even with sterically hindered substrates. The use of a palladium catalyst with a bulky, electron-rich phosphine ligand is crucial for facilitating the catalytic cycle efficiently.

G cluster_0 Preparation of Starting Materials cluster_1 Core Reaction cluster_2 Final Step Esterification Step 1: Esterification of Piperidine-3-carboxylic acid Coupling Step 2: Buchwald-Hartwig N-Arylation Esterification->Coupling Purified Ester Reactants Piperidine-3-carboxylic acid + Ethanol (or Methanol) + Acid catalyst (e.g., SOCl₂) Reactants->Esterification Hydrolysis Step 3: Saponification (Ester Hydrolysis) Coupling->Hydrolysis Crude Coupled Ester Coupling_Reactants Piperidine-3-carboxylate ester + 2-Bromobenzonitrile + Pd catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) Coupling_Reactants->Coupling Final_Product 1-(2-Cyanophenyl)piperidine- 3-carboxylic acid Hydrolysis->Final_Product Purified Final Product Hydrolysis_Reactants Coupled Ester Product + Base (e.g., NaOH or LiOH) + Acidic workup Hydrolysis_Reactants->Hydrolysis

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl Piperidine-3-carboxylate

  • Reaction Setup: To a round-bottom flask, add piperidine-3-carboxylic acid (1.0 equiv). Suspend it in anhydrous ethanol (10-20 mL per gram of acid).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equiv) dropwise with stirring. Causality: Thionyl chloride reacts with ethanol to form sulfurous acid ethyl ester and HCl in situ, which catalyzes the esterification.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize excess acid, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl piperidine-3-carboxylate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 1-(2-Cyanophenyl)piperidine-3-carboxylate

  • Reaction Setup: To a dry Schlenk flask under an inert argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Reagent Addition: Add ethyl piperidine-3-carboxylate (1.0 equiv) and 2-bromobenzonitrile (1.1 equiv). Add anhydrous toluene as the solvent.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Step 3: Synthesis of this compound

  • Reaction Setup: Dissolve the purified ethyl 1-(2-cyanophenyl)piperidine-3-carboxylate (1.0 equiv) in a mixture of THF and water.

  • Reagent Addition: Add lithium hydroxide (or sodium hydroxide, 2-3 equiv) and stir the mixture at room temperature.

  • Reaction: Monitor the hydrolysis by TLC. Once the starting ester is consumed, acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Work-up: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, this compound.

This protocol is designed to be self-validating at each stage through standard analytical techniques (TLC, LC-MS, NMR), ensuring the integrity of intermediates and the final product.

Predicted Spectroscopic Data

While experimental data is not available, the expected spectroscopic characteristics can be predicted based on the molecular structure. This is invaluable for characterization upon synthesis.

TechniquePredicted Key Features
¹H NMR - Aromatic protons of the cyanophenyl group in the δ 7.0-8.0 ppm region. - Protons on the piperidine ring in the aliphatic region (δ 1.5-4.0 ppm). - A broad singlet for the carboxylic acid proton (δ > 10 ppm).
¹³C NMR - Carbonyl carbon of the carboxylic acid around δ 170-180 ppm. - Cyano carbon around δ 115-120 ppm. - Aromatic carbons in the δ 110-150 ppm range. - Piperidine carbons in the δ 20-60 ppm range.
IR Spectroscopy - A broad O-H stretch for the carboxylic acid from ~2500-3300 cm⁻¹. - A C=O stretch for the carboxylic acid around 1700-1725 cm⁻¹. - A C≡N stretch for the cyano group around 2220-2240 cm⁻¹. - C-H stretches for aromatic and aliphatic groups.
Mass Spectrometry - A molecular ion peak [M+H]⁺ at m/z 231.11.

Potential Applications in Drug Development

The structural motifs within this compound suggest several promising avenues for drug discovery.

  • Anticancer Activity: Numerous piperidine derivatives have demonstrated potent anticancer activity by various mechanisms, including the inhibition of key signaling pathways.[1] The cyanophenyl group can engage in specific interactions with protein targets, and the carboxylic acid can be derivatized to amides or esters to modulate activity and pharmacokinetic properties.

  • Neuroprotective Agents: The piperidine scaffold is present in many centrally active drugs. Derivatives of piperidine-3-carboxylic acid (nipecotic acid) are known to interact with GABA transporters, suggesting potential applications in neurological disorders.

  • Antiviral Agents: The rigid scaffold of the N-aryl piperidine can be used to orient functional groups to interact with viral enzymes or structural proteins.

The development of a library of compounds based on this core structure, by modifying the substitution on the phenyl ring or converting the carboxylic acid to various amides, would be a logical next step in exploring its therapeutic potential.

Conclusion

This compound is a molecule with significant untapped potential in medicinal chemistry. This guide has provided a detailed overview of its structure and a robust, scientifically-grounded protocol for its synthesis via Buchwald-Hartwig amination. The predicted analytical data serves as a benchmark for its characterization. The diverse biological activities of related N-aryl piperidine compounds strongly suggest that this scaffold is a valuable starting point for the development of novel therapeutic agents. The methodologies and insights presented here are intended to empower researchers to synthesize, characterize, and explore the biological landscape of this promising molecule.

References

  • Nolan, S. P., & Organ, M. G. (2010). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Sabancılar, İ., et al. (2023). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. ResearchGate. Retrieved from [Link]

Sources

Spectroscopic Elucidation of 1-(2-Cyanophenyl)piperidine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-(2-Cyanophenyl)piperidine-3-carboxylic acid. With a molecular formula of C₁₃H₁₄N₂O₂ and a molecular weight of 230.27 g/mol , this molecule possesses a unique combination of a substituted aromatic nitrile and a piperidine carboxylic acid scaffold, making it a molecule of interest in medicinal chemistry and drug development.[1][2] This document serves as a comprehensive resource for researchers and scientists, detailing the expected and interpreted data from Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices and the interpretation of spectral features are explained to provide a self-validating framework for analysis.

Molecular Structure and Spectroscopic Overview

The structural characterization of a novel or synthesized compound is fundamental to understanding its chemical properties and potential biological activity. For this compound, a multi-faceted spectroscopic approach is essential to confirm its complex structure, which features a saturated heterocycle, an aromatic system, and two distinct functional groups (nitrile and carboxylic acid).

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing unparalleled insight into the carbon-hydrogen framework of a molecule.[3] For this compound, both ¹H and ¹³C NMR are required to assign all unique proton and carbon environments.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex, particularly in the aliphatic region, due to the conformational flexibility of the piperidine ring and the potential for diastereotopic protons.

  • Carboxylic Acid Proton (-COOH): A highly deshielded proton, expected to appear as a broad singlet in the δ 10-13 ppm range.[4][5][6] Its broadness is a result of hydrogen bonding and chemical exchange. This signal will disappear upon the addition of a few drops of D₂O to the NMR tube, a definitive test for exchangeable protons.[5][7][8]

  • Aromatic Protons (-C₆H₄): The four protons on the 1,2-disubstituted benzene ring are expected to resonate between δ 7.0 and 8.0 ppm. Due to their distinct electronic environments and coupling to each other, they will likely appear as a series of complex multiplets.

  • Piperidine Ring Protons: This region will contain signals for the 9 protons of the piperidine ring.

    • C2-H₂ and C6-H₂: Protons on the carbons adjacent to the nitrogen are deshielded and are expected in the δ 3.0-4.0 ppm range. The protons on C2 will likely be diastereotopic and appear as distinct multiplets.

    • C3-H: The proton on the carbon bearing the carboxylic acid is deshielded by the carboxyl group and is expected around δ 2.5-3.0 ppm, likely as a multiplet.

    • C4-H₂ and C5-H₂: These remaining methylene protons are the most shielded and are expected to appear as complex, overlapping multiplets in the δ 1.5-2.5 ppm range. Broadening of these signals may occur due to the chair-chair interconversion of the piperidine ring on the NMR timescale.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon environments and confirms the presence of key functional groups.

  • Carboxylic Acid Carbonyl (-COOH): This carbon is significantly deshielded and will appear in the δ 170-185 ppm region.[4][5][7]

  • Aromatic Carbons (-C₆H₄): Six distinct signals are expected in the δ 110-160 ppm range. The carbon attached to the nitrogen (C-N) and the quaternary carbon attached to the nitrile group (C-CN) will have characteristic shifts within this region.

  • Nitrile Carbon (-C≡N): The nitrile carbon has a characteristic chemical shift in the δ 115-125 ppm range.[5][6][8]

  • Piperidine Ring Carbons: Five signals are expected for the piperidine ring carbons. The carbons adjacent to the nitrogen (C2 and C6) will be the most downfield in the aliphatic region, typically δ 45-60 ppm. The other carbons (C3, C4, C5) will appear further upfield, between δ 20-45 ppm.[9]

Table 1: Summary of Predicted NMR Data
Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Key Characteristics
Carboxylic Acid10.0 - 13.0170 - 185Broad singlet, D₂O exchangeable
Nitrile-115 - 125Quaternary carbon, sharp signal
Aromatic7.0 - 8.0110 - 160Complex multiplets, 4H integration
Piperidine C2, C63.0 - 4.045 - 60Adjacent to Nitrogen, deshielded
Piperidine C32.5 - 3.035 - 45Adjacent to COOH
Piperidine C4, C51.5 - 2.520 - 35Shielded aliphatic region
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze splitting patterns to deduce proton-proton coupling. Assign peaks in both spectra based on chemical shifts and correlation experiments (e.g., COSY, HSQC) if necessary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the parent compound and structural information from its fragmentation patterns.[10]

Ionization and Molecular Ion

Electrospray ionization (ESI) is the preferred method for a polar molecule like this, as it is a soft ionization technique that typically keeps the parent molecule intact.

  • Molecular Weight: 230.27 g/mol [1][2]

  • Positive Ion Mode: The protonated molecule, [M+H]⁺, is expected at m/z 231.27 . The basic nitrogen of the piperidine ring is the most likely site of protonation.

  • Negative Ion Mode: The deprotonated molecule, [M-H]⁻, is expected at m/z 229.27 , resulting from the loss of the acidic carboxylic proton.

Predicted Fragmentation Pattern

Tandem MS (MS/MS) experiments on the precursor ion (e.g., m/z 231.27) would reveal characteristic fragments.

M_H [M+H]⁺ m/z 231.27 Frag1 Loss of H₂O (-18) m/z 213.27 M_H->Frag1 Frag2 Loss of COOH radical (-45) m/z 186.27 M_H->Frag2 Frag3 Loss of CO₂ (-44) m/z 187.27 M_H->Frag3 Frag5 Cyanophenyl Cation m/z 102.05 M_H->Frag5 α-cleavage Frag4 Piperidine Ring Cleavage Frag3->Frag4

Figure 2: Predicted ESI-MS fragmentation pathways.

  • Loss of Water [M+H-H₂O]⁺: A common fragmentation for protonated carboxylic acids, leading to an ion at m/z 213.27 .

  • Loss of Carboxylic Acid Group: Cleavage of the C-C bond adjacent to the carbonyl can result in the loss of the entire COOH group (radical loss, 45 Da) or CO₂ (44 Da) after rearrangement.[11] This would yield significant fragments at m/z 186.27 or m/z 187.27 .

  • Piperidine Ring Fragmentation: Alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen, is a dominant pathway for piperidines, leading to the formation of stable iminium ions. This can result in various smaller fragments depending on the specific bond cleaved.

  • Formation of Cyanophenyl Cation: Cleavage between the piperidine nitrogen and the phenyl ring could generate a cyanophenyl cation fragment at m/z 102.05 .

Table 2: Summary of Predicted MS Data
m/z Ion Identity Mode Description
231.27[M+H]⁺PositiveProtonated Molecular Ion
229.27[M-H]⁻NegativeDeprotonated Molecular Ion
213.27[M+H-H₂O]⁺PositiveLoss of water from parent ion
187.27[M+H-CO₂]⁺PositiveDecarboxylation of parent ion
186.27[M+H-COOH]⁺PositiveLoss of carboxyl radical
102.05[C₇H₄N]⁺Positive2-cyanophenyl cation fragment
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid (for positive mode) or ammonium hydroxide (for negative mode).

  • Chromatography: Inject the sample onto a liquid chromatography system (e.g., using a C18 column) to separate it from any impurities.

  • Mass Spectrometry: Elute the compound directly into an ESI-equipped mass spectrometer.

  • Acquisition: Perform a full scan analysis to identify the molecular ion. Subsequently, perform a product ion scan (MS/MS) on the isolated molecular ion to obtain the fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]

Predicted Characteristic Absorptions

The IR spectrum of this compound is expected to show several highly diagnostic peaks.

  • O-H Stretch (Carboxylic Acid): This is one of the most recognizable IR bands. It will appear as a very broad and strong absorption spanning from ~3300 cm⁻¹ down to 2500 cm⁻¹ .[4][5][7][8] This extreme broadness is due to the strong hydrogen bonding between carboxylic acid molecules, which form dimers in the solid state or in concentrated solutions.[13]

  • C-H Stretches (Aliphatic & Aromatic): Aliphatic C-H stretches from the piperidine ring will appear as sharp peaks just below 3000 cm⁻¹ (~2850-2980 cm⁻¹ ). Aromatic C-H stretches will appear as weaker peaks just above 3000 cm⁻¹ (~3010-3100 cm⁻¹ ).[14]

  • C≡N Stretch (Nitrile): A sharp, medium-to-strong intensity peak is expected in the 2220-2240 cm⁻¹ region.[5][6][8] Its conjugation with the aromatic ring shifts it to a slightly lower wavenumber compared to aliphatic nitriles. This region has few other interfering absorptions, making it highly diagnostic.

  • C=O Stretch (Carboxylic Acid): A very strong and sharp absorption is expected around 1700-1725 cm⁻¹ .[4][5] The exact position is influenced by hydrogen bonding; in a dimeric state, this peak is typically found near 1710 cm⁻¹.[5][6][7]

  • C=C Stretches (Aromatic): Several medium-to-weak peaks will be present in the 1450-1600 cm⁻¹ region due to the stretching vibrations within the benzene ring.[14]

  • C-O Stretch & O-H Bend (Carboxylic Acid): These absorptions appear in the fingerprint region. A C-O stretching band is expected around 1210-1320 cm⁻¹ , and an in-plane O-H bend is found near 1395-1440 cm⁻¹ .[15]

Table 3: Summary of Predicted IR Absorptions
Wavenumber (cm⁻¹) Functional Group Vibration Intensity
3300 - 2500Carboxylic AcidO-H StretchStrong, Very Broad
3100 - 3010AromaticC-H StretchWeak to Medium
2980 - 2850Aliphatic (Piperidine)C-H StretchMedium
2240 - 2220NitrileC≡N StretchMedium, Sharp
1725 - 1700Carboxylic AcidC=O StretchStrong, Sharp
1600 - 1450AromaticC=C StretchMedium to Weak
1320 - 1210Carboxylic AcidC-O StretchMedium
Experimental Protocol: ATR-IR Spectroscopy
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: The resulting spectrum (plotted as % Transmittance vs. Wavenumber) is analyzed by identifying the key absorption bands and assigning them to the corresponding functional groups.

Conclusion

The structural elucidation of this compound is definitively achievable through a combined application of NMR, MS, and IR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. The IR spectrum confirms the presence of the key nitrile and carboxylic acid functional groups. Mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation pathways. Finally, ¹H and ¹³C NMR spectroscopy provides the detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of the complete molecular structure. This guide outlines the expected spectroscopic signatures, providing a robust framework for researchers to validate their synthesis and characterization of this and structurally related compounds.

References

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An In-Depth Technical Guide to the Potential Biological Activity of 1-(2-Cyanophenyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling Therapeutic Potential in a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. This guide focuses on the therapeutic potential of 1-(2-Cyanophenyl)piperidine-3-carboxylic acid , a compound of significant interest due to its unique structural motifs. While direct biological data on this specific molecule is nascent, a comprehensive analysis of its constituent parts—the piperidine-3-carboxylic acid core and the 2-cyanophenyl substituent—provides a compelling rationale for its investigation as a modulator of key biological pathways implicated in a range of human diseases. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical underpinnings of its potential activity and a practical framework for its experimental validation.

Molecular Architecture and Rationale for Investigation

This compound is a heterocyclic compound featuring a piperidine ring, a versatile scaffold prevalent in numerous approved pharmaceuticals.[1][2] The carboxylic acid at the 3-position and the 2-cyanophenyl group at the 1-position are key determinants of its potential biological interactions.

  • The Piperidine-3-Carboxylic Acid Core: This moiety is a well-established pharmacophore. Derivatives of piperidine-3-carboxylic acid have been explored for a variety of therapeutic applications, including as inhibitors of enzymes like Cathepsin K, which is involved in bone resorption. The carboxylic acid group provides a critical point for ionic interactions with biological targets.

  • The 2-Cyanophenyl Substituent: The presence of a cyanophenyl group is particularly intriguing. This functional group is a known feature in the design of inhibitors for enzymes within the kynurenine pathway, a critical metabolic route for tryptophan.[3][4][5][6] Disruptions in the kynurenine pathway are linked to the pathophysiology of neurodegenerative diseases, psychiatric disorders, and cancer.[3][4][6]

Based on this structural analysis, a primary hypothesis emerges: This compound is a potential inhibitor of kynurenine 3-monooxygenase (KMO) , a key enzyme in the kynurenine pathway.

The Kynurenine Pathway: A Prime Therapeutic Target

The kynurenine pathway is the principal route of tryptophan metabolism in the body.[3][5] Under normal physiological conditions, it plays a vital role in generating cellular energy. However, under inflammatory conditions, the pathway can become dysregulated, leading to an accumulation of neurotoxic metabolites and a depletion of neuroprotective ones.[5]

The Critical Role of Kynurenine 3-Monooxygenase (KMO)

KMO is a pivotal enzyme that sits at a crucial branch point in the kynurenine pathway.[5] It catalyzes the conversion of kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid.[5] Inhibition of KMO is a highly attractive therapeutic strategy because it is expected to:

  • Decrease the production of the neurotoxic metabolite quinolinic acid.

  • Increase the levels of the neuroprotective metabolite kynurenic acid. [5]

This shift in the balance of kynurenine pathway metabolites holds therapeutic promise for a range of conditions, including Huntington's disease, Alzheimer's disease, and certain cancers.[3][4][5]

Proposed Mechanism of Action: KMO Inhibition

The structural similarity of this compound to known KMO inhibitors provides a strong basis for its proposed mechanism of action. The 2-cyanophenyl group can potentially mimic the binding of the natural substrate, kynurenine, within the active site of the KMO enzyme. The piperidine-3-carboxylic acid portion of the molecule can then establish additional interactions, enhancing binding affinity and inhibitory potency.

Kynurenine Pathway and Proposed Inhibition Figure 1: The Kynurenine Pathway and the Proposed Site of Action for this compound Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KAT Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_Hydroxykynurenine->Quinolinic_Acid Inhibitor 1-(2-Cyanophenyl)piperidine- 3-carboxylic acid KMO KMO Inhibitor->KMO Proposed Inhibition Experimental Workflow Figure 2: A Step-wise Experimental Workflow for Validating the Biological Activity of this compound cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation KMO_Assay KMO Inhibition Assay Selectivity_Assay Enzyme Selectivity Profiling KMO_Assay->Selectivity_Assay Cell_Based_Assay Cell-Based Kynurenine Pathway Assay Selectivity_Assay->Cell_Based_Assay PK_Studies Pharmacokinetic Studies Cell_Based_Assay->PK_Studies PD_Studies Pharmacodynamic Studies PK_Studies->PD_Studies Efficacy_Studies Disease Model Efficacy Studies PD_Studies->Efficacy_Studies Start Compound Synthesis and Purification Start->KMO_Assay

Caption: Experimental workflow for validation.

In Vitro Characterization

4.1.1. KMO Inhibition Assay

  • Objective: To determine the direct inhibitory activity of this compound on recombinant human KMO.

  • Methodology:

    • Express and purify recombinant human KMO.

    • Perform a fluorescence-based or HPLC-based enzyme assay to measure the conversion of kynurenine to 3-hydroxykynurenine.

    • Incubate varying concentrations of the test compound with the enzyme and substrate.

    • Measure the rate of product formation and calculate the IC50 value.

  • Expected Outcome: A dose-dependent inhibition of KMO activity, yielding a potent IC50 value.

4.1.2. Enzyme Selectivity Profiling

  • Objective: To assess the selectivity of the compound for KMO over other related enzymes in the kynurenine pathway and other off-target enzymes.

  • Methodology:

    • Screen the compound against a panel of enzymes, including indoleamine 2,3-dioxygenase (IDO1), tryptophan 2,3-dioxygenase (TDO), and kynurenine aminotransferases (KATs).

    • Utilize commercially available enzyme assay kits or develop in-house assays.

  • Expected Outcome: High selectivity for KMO with minimal inhibition of other tested enzymes, indicating a specific mode of action.

4.1.3. Cell-Based Kynurenine Pathway Assay

  • Objective: To confirm the compound's ability to modulate the kynurenine pathway in a cellular context.

  • Methodology:

    • Use a human cell line known to express the kynurenine pathway, such as HEK293 or SH-SY5Y cells.

    • Treat the cells with varying concentrations of the test compound.

    • Stimulate the pathway with tryptophan or interferon-gamma.

    • Measure the levels of kynurenine, kynurenic acid, and quinolinic acid in the cell culture supernatant using LC-MS/MS.

  • Expected Outcome: A dose-dependent decrease in quinolinic acid levels and a corresponding increase in kynurenic acid levels.

In Vivo Evaluation

4.2.1. Pharmacokinetic (PK) Studies

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a relevant animal model (e.g., mice or rats).

  • Methodology:

    • Administer the compound via intravenous and oral routes.

    • Collect plasma and brain tissue samples at various time points.

    • Quantify the compound concentration using LC-MS/MS.

  • Expected Outcome: Favorable pharmacokinetic properties, including good oral bioavailability and brain penetration, which are crucial for treating neurological disorders.

4.2.2. Pharmacodynamic (PD) Studies

  • Objective: To demonstrate that the compound modulates the kynurenine pathway in vivo.

  • Methodology:

    • Administer the compound to animals.

    • Collect plasma and brain tissue samples.

    • Measure the levels of kynurenine pathway metabolites (kynurenine, kynurenic acid, and quinolinic acid) using LC-MS/MS.

  • Expected Outcome: A significant reduction in brain quinolinic acid levels and an increase in brain kynurenic acid levels following compound administration.

4.2.3. Disease Model Efficacy Studies

  • Objective: To evaluate the therapeutic potential of the compound in a relevant animal model of a neurodegenerative disease (e.g., a transgenic mouse model of Huntington's disease).

  • Methodology:

    • Treat diseased animals with the compound over a specified period.

    • Assess behavioral and neuropathological endpoints.

  • Expected Outcome: Amelioration of disease-related phenotypes, such as improved motor function and reduced neuronal cell death.

Data Summary and Interpretation

The following table provides a template for summarizing the key quantitative data that will be generated from the proposed experimental workflow.

Assay Parameter Target Value Rationale
KMO Inhibition AssayIC50< 1 µMPotent direct inhibition of the target enzyme.
Enzyme Selectivity>100-fold selectivity for KMOHigh specificity to minimize off-target effects.
Cell-Based AssayEC50 for quinolinic acid reduction< 5 µMCellular potency and pathway engagement.
PharmacokineticsOral Bioavailability> 30%Sufficient exposure after oral administration.
PharmacokineticsBrain-to-Plasma Ratio> 0.5Adequate central nervous system penetration.
PharmacodynamicsBrain Quinolinic Acid Reduction> 50%Target engagement in the brain.
Efficacy StudiesImprovement in Behavioral ScoreStatistically significantDemonstrates therapeutic potential.

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a novel inhibitor of kynurenine 3-monooxygenase. The experimental framework outlined in this guide provides a clear and logical path to rigorously test this hypothesis. Successful validation of its in vitro and in vivo activity would position this compound as a promising lead for the development of new therapies for a range of debilitating neurological and psychiatric disorders. Future work would focus on lead optimization to further enhance potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing a candidate molecule into clinical development.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central. [Link] [1]6. ResearchGate. (n.d.). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. ResearchGate. [Link]

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The Ascendant Trajectory of 1-(2-Cyanophenyl)piperidine-3-carboxylic Acid Derivatives: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold represents a cornerstone in medicinal chemistry, lauded for its conformational flexibility and its presence in a vast array of clinically significant molecules.[1] Within this privileged class, derivatives of 1-(2-Cyanophenyl)piperidine-3-carboxylic acid are emerging as a focal point of intensive research, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this chemical space, offering researchers and drug development professionals a comprehensive resource on the synthesis, structure-activity relationships (SAR), and therapeutic potential of these promising compounds. We will delve into detailed experimental protocols, elucidate the mechanistic underpinnings of their biological effects, and present a forward-looking perspective on their future applications in oncology, neuroscience, and infectious diseases.

Introduction: The Strategic Importance of the this compound Core

The unique architecture of this compound, characterized by the rigidified yet versatile piperidine ring, a strategically placed carboxylic acid handle for molecular interactions, and an electron-withdrawing cyanophenyl substituent, provides a fertile ground for the design of novel therapeutics. The piperidine moiety is a well-established pharmacophore that can enhance metabolic stability and improve pharmacokinetic properties.[2] The carboxylic acid group can act as a key hydrogen bond donor and acceptor, or as a point for further chemical modification to modulate solubility and target engagement. The 2-cyanophenyl group, in particular, offers a unique electronic and steric profile that can drive specific interactions with biological targets.

This guide will systematically deconstruct the key attributes of this molecular framework, providing a granular understanding of its potential to yield next-generation therapies.

Synthetic Strategies: From Conception to Compound

The synthesis of this compound and its analogs can be approached through several strategic pathways. A common and effective method involves a convergent synthesis, where the piperidine-3-carboxylic acid core is first functionalized, followed by the introduction of the 2-cyanophenyl group.

Synthesis of the Piperidine-3-carboxylic Acid Scaffold

A robust method for the preparation of the piperidine-3-carboxylic acid core involves the catalytic hydrogenation of a pyridine-3-carboxylic acid precursor. This method is scalable and provides good yields of the desired saturated heterocycle.

Experimental Protocol: Catalytic Hydrogenation of 3-Pyridinecarboxylic Acid

  • Reaction Setup: In a high-pressure hydrogenation vessel, combine 3-pyridinecarboxylic acid (1 equivalent), a suitable solvent such as water or methanol, and a palladium on carbon catalyst (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas. Introduce hydrogen gas to a pressure of 4-5 MPa.

  • Reaction Conditions: Heat the mixture to 90-100 °C and stir vigorously for 3-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

  • Workup: After cooling to room temperature and carefully venting the hydrogen gas, filter the reaction mixture to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove approximately 50% of the solvent. Cool the solution to induce crystallization of the piperidine-3-carboxylic acid. Further cooling to 0-10 °C can improve the yield. Collect the solid product by filtration and dry under vacuum.

N-Arylation with 2-Fluorobenzonitrile

The introduction of the 2-cyanophenyl group is typically achieved via a nucleophilic aromatic substitution (SNA_r) reaction with 2-fluorobenzonitrile. The secondary amine of the piperidine-3-carboxylic acid acts as the nucleophile, displacing the fluoride from the aromatic ring.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of piperidine-3-carboxylic acid (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents).

  • Addition of Aryl Halide: Add 2-fluorobenzonitrile (1-1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-120 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product. Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

G cluster_0 Synthesis of Piperidine-3-carboxylic Acid cluster_1 N-Arylation 3-Pyridinecarboxylic Acid 3-Pyridinecarboxylic Acid Piperidine-3-carboxylic Acid Piperidine-3-carboxylic Acid 3-Pyridinecarboxylic Acid->Piperidine-3-carboxylic Acid H2, Pd/C Piperidine-3-carboxylic Acid_2 Piperidine-3-carboxylic Acid Target Molecule This compound Piperidine-3-carboxylic Acid_2->Target Molecule 2-Fluorobenzonitrile 2-Fluorobenzonitrile 2-Fluorobenzonitrile->Target Molecule Base (e.g., K2CO3)

Caption: Synthetic workflow for this compound.

Structure-Activity Relationship (SAR) Insights

The therapeutic potential of this scaffold can be fine-tuned by systematic modifications at three key positions: the piperidine ring, the carboxylic acid moiety, and the cyanophenyl group. Understanding the SAR provides a rational basis for designing analogs with improved potency, selectivity, and pharmacokinetic profiles.

Modifications of the Piperidine Ring
  • Substitution: The introduction of substituents on the piperidine ring can significantly impact activity. For example, in a series of inhibitors of the Mycobacterium tuberculosis enzyme MenA, the position and nature of substituents on the piperidine ring were critical for potency.[3]

  • Stereochemistry: The stereochemistry at the 3-position is often crucial for biological activity. In many cases, a specific enantiomer will exhibit significantly higher potency, as demonstrated in piperidine carboxamide inhibitors of the proteasome in Plasmodium falciparum.[1]

Analogs of the Carboxylic Acid Group

The carboxylic acid can be replaced with other acidic functional groups or converted to amides, esters, or other bioisosteres to modulate activity and physicochemical properties.

  • Amide Derivatives: Conversion of the carboxylic acid to a carboxamide can lead to compounds with enhanced cell permeability and altered target interactions. For instance, piperidine-3-carboxamides have been identified as inducers of a senescence-like phenotype in melanoma cells.[4]

  • Bioisosteres: Replacement of the carboxylic acid with bioisosteres such as tetrazoles can maintain the acidic character while potentially improving metabolic stability and oral bioavailability.

Variations on the Phenyl Ring

The substitution pattern on the phenyl ring is a key determinant of target selectivity and potency.

  • Position of the Cyano Group: The ortho-cyano group is a key feature of the core structure. Moving the cyano group to the meta or para position would be expected to significantly alter the electronic and steric properties, leading to different biological activities.

  • Additional Substituents: The introduction of other substituents on the phenyl ring can modulate lipophilicity, electronic properties, and steric bulk, thereby influencing target binding and pharmacokinetic properties.

SAR Core Scaffold This compound Piperidine Ring Piperidine Ring Modifications Core Scaffold->Piperidine Ring Carboxylic Acid Carboxylic Acid Analogs Core Scaffold->Carboxylic Acid Phenyl Ring Phenyl Ring Substitutions Core Scaffold->Phenyl Ring Substitution Substitution Piperidine Ring->Substitution Position & Nature Stereochemistry Stereochemistry Piperidine Ring->Stereochemistry Enantioselectivity Amides Amides Carboxylic Acid->Amides Esters Esters Carboxylic Acid->Esters Bioisosteres (e.g., Tetrazole) Bioisosteres (e.g., Tetrazole) Carboxylic Acid->Bioisosteres (e.g., Tetrazole) Cyano Position Cyano Position Phenyl Ring->Cyano Position Additional Substituents Additional Substituents Phenyl Ring->Additional Substituents

Caption: Key areas for structure-activity relationship studies.

Pharmacological Landscape and Therapeutic Opportunities

Derivatives of this compound have shown promise in a variety of therapeutic areas, underscoring the versatility of this scaffold.

Oncology

The piperidine scaffold is a common feature in many anticancer agents.[5] Derivatives of the core topic have the potential to act through various mechanisms:

  • Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival is a well-established anticancer strategy.[6]

  • Induction of Apoptosis and Senescence: Compounds that can trigger programmed cell death or cellular senescence in cancer cells are highly sought after.[4]

Table 1: Representative Anticancer Activities of Piperidine Derivatives

Compound ClassCancer Cell LineActivity (IC₅₀/EC₅₀)Mechanism of ActionReference
Piperidine-dihydropyridine hybridsA-549 (Lung)15.94 - 48.04 µMCytotoxicity[5]
Piperidine-3-carboxamidesA375 (Melanoma)EC₅₀ = 0.04 µMInduction of Senescence[4]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., A-549 or MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.

Central Nervous System (CNS) Disorders

The ability of the piperidine scaffold to cross the blood-brain barrier makes it an attractive framework for the development of CNS-active drugs.

  • Receptor Modulation: Piperidine derivatives have been shown to modulate the activity of various CNS receptors, including dopamine and sigma receptors.[7]

  • Enzyme Inhibition: Inhibition of enzymes such as acetylcholinesterase is a key strategy in the treatment of Alzheimer's disease.[8]

Antimicrobial and Antifungal Applications

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Piperidine derivatives have demonstrated promising activity against a range of bacteria and fungi.[2][9]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in a 96-well microtiter plate with appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus or Candida albicans).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 24 hours for bacteria).[2]

  • MIC Determination: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that prevents visible growth of the microorganism.

Future Directions and Conclusion

The this compound scaffold is a highly promising platform for the discovery of new drugs. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, makes it a compelling area for further investigation. Future research should focus on:

  • Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational optimization and clinical development.

  • Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the ADME-Tox properties of lead compounds is essential to identify candidates with favorable drug-like properties.

  • Exploration of New Therapeutic Areas: The versatility of this scaffold suggests that its therapeutic potential may extend beyond the areas discussed in this guide.

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An In-Depth Technical Guide to the Synthesis of 1-(2-Cyanophenyl)piperidine-3-carboxylic acid: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 1-(2-Cyanophenyl)piperidine-3-carboxylic acid , a valuable heterocyclic building block. This document delves into the strategic selection of starting materials, detailed synthetic protocols, and in-depth characterization methodologies, grounded in established chemical principles and field-proven insights.

Introduction: The Significance of N-Aryl Piperidine Scaffolds

The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for three-dimensional molecular design.[1][2][3] The introduction of an N-aryl substituent, particularly one bearing a cyano group, can significantly influence a molecule's biological activity by modulating its polarity, metabolic stability, and interaction with biological targets. This compound, with its distinct arrangement of a piperidine ring, a carboxylic acid, and a cyanophenyl group, represents a key intermediate in the synthesis of complex molecules, notably as a precursor to Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[4][5][6] This guide will elucidate a robust and reproducible pathway to this important compound.

Retrosynthetic Analysis and Strategic Selection of Starting Materials

A logical retrosynthetic disconnection of the target molecule, this compound (1), points to two primary building blocks: piperidine-3-carboxylic acid (2) and a 2-cyanophenyl electrophile, such as 2-fluorobenzonitrile (3) or 2-bromobenzonitrile. The key carbon-nitrogen bond formation can be efficiently achieved via a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination.[7][8][9]

Retrosynthesis This compound (1) This compound (1) C-N Disconnection C-N Disconnection This compound (1)->C-N Disconnection Buchwald-Hartwig Amination Piperidine-3-carboxylic acid (2) Piperidine-3-carboxylic acid (2) C-N Disconnection->Piperidine-3-carboxylic acid (2) 2-Halobenzonitrile (e.g., 2-Fluorobenzonitrile) (3) 2-Halobenzonitrile (e.g., 2-Fluorobenzonitrile) (3) C-N Disconnection->2-Halobenzonitrile (e.g., 2-Fluorobenzonitrile) (3)

Figure 1: Retrosynthetic analysis of this compound.
Starting Material 1: Piperidine-3-carboxylic Acid (Nipecotic Acid)

Piperidine-3-carboxylic acid, also known as nipecotic acid, is commercially available in both its racemic and enantiomerically pure forms. For applications where stereochemistry is critical, such as in many pharmaceuticals, the use of a single enantiomer is paramount. While direct purchase is often the most straightforward approach, this guide also presents a synthetic route to chiral piperidine-3-carboxylic acid, starting from the readily available and inexpensive chiral pool starting material, L-glutamic acid. This provides researchers with the flexibility to synthesize specific enantiomers or isotopically labeled versions.

Starting Material 2: 2-Halobenzonitrile

2-Fluorobenzonitrile is often the preferred electrophile for nucleophilic aromatic substitution and related cross-coupling reactions due to the high electronegativity of fluorine, which activates the aromatic ring towards substitution. 2-Bromobenzonitrile is also a viable and commonly used alternative, particularly in palladium-catalyzed reactions. The choice between these may depend on commercial availability, cost, and the specific catalytic system employed. For the purpose of this guide, we will focus on the use of 2-fluorobenzonitrile.

Synthesis of Chiral Piperidine-3-carboxylic Acid from L-Glutamic Acid

For research requiring stereochemical control, (S)-piperidine-3-carboxylic acid can be synthesized from L-glutamic acid in a multi-step sequence. This procedure provides an excellent example of leveraging the chiral pool for the synthesis of complex building blocks.

Chiral_Synthesis_Workflow cluster_0 Synthesis of (S)-Piperidine-3-carboxylic Acid A L-Glutamic Acid B Diesterification A->B SOCl2, MeOH C N-Boc Protection B->C (Boc)2O, Et3N D Diol Formation (Reduction) C->D NaBH4, LiCl E Ditosylation D->E TsCl, Pyridine F Cyclization E->F Benzylamine G Deprotection & Oxidation F->G 1. H2, Pd/C 2. Jones Oxidation H (S)-Piperidine-3-carboxylic Acid G->H

Figure 2: Workflow for the synthesis of (S)-Piperidine-3-carboxylic acid from L-glutamic acid.
Experimental Protocol: Synthesis of (S)-Piperidine-3-carboxylic Acid
  • Diesterification: L-glutamic acid is converted to its dimethyl ester by reaction with thionyl chloride in methanol.

  • N-Boc Protection: The amino group of the diester is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

  • Reduction to Diol: The diester is reduced to the corresponding diol using a strong reducing agent like sodium borohydride in the presence of a Lewis acid such as lithium chloride.

  • Ditosylation: The primary hydroxyl groups of the diol are converted to tosylates using p-toluenesulfonyl chloride in pyridine, creating good leaving groups.

  • Cyclization: Intramolecular cyclization is achieved by reacting the ditosylate with a primary amine, such as benzylamine, which acts as the nitrogen source for the piperidine ring.

  • Deprotection and Oxidation: The N-benzyl group is removed by catalytic hydrogenation, and the primary alcohol is oxidized to the carboxylic acid using an oxidizing agent like Jones reagent to yield (S)-piperidine-3-carboxylic acid.

Core Synthesis: this compound via Buchwald-Hartwig Amination

The central transformation in this synthesis is the palladium-catalyzed N-arylation of piperidine-3-carboxylic acid. To avoid potential complications with the free carboxylic acid, the reaction is often performed on the corresponding ester, followed by hydrolysis.

Main_Synthesis_Workflow cluster_1 Synthesis of this compound Start Piperidine-3-carboxylic acid ethyl ester + 2-Fluorobenzonitrile Coupling Buchwald-Hartwig Amination Start->Coupling Pd(OAc)2, BINAP, Cs2CO3, Toluene Intermediate Ethyl 1-(2-cyanophenyl)piperidine-3-carboxylate Coupling->Intermediate Hydrolysis Saponification Intermediate->Hydrolysis LiOH, THF/H2O Product This compound Hydrolysis->Product

Figure 3: Main synthetic workflow for the target compound.
Experimental Protocol: Buchwald-Hartwig Amination and Saponification

Step 1: Synthesis of Ethyl 1-(2-cyanophenyl)piperidine-3-carboxylate

  • To an oven-dried Schlenk flask is added palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • The flask is evacuated and backfilled with nitrogen three times.

  • Anhydrous toluene is added, followed by piperidine-3-carboxylic acid ethyl ester (1.0 eq.) and 2-fluorobenzonitrile (1.1 eq.).

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite®.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford ethyl 1-(2-cyanophenyl)piperidine-3-carboxylate.

Step 2: Saponification to this compound

  • The ethyl ester from the previous step is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • Lithium hydroxide (LiOH, 2.0-3.0 eq.) is added, and the mixture is stirred at room temperature for 2-4 hours, or until the ester is fully hydrolyzed as monitored by TLC or LC-MS.

  • The THF is removed under reduced pressure.

  • The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is acidified to pH 3-4 with 1M HCl, resulting in the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a white to off-white solid.

Reaction Key Reagents Typical Yield Purity (by HPLC)
Buchwald-Hartwig AminationPd(OAc)₂, BINAP, Cs₂CO₃, Toluene75-85%>95%
SaponificationLiOH, THF/H₂O90-98%>98%
Table 1: Summary of reaction conditions and expected outcomes.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the cyanophenyl group, typically in the range of 7.0-7.8 ppm. The protons on the piperidine ring will appear as a series of multiplets in the upfield region, generally between 1.5 and 4.0 ppm. The acidic proton of the carboxylic acid will be a broad singlet, often far downfield (>10 ppm), and its signal will disappear upon addition of D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the nitrile carbon around 115-120 ppm and the carbonyl carbon of the carboxylic acid between 170-185 ppm.[1] The aromatic carbons will resonate in the 110-150 ppm region, while the aliphatic carbons of the piperidine ring will be found in the 20-60 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of the key functional groups. A strong, sharp absorption around 2220-2260 cm⁻¹ is characteristic of the C≡N stretch of the nitrile group. A very broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the hydrogen-bonded carboxylic acid. A strong carbonyl (C=O) stretch will be observed around 1700-1725 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) will typically show the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻, confirming the molecular weight of the compound (230.27 g/mol ).[5][10] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion and Future Perspectives

This guide has outlined a reliable and well-precedented synthetic strategy for the preparation of this compound, a key building block in modern drug discovery. The presented Buchwald-Hartwig amination approach offers a versatile and efficient method for the crucial C-N bond formation. By providing detailed protocols for both the core synthesis and the preparation of a chiral starting material, this document serves as a practical resource for researchers in the pharmaceutical and chemical sciences. The continued exploration of novel derivatives based on this scaffold holds significant promise for the development of new therapeutic agents.

References

  • Anderson, J.C., Bouvier-Israel, E., Rundell, C.D., & Zhang, X. (2021). Asymmetric synthesis of piperidines using the nitro-Mannich reaction. Tetrahedron, 78, 131821.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185.
  • ResearchGate. Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Rose, M., Burgess, J. T., O'Byrne, K., Richard, D. J., & Bolderson, E. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601.
  • Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. [Link]

  • Organic Spectroscopy International. (2018). 1-(4-Cyanophenyl)piperazine. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 1-(2-Cyanophenyl)piperidine-3-carboxylic acid Amide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of amide derivatives of 1-(2-cyanophenyl)piperidine-3-carboxylic acid, a scaffold of interest in medicinal chemistry. We present a robust, two-stage synthetic strategy, beginning with the synthesis of the core carboxylic acid intermediate via a palladium-catalyzed Buchwald-Hartwig amination, followed by a detailed exploration of standard amide coupling protocols. The causality behind experimental choices, troubleshooting guidance, and methods for purification and characterization are discussed in detail to ensure procedural integrity and reproducibility.

Introduction and Strategic Overview

The 1-(2-cyanophenyl)piperidine scaffold is a privileged structure in modern drug discovery, often explored for its potential in modulating various biological targets. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the piperidine ring provides a three-dimensional structure that can be optimized for target engagement. The C-3 carboxylic acid position serves as a versatile handle for introducing diversity through amide bond formation, allowing for the exploration of structure-activity relationships (SAR).

The synthesis of the target amide derivatives is most logically approached in a two-part sequence:

  • Synthesis of the Key Intermediate: Formation of this compound.

  • Amide Coupling: Reaction of the intermediate with a diverse library of primary or secondary amines.

This strategy allows for the late-stage diversification, enabling the efficient production of a library of analogs from a common advanced intermediate.

Workflow Overview

The overall synthetic pathway is depicted below. The initial step involves a cross-coupling reaction, followed by a standard amide formation.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Amide Coupling A Piperidine-3-carboxylic acid (e.g., Ethyl Ester) C Buchwald-Hartwig Cross-Coupling A->C B 2-Bromobenzonitrile B->C D Saponification (Ester Hydrolysis) C->D Pd Catalyst, Ligand, Base E This compound D->E Base (e.g., LiOH) G Amide Coupling E->G Key Intermediate F Primary/Secondary Amine (R1R2NH) F->G H Target Amide Derivative G->H Coupling Agent (e.g., HATU)

Figure 1: General workflow for the synthesis of target amide derivatives.

Part 1: Synthesis of the Core Intermediate

The critical step in this synthesis is the formation of the C-N bond between the piperidine nitrogen and the cyanophenyl ring. The Buchwald-Hartwig amination is a highly reliable and versatile method for this transformation, offering significant advantages over harsher classical methods like the Ullmann condensation. It utilizes a palladium catalyst and a specialized phosphine ligand to couple an amine with an aryl halide.

Protocol 2.1: Synthesis of Ethyl 1-(2-cyanophenyl)piperidine-3-carboxylate

This protocol begins with the ester-protected form of piperidine-3-carboxylic acid to avoid competitive reactions involving the free carboxylic acid under the basic conditions of the coupling reaction.

Materials:

  • Ethyl piperidine-3-carboxylate

  • 2-Bromobenzonitrile

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Instrumentation:

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware (dried in oven)

Step-by-Step Procedure:

  • Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add 2-bromobenzonitrile (1.0 eq) and ethyl piperidine-3-carboxylate (1.1 eq).

  • Solvent & Reaction: Add anhydrous toluene via syringe. The volume should be sufficient to create a 0.1-0.2 M solution with respect to the aryl bromide.

  • Heating: Heat the reaction mixture to 100-110 °C and stir vigorously overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the 2-bromobenzonitrile starting material is a key indicator of completion.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2.2: Saponification to this compound

The final step to obtaining the key intermediate is the hydrolysis of the ethyl ester.

Materials:

  • Ethyl 1-(2-cyanophenyl)piperidine-3-carboxylate (from Protocol 2.1)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • 1 M Hydrochloric acid (HCl)

Step-by-Step Procedure:

  • Dissolution: Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add LiOH (2.0-3.0 eq) to the solution and stir at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC or LC-MS until the starting ester is consumed.

  • Acidification: Cool the mixture in an ice bath and slowly acidify to pH 3-4 with 1 M HCl. A precipitate of the carboxylic acid product should form.

  • Isolation: The product can be isolated either by filtration if a solid precipitates, or by extraction with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Drying: Dry the isolated product under high vacuum. This material is often pure enough for use in the subsequent amide coupling step without further purification.

Part 2: Amide Coupling Protocols

With the carboxylic acid intermediate in hand, the final step is the formation of the amide bond. This is one of the most common reactions in medicinal chemistry. Several reliable coupling reagents are available, each with its own advantages. We will focus on HATU, a highly efficient and widely used reagent known for its fast reaction times and high yields, even with sterically hindered substrates.

The Role of Coupling Reagents

Amide bond formation involves the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Coupling reagents like HATU achieve this by forming a highly reactive intermediate.

G RCOOH Carboxylic Acid (R-COOH) ActiveEster O-Acyl(tetramethyl)isouronium (Highly Reactive Intermediate) RCOOH->ActiveEster + HATU HATU HATU->ActiveEster Amide Target Amide (R-CONR'R'') ActiveEster->Amide + Amine Amine (R'R''NH) Amine->Amide Base Base (e.g., DIPEA) Base->RCOOH

Figure 2: Simplified mechanism of HATU-mediated amide coupling.

Protocol 3.1: General Procedure for HATU-Mediated Amide Coupling

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Reagent Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (3.0 eq).

  • Activation: In a separate vial, dissolve HATU (1.2 eq) in a small amount of DMF. Add this solution to the reaction mixture. Note: For some sensitive substrates, pre-activating the acid with HATU and DIPEA for 5-10 minutes before adding the amine can be beneficial.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction by LC-MS for the consumption of the carboxylic acid and the formation of the desired amide product mass.

  • Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate or another suitable organic solvent.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally brine. This removes unreacted acid, excess reagents, and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude amide can be purified by flash column chromatography or by preparative HPLC.

Data and Reagent Stoichiometry

For clarity, the stoichiometry and typical conditions for the key reactions are summarized below.

Reaction Component Equivalents Typical Solvent Temp (°C) Time (h)
Buchwald-Hartwig 2-Bromobenzonitrile1.0Toluene11012-18
Ethyl piperidine-3-carboxylate1.1
Pd₂(dba)₃0.02
Xantphos0.04
NaOtBu1.4
Saponification Ester Intermediate1.0THF/Water252-4
LiOH2.0 - 3.0
HATU Coupling Carboxylic Acid1.0DMF251-4
Amine1.1
HATU1.2
DIPEA3.0

Table 1: Summary of Reaction Conditions and Stoichiometry.

Characterization and Quality Control

Final confirmation of the target amide derivatives requires standard analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI) is typically used.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the structure, connectivity, and purity of the final compound. Diagnostic peaks include the amide N-H proton (if present) and the shifts in the aromatic and piperidine ring protons upon substitution.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A purity level of >95% is typically required for compounds intended for biological screening.

Troubleshooting and Expert Insights

  • Low Yield in Buchwald-Hartwig Coupling: This can be due to inactive catalyst or impure reagents. Ensure the use of high-purity Pd₂(dba)₃ and ligand. The base is also critical; NaOtBu should be fresh and handled under inert conditions as it is highly hygroscopic.

  • Incomplete Saponification: If the ester hydrolysis stalls, gentle heating (e.g., to 40 °C) can facilitate the reaction. Alternatively, using a stronger base like NaOH or increasing the amount of water in the solvent mixture can help.

  • Side Reactions in Amide Coupling: Epimerization at the C-3 position can be a concern with some coupling reagents, although HATU is known to suppress this side reaction effectively. If epimerization is detected, lowering the reaction temperature may be beneficial.

  • Purification Challenges: The polarity of the final amide derivatives can vary significantly based on the amine used. A broad range of solvent systems for chromatography (e.g., ethyl acetate/hexanes, methanol/DCM) may be required. For highly polar compounds, reverse-phase HPLC is often the most effective purification method.

References

  • Title: A Simple, Efficient, and General Method for the Palladium-Catalyzed Synthesis of Anilines Source: Angewandte Chemie International Edition URL: [Link]

  • Title: The Buchwald-Hartwig Amination: Development, Applications, and Understanding Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Organic & Biomolecular Chemistry URL: [Link]

The Potential of 1-(2-Cyanophenyl)piperidine-3-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of neurotherapeutics is continually evolving, with a significant focus on modulating enzymatic pathways implicated in neurological and psychiatric disorders. One such target of intense interest is Kynurenine Aminotransferase II (KAT-II), a pivotal enzyme in the kynurenine pathway of tryptophan metabolism. Elevated brain levels of the KAT-II product, kynurenic acid (KYNA), are associated with cognitive deficits in conditions like schizophrenia.[1] This has spurred the search for potent and selective KAT-II inhibitors. The scaffold of 1-(2-Cyanophenyl)piperidine-3-carboxylic acid represents a promising starting point for the development of such inhibitors. This guide provides an in-depth exploration of this compound, from a plausible synthetic route to detailed protocols for its biological evaluation.

Introduction: The Rationale for Targeting KAT-II with Substituted Piperidines

The kynurenine pathway is a major route for tryptophan degradation, producing several neuroactive metabolites. KAT-II is the primary enzyme responsible for the synthesis of KYNA in the brain.[1][2] KYNA is an antagonist of ionotropic glutamate receptors (including the NMDA receptor) and α7 nicotinic acetylcholine receptors.[1] By inhibiting KAT-II, the production of KYNA can be reduced, potentially restoring normal glutamatergic and cholinergic neurotransmission, and thereby alleviating cognitive symptoms associated with elevated KYNA levels.[3][4]

The piperidine ring is a prevalent scaffold in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous biologically active compounds.[5][6] The combination of a piperidine core with a carboxylic acid moiety at the 3-position and a cyanophenyl group at the 1-position offers a unique chemical architecture for potential interaction with the active site of KAT-II.

Synthesis of this compound: A Proposed Protocol

Part 1: Synthesis of Ethyl 1-(2-Cyanophenyl)piperidine-3-carboxylate

This initial step involves a nucleophilic aromatic substitution reaction.

Materials and Reagents:

  • Ethyl nipecotate (ethyl piperidine-3-carboxylate)

  • 2-Fluorobenzonitrile

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • To a solution of ethyl nipecotate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-fluorobenzonitrile (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield ethyl 1-(2-cyanophenyl)piperidine-3-carboxylate.

Part 2: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the corresponding carboxylic acid.

Materials and Reagents:

  • Ethyl 1-(2-cyanophenyl)piperidine-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1N

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Dissolve ethyl 1-(2-cyanophenyl)piperidine-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1N HCl.

  • A precipitate may form. If so, filter the solid, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Diagram of the Proposed Synthetic Workflow:

SynthesisWorkflow Start Ethyl nipecotate + 2-Fluorobenzonitrile Step1 Nucleophilic Aromatic Substitution (K2CO3, DMF, 80-90°C) Start->Step1 Intermediate Ethyl 1-(2-Cyanophenyl)piperidine-3-carboxylate Step1->Intermediate Step2 Ester Hydrolysis (LiOH, THF/H2O) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of the target compound.

Biological Evaluation: Protocols for Assessing KAT-II Inhibitory Activity

The following protocols are established methods for determining the inhibitory potential of compounds against KAT-II.

Protocol 1: In Vitro Fluorimetric Assay for KAT-II Inhibition

This high-throughput screening method measures the activity of human KAT-II (hKAT-II) using a fluorescence-based readout.[1]

Materials and Reagents:

  • Recombinant human KAT-II (hKAT-II)

  • L-α-aminoadipic acid (AAD)

  • α-ketoglutarate

  • NAD⁺

  • Glutamic dehydrogenase

  • Pyridoxal phosphate (PLP)

  • Phosphate buffer (0.1 M, pH 7.5)

  • Test compound (this compound) dissolved in DMSO

  • 96-well or 384-well black plates

  • Fluorescence microplate reader

Assay Procedure:

  • Prepare the assay medium containing hKAT-II (e.g., 0.75 µM), AAD (e.g., 0.3 mM), α-ketoglutarate (e.g., 50 µM), NAD⁺ (e.g., 3 mM), glutamic dehydrogenase (e.g., 88 µg/mL), and PLP (e.g., 5 µM) in phosphate buffer.

  • Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., PF-04859989).[7]

  • Pre-incubate the enzyme with the test compounds for a defined period (e.g., 30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate mixture (AAD and α-ketoglutarate).

  • Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 390 nm at 37 °C.[1] Kinetic readings can be taken over 30 minutes.[7]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

CompoundIC₅₀ (µM)
This compoundTBD
PF-04859989 (Reference)[7]~0.028
Herbacetin (Reference)[7]~5.98
(-)-Epicatechin (Reference)[7]~8.76
TBD: To be determined experimentally.
Protocol 2: In Vitro HPLC-Based Assay for KAT-II Inhibition

This method directly measures the formation of kynurenic acid (KYNA) from the substrate L-kynurenine.[8]

Materials and Reagents:

  • Recombinant human KAT-I and KAT-II

  • L-kynurenine

  • α-ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound dissolved in DMSO

  • Formic acid (0.8 M)

  • HPLC system with a C18 reverse-phase column

Assay Procedure:

  • Incubate the KAT enzyme (e.g., 0.5 µg of KAT-II) at 37 °C for 10 minutes in a reaction mixture containing PLP (e.g., 50 µM), α-ketoglutarate (e.g., 5 mM), L-kynurenine (e.g., 5 mM), and the test compound at various concentrations in PBS.

  • Terminate the reaction by adding an equal volume of 0.8 M formic acid.

  • Analyze the reaction mixture by HPLC to quantify the amount of KYNA produced.

  • Calculate the percentage of inhibition and determine the IC₅₀ value as described in Protocol 1.

  • To assess selectivity, perform the same assay using KAT-I.

Diagram of the KAT-II Inhibition Assay Workflow:

AssayWorkflow Start Prepare Assay Plate (Compound + Enzyme) Incubation Pre-incubation (e.g., 30 min, RT) Start->Incubation Reaction Add Substrates Initiate Reaction Incubation->Reaction Measurement Measure Signal (Fluorescence or HPLC) Reaction->Measurement Analysis Calculate % Inhibition Determine IC50 Measurement->Analysis

Caption: General workflow for in vitro KAT-II inhibition assays.

In Vivo Evaluation: Assessing Brain Target Engagement and Efficacy

For promising KAT-II inhibitors identified in vitro, in vivo studies are crucial to evaluate their pharmacokinetic properties, brain penetration, and therapeutic potential.

Protocol 3: Microdialysis in Rodent Models

Microdialysis allows for the in vivo measurement of KYNA levels in specific brain regions following systemic administration of the test compound.[3][4]

Experimental Setup:

  • Implant microdialysis probes into the brain region of interest (e.g., prefrontal cortex, striatum) of anesthetized rats or mice.

  • After a recovery period, perfuse the probes with artificial cerebrospinal fluid (aCSF).

  • Collect dialysate samples at regular intervals to establish a baseline KYNA level.

  • Administer the test compound (e.g., orally or via intraperitoneal injection) and continue collecting dialysate samples.

  • Analyze the KYNA concentration in the dialysates using a sensitive analytical method such as HPLC with fluorescence detection or mass spectrometry.

  • A significant reduction in dialysate KYNA levels post-administration indicates that the compound crosses the blood-brain barrier and inhibits KAT-II in the brain.

Structure-Activity Relationship (SAR) Insights and Future Directions

The this compound scaffold provides several points for chemical modification to optimize its activity and properties. Key areas for SAR exploration include:

  • Substitution on the Phenyl Ring: The position and nature of the cyano group can be varied. Other electron-withdrawing or electron-donating groups can be introduced to probe their effect on potency and selectivity.

  • Stereochemistry of the Piperidine Ring: The carboxylic acid at the 3-position creates a chiral center. The (R) and (S) enantiomers should be synthesized and tested separately, as biological activity is often stereospecific.

  • Modifications of the Carboxylic Acid: The carboxylic acid can be replaced with bioisosteres to potentially improve pharmacokinetic properties.[7]

Diagram of the Kynurenine Pathway and KAT-II Inhibition:

KynureninePathway Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine KATII KAT-II Kynurenine->KATII transamination KYNA Kynurenic Acid (KYNA) KATII->KYNA Receptors NMDA & α7nACh Receptors KYNA->Receptors Antagonism Inhibitor 1-(2-Cyanophenyl)piperidine- 3-carboxylic acid Inhibitor->KATII Inhibition Effect Cognitive Deficits Receptors->Effect

Caption: Simplified Kynurenine Pathway and the role of a KAT-II inhibitor.

Conclusion

This compound stands as a molecule of significant interest for medicinal chemists targeting neurological disorders. Its structural features suggest a strong potential for KAT-II inhibition. The protocols and insights provided in this guide offer a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of this compound and its future derivatives. Through systematic investigation, the therapeutic potential of this chemical scaffold can be fully elucidated, paving the way for novel treatments for cognitive impairments.

References

  • Maryška, M., et al. (2021). Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation. Molecules, 26(11), 3393. [Link]

  • Al-Haddad, M. S., et al. (2022). Identification of Two Flavonoids as New and Safe Inhibitors of Kynurenine Aminotransferase II via Computational and In Vitro Study. International Journal of Molecular Sciences, 23(21), 13357. [Link]

  • Jayawickrama, G. K., et al. (2018). Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters. PLoS ONE, 13(4), e0196404. [Link]

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Application Notes and Protocols: Characterizing "1-(2-Cyanophenyl)piperidine-3-carboxylic acid" Binding to the Dopamine D4 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Novel Piperidine Derivatives

The G-protein coupled receptor (GPCR) superfamily is a major focus of modern drug discovery, with approximately 34% of all FDA-approved drugs targeting these receptors.[1] Among the vast landscape of GPCRs, the dopamine receptors play a crucial role in neurotransmission, modulating processes from motor control to cognition and reward. The dopamine D4 receptor (D4R), in particular, is implicated in various neuropsychiatric disorders, including schizophrenia and ADHD, making it a compelling target for novel therapeutic agents.[2]

The piperidine scaffold is a well-established pharmacophore in the design of central nervous system (CNS) active compounds, frequently appearing in ligands for dopamine and serotonin receptors.[3][4][5] "1-(2-Cyanophenyl)piperidine-3-carboxylic acid" is a novel compound featuring this privileged structure, combined with a cyanophenyl moiety that can influence receptor affinity and selectivity. While the specific biological targets of this compound are not yet fully elucidated, its structural characteristics suggest a potential interaction with aminergic GPCRs.[6]

This guide provides a comprehensive framework for characterizing the binding of "this compound" to the human dopamine D4 receptor. We will detail two robust and widely used receptor binding assays: a traditional radioligand competition assay and a non-radioactive fluorescence polarization assay. These protocols are designed to be self-validating, incorporating essential controls and data analysis steps to ensure the generation of reliable and reproducible results for researchers in pharmacology and drug development.

The Scientific Bedrock: Principles of Receptor Binding Assays

Receptor binding assays are fundamental tools in pharmacology for quantifying the interaction between a ligand and its receptor.[7] The core principle involves measuring the amount of a labeled ligand (either radioactive or fluorescent) that is bound to the receptor at equilibrium. By competing the labeled ligand with an unlabeled compound of interest, such as "this compound," we can determine the affinity of the test compound for the receptor.

Key Parameters Determined from Binding Assays:

ParameterDescriptionSignificance
IC50 The concentration of a competing ligand that displaces 50% of the specific binding of the labeled ligand.A direct measure of the compound's potency in the specific assay conditions.
Ki The inhibition constant; the concentration of a competing ligand that would occupy 50% of the receptors if no labeled ligand were present.An intrinsic measure of the compound's binding affinity, independent of the labeled ligand's concentration and affinity. A lower Ki value indicates higher affinity.
Bmax The maximum number of binding sites in a given amount of tissue or protein.Provides information on receptor density.
Kd The equilibrium dissociation constant; the concentration of a ligand at which 50% of the receptors are occupied at equilibrium.A measure of the affinity of the labeled ligand for the receptor.

Experimental Workflow: A Visual Overview

The following diagram illustrates the general workflow for a competitive receptor binding assay, which forms the basis for the protocols detailed in this guide.

G cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor_Prep Receptor Source (e.g., cell membranes expressing D4R) Incubation Incubation of Receptor, Labeled Ligand, and Test Compound Receptor_Prep->Incubation Ligand_Prep Ligand Preparation (Labeled Ligand & Test Compound) Ligand_Prep->Incubation Buffer_Prep Assay Buffer Preparation Buffer_Prep->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Detection Detection of Bound Ligand Separation->Detection Data_Processing Data Processing and Background Subtraction Detection->Data_Processing Curve_Fitting Non-linear Regression (Sigmoidal Dose-Response) Data_Processing->Curve_Fitting Parameter_Calc Calculation of IC50 and Ki Curve_Fitting->Parameter_Calc G cluster_plate_setup 96-Well Plate Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Total_Binding Total Binding Wells: Buffer + [³H]-Ligand + Membranes Incubate Incubate at RT (60-90 min) Total_Binding->Incubate NSB Non-Specific Binding Wells: Excess Unlabeled Ligand + [³H]-Ligand + Membranes NSB->Incubate Competition Competition Wells: Test Compound + [³H]-Ligand + Membranes Competition->Incubate Filter_Wash Filter and Wash (Cell Harvester) Incubate->Filter_Wash Dry_Count Dry Filter Mat and Add Scintillant, then Count Filter_Wash->Dry_Count Calc_Specific Calculate Specific Binding: Total - NSB Dry_Count->Calc_Specific Plot_Curve Plot % Specific Binding vs. [Test Compound] Calc_Specific->Plot_Curve Determine_Ki Non-linear Regression to determine IC50 and Ki Plot_Curve->Determine_Ki

Caption: Workflow for the radioligand competition binding assay.

Conclusion and Future Directions

These application notes provide a robust starting point for characterizing the binding of "this compound" to the dopamine D4 receptor. By following these detailed protocols and adhering to the principles of assay validation, researchers can generate high-quality binding data to elucidate the pharmacological profile of this novel compound.

Further studies could involve:

  • Selectivity Profiling: Assessing the binding affinity of the compound against other dopamine receptor subtypes (D1, D2, D3, D5) and a broader panel of GPCRs to determine its selectivity.

  • Functional Assays: Investigating whether the compound acts as an agonist, antagonist, or allosteric modulator at the D4 receptor using downstream functional readouts such as cAMP assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of "this compound" to understand the structural determinants of its binding affinity and selectivity.

By systematically applying these methodologies, the scientific community can effectively evaluate the therapeutic potential of new chemical entities like "this compound" and pave the way for the development of next-generation therapeutics for CNS disorders.

References

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Di Pietro, O., et al. (2022). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 27(21), 7268. [Link]

  • Leopoldo, M., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297. [Link]

  • Lindsley, C. W., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 62, 128643. [Link]

  • López-Rodríguez, M. L., et al. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry, 9(4), 443-469. [Link]

  • Lacivita, E., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1346-1360. [Link]

  • Lindsley, C. W., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Lindsley, C. W., et al. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry – A European Journal, 26(63), 14334-14339. [Link]

  • Burns, H. D., et al. (2008). N-[2-(3-cyanophenyl)-3-(4-(2-[18F]fluorethoxy)phenyl)-1-methylpropyl]-2-(5-methyl-2-pyridyloxy)-2-methylpropanamide. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

  • Pertwee, R. G. (2015). Cannabinoid Receptor Ligands. Tocris Bioscience. [Link]

  • Gatley, S. J., et al. (2008). (-)-3-(4-Chlorophenyl)-N'-[(4-[11C]cyanophenyl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

  • Szafran, K., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 26(12), 3683. [Link]

  • Hauser, A. S., et al. (2018). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 17(12), 829-842. [Link]

  • Kaczor, A. A., & Selent, J. (2019). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 24(12), 2249. [Link]

  • de Graaf, C., et al. (2017). Aminergic GPCR-Ligand Interactions: A Chemical and Structural Map of Receptor Mutation Data. Journal of Medicinal Chemistry, 60(9), 4065-4091. [Link]

  • Zhang, Y., & Zhang, Y. (2021). Design of bivalent ligands targeting putative GPCR dimers. Drug Discovery Today, 26(1), 189-199. [Link]

  • Rosenbaum, D. M., et al. (2011). Progress in Structure Based Drug Design for G Protein-Coupled Receptors. Current Opinion in Structural Biology, 21(4), 543-550. [Link]

  • Zhou, Q., et al. (2023). Structure, function and drug discovery of GPCR signaling. Signal Transduction and Targeted Therapy, 8(1), 446. [Link]

  • Belli, M., et al. (2021). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 64(15), 11466-11482. [Link]

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Sources

Application Notes and Protocols: The 1-(2-Cyanophenyl)piperidine-3-carboxylic Acid Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Targeted Therapies

In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone, a privileged scaffold found in a multitude of FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for interacting with biological targets. When appended with an N-aryl group, specifically a 2-cyanophenyl moiety, and a carboxylic acid at the 3-position, we arrive at the versatile scaffold: 1-(2-Cyanophenyl)piperidine-3-carboxylic acid . This molecule is not merely a synthetic curiosity but a strategic starting point for the development of novel therapeutics. The presence of the ortho-cyano group on the phenyl ring introduces unique electronic and steric properties, offering potential for specific and potent interactions with target proteins, while the carboxylic acid provides a key handle for derivatization or direct engagement with biological targets.[2]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in leveraging the this compound scaffold. We will delve into its synthesis, potential therapeutic applications with a focus on oncology and osteoporosis, and provide detailed protocols for the biological evaluation of its derivatives. Our approach is grounded in established scientific principles, providing not just the "how" but also the "why" behind the experimental choices.

PART 1: Synthesis of the Core Scaffold and its Analogs

The synthesis of this compound and its derivatives is a critical first step in any drug discovery program. A robust and versatile synthetic route is essential for generating a library of analogs for structure-activity relationship (SAR) studies. The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds and is particularly well-suited for the N-arylation of piperidines.[1][3]

Rationale for the Synthetic Approach

The proposed synthetic strategy involves a two-step process:

  • Palladium-Catalyzed N-Arylation: A Buchwald-Hartwig cross-coupling reaction between an ethyl piperidine-3-carboxylate and 2-bromobenzonitrile. This reaction is chosen for its high functional group tolerance and generally good yields. The use of an ester derivative of piperidine-3-carboxylic acid (nipecotic acid) protects the carboxylic acid functionality during the coupling reaction.[4]

  • Saponification: Hydrolysis of the resulting ethyl ester to yield the final carboxylic acid scaffold. This is a standard and high-yielding transformation.

This approach allows for the late-stage introduction of the cyanophenyl group, enabling the synthesis of a variety of N-aryl piperidine derivatives by simply changing the aryl halide coupling partner.

Experimental Protocol: Synthesis of Ethyl 1-(2-cyanophenyl)piperidine-3-carboxylate

This protocol outlines the synthesis of the ethyl ester precursor to the title scaffold.

Materials:

  • Ethyl piperidine-3-carboxylate

  • 2-Bromobenzonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equivalents).

  • Add ethyl piperidine-3-carboxylate (1.0 equivalent) and 2-bromobenzonitrile (1.2 equivalents).

  • Add anhydrous toluene to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 1-(2-cyanophenyl)piperidine-3-carboxylate.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 1-(2-cyanophenyl)piperidine-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl) (1 M)

Procedure:

  • Dissolve ethyl 1-(2-cyanophenyl)piperidine-3-carboxylate in a mixture of THF and water.

  • Add an excess of LiOH or NaOH (2-3 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the hydrolysis by TLC or LC-MS.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl.

  • A precipitate of the product should form. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Collect the precipitate by filtration and wash with cold water.

  • Dry the solid under vacuum to yield the final product, this compound.

Diagram 1: Synthetic Workflow

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Saponification Ethyl piperidine-3-carboxylate Ethyl piperidine-3-carboxylate Reaction Mixture Reaction Mixture Ethyl piperidine-3-carboxylate->Reaction Mixture 2-Bromobenzonitrile 2-Bromobenzonitrile 2-Bromobenzonitrile->Reaction Mixture Pd(OAc)2 / Xantphos Pd(OAc)2 / Xantphos Pd(OAc)2 / Xantphos->Reaction Mixture Cs2CO3, Toluene Cs2CO3, Toluene Cs2CO3, Toluene->Reaction Mixture Ethyl 1-(2-cyanophenyl)piperidine-3-carboxylate Ethyl 1-(2-cyanophenyl)piperidine-3-carboxylate Ethyl 1-(2-cyanophenyl)piperidine-3-carboxylate_hydrolysis Ethyl 1-(2-cyanophenyl)piperidine-3-carboxylate Ethyl 1-(2-cyanophenyl)piperidine-3-carboxylate->Ethyl 1-(2-cyanophenyl)piperidine-3-carboxylate_hydrolysis Reaction Mixture->Ethyl 1-(2-cyanophenyl)piperidine-3-carboxylate Heat Hydrolysis Mixture Hydrolysis Mixture Ethyl 1-(2-cyanophenyl)piperidine-3-carboxylate_hydrolysis->Hydrolysis Mixture LiOH or NaOH LiOH or NaOH LiOH or NaOH->Hydrolysis Mixture THF/H2O THF/H2O THF/H2O->Hydrolysis Mixture This compound This compound Hydrolysis Mixture->this compound Acidification

Caption: Synthetic scheme for this compound.

PART 2: Application in Drug Discovery - Targeting Cancer and Osteoporosis

The this compound scaffold is a promising starting point for developing inhibitors of key enzymes implicated in disease. The carboxylic acid can be converted to a carboxamide, a common pharmacophore in many enzyme inhibitors. The 2-cyanophenyl group can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can contribute to binding affinity and selectivity.[2]

Application 1: Proteasome Inhibitors for Oncology

The proteasome is a multi-subunit enzyme complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cell cycle regulation and survival.[5] Inhibition of the proteasome is a validated strategy in cancer therapy. Piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, suggesting the potential for this scaffold in developing novel anti-cancer agents targeting the human proteasome.[6]

Structure-Activity Relationship (SAR) Insights:

Based on published data for related piperidine carboxamides, key SAR insights can be extrapolated:

R-group ModificationObservationImplication for Design
Amide substitutionSmall, hydrophobic groups are often favored.Explore a library of substituted anilines or benzylamines for the carboxamide.
Piperidine substitutionStereochemistry at the 3-position is often critical for activity.Synthesize and test individual enantiomers.
Phenyl ring substitutionThe ortho-cyano group may interact with specific residues in the target's active site.Maintain the 2-cyanophenyl group or explore other small electron-withdrawing groups.
Protocol 2: In Vitro Proteasome Activity Assay

This protocol describes a fluorogenic assay to measure the chymotrypsin-like activity of the 20S proteasome, which is a common target for inhibitors.[7][8][9]

Materials:

  • Purified human 20S proteasome

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA)

  • Test compounds (derivatives of the scaffold)

  • Positive control inhibitor (e.g., MG-132)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader (Ex/Em ~350-380 nm / ~440-460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a microplate, add the test compounds to the respective wells. Include wells for a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Add the purified 20S proteasome to all wells except the blank (buffer only).

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Diagram 2: Proteasome Inhibition Workflow

G Compound Library Compound Library Assay Plate Assay Plate Compound Library->Assay Plate Dispense Fluorescence Reader Fluorescence Reader Assay Plate->Fluorescence Reader Incubate & Read Proteasome & Substrate Proteasome & Substrate Proteasome & Substrate->Assay Plate Add Data Analysis Data Analysis Fluorescence Reader->Data Analysis Raw Data IC50 Determination IC50 Determination Data Analysis->IC50 Determination Calculate % Inhibition

Caption: High-throughput screening workflow for proteasome inhibitors.

Application 2: Cathepsin K Inhibitors for Osteoporosis

Cathepsin K is a cysteine protease highly expressed in osteoclasts and is a key enzyme in bone resorption.[10] Inhibition of cathepsin K is a promising therapeutic strategy for osteoporosis. Piperidine-3-carboxamide derivatives have been identified as potent cathepsin K inhibitors.

Protocol 3: In Vitro Cathepsin K Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of compounds against cathepsin K.[11][12]

Materials:

  • Recombinant human Cathepsin K

  • Cathepsin K Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA)

  • Fluorogenic Cathepsin K substrate (e.g., Z-LR-AMC)

  • Test compounds

  • Positive control inhibitor (e.g., Odanacatib)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em ~360-380 nm / ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in Cathepsin K Assay Buffer.

  • To a 96-well black microplate, add the test compounds, a vehicle control, and a positive control.

  • Add recombinant human Cathepsin K to all wells except the blank.

  • Incubate for 10-15 minutes at 37°C to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the fluorogenic Cathepsin K substrate.

  • Measure fluorescence intensity kinetically for 30-60 minutes at 37°C.

  • Calculate the rate of substrate cleavage and determine the percent inhibition for each compound concentration.

  • Determine the IC₅₀ value from the dose-response curve.

PART 3: Cellular Assays for Biological Characterization

Following the identification of potent enzyme inhibitors, it is crucial to evaluate their activity in a cellular context.

Protocol 4: Cancer Cell Line Viability Assay (MTT/MTS Assay)

This assay determines the effect of the synthesized compounds on the viability of cancer cell lines.[13][14]

Materials:

  • Human cancer cell lines (e.g., multiple myeloma lines for proteasome inhibitors)

  • Cell culture medium and supplements

  • Test compounds

  • Positive control (e.g., a known cytotoxic drug)

  • MTT or MTS reagent

  • 96-well clear tissue culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Diagram 3: Cellular Assay Workflow

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Incubation Compound Treatment->Incubation 48-72h Viability Assay Viability Assay Incubation->Viability Assay Add Reagent Data Analysis Data Analysis Viability Assay->Data Analysis Read Absorbance

Caption: General workflow for a cell viability assay.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile starting point for the discovery of novel, targeted therapeutics. Its synthetic accessibility via robust methods like the Buchwald-Hartwig amination allows for the creation of diverse chemical libraries. The initial exploration into its potential as a core for proteasome and cathepsin K inhibitors highlights its relevance in oncology and osteoporosis. The protocols detailed in these application notes provide a solid foundation for researchers to synthesize, evaluate, and optimize derivatives of this scaffold. Future work should focus on expanding the library of analogs to build a comprehensive SAR, exploring a wider range of biological targets, and advancing promising lead compounds into more complex cellular and in vivo models.

References

  • BPS Bioscience. Cathepsin K Inhibitor Screening Assay Kit. [Link]

  • Leggett, D. S., et al. (2023). Proteasomes: Isolation and Activity Assays. Current Protocols, 3(4), e717. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • National Center for Biotechnology Information. (2023). Proteasomes: Isolation and Activity Assays. PubMed. [Link]

  • McKeon, J. E., et al. (2015). Proteasome Assay in Cell Lysates. Bio-protocol, 5(18), e1589. [Link]

  • Gothe, S. A., et al. (2012). Inhibition of Cathepsin Activity in a Cell-Based Assay by a Light-Activated Ruthenium Compound. ACS Chemical Biology, 7(10), 1649-1657. [Link]

  • Yakubovskaya, M. G., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. [Link]

  • National Cancer Institute. NCI-60 Screening Methodology. [Link]

  • BPS Bioscience. Cathepsin K Inhibitor Screening Assay Kit. [Link]

  • Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(5), 455-468.e9. [Link]

  • Zhang, H., et al. (2021). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 26(16), 4985. [Link]

  • Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters, 14(20), 5095-5098. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Zhang, L., et al. (1998). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Molecular Diversity, 4(4), 221-232. [Link]

  • Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(44), 10446-10454. [Link]

  • Zhang, H., et al. (2021). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 26(16), 4985. [Link]

  • Taylor & Francis Online. Cyano groups – Knowledge and References. [Link]

Sources

Application Note: Quantitative Analysis of 1-(2-Cyanophenyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Cyanophenyl)piperidine-3-carboxylic acid (Molecular Formula: C13H14N2O2, Molecular Weight: 230.27 g/mol ) is a synthetic organic compound featuring a piperidine ring, a cyanophenyl group, and a carboxylic acid moiety.[1][2] As with many novel chemical entities in drug development, robust and reliable analytical methods for its quantification are paramount for ensuring product quality, stability, and safety. This application note provides detailed protocols for the quantitative determination of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The methodologies presented herein are designed to be compliant with the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring accuracy, precision, specificity, linearity, and robustness.[3][4][5]

Physicochemical Properties and Analytical Considerations

The structure of this compound presents a unique analytical challenge. The presence of the basic piperidine nitrogen and the acidic carboxylic acid group makes the compound zwitterionic at neutral pH. The cyanophenyl group provides a chromophore suitable for UV detection. For high sensitivity and specificity, especially in complex matrices, LC-MS/MS is the preferred method, leveraging the basic nitrogen for efficient positive-ion electrospray ionization (ESI).[6]

Method 1: HPLC-UV for Quantification in Bulk Drug Substance

This method is suitable for the assay of this compound in bulk powder and simple formulations where high sensitivity is not required. The rationale behind this approach is the presence of the cyanophenyl chromophore, which allows for UV detection.

Experimental Workflow: HPLC-UV Method

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent (Methanol:Water 50:50) s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 a1 Inject into HPLC System s4->a1 Prepared Sample a2 Separation on C18 Column a1->a2 a3 UV Detection at 225 nm a2->a3 d1 Integrate Peak Area a3->d1 Chromatogram d2 Construct Calibration Curve d1->d2 d3 Quantify Concentration d2->d3

Caption: Workflow for HPLC-UV analysis.

Protocol 1: HPLC-UV Method
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 225 nm. The cyanophenyl group is expected to have a strong absorbance around this wavelength.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      10.0 10 90
      12.0 10 90
      12.1 90 10

      | 15.0 | 90 | 10 |

  • Preparation of Standard and Sample Solutions:

    • Diluent: Methanol:Water (50:50 v/v).

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the bulk drug substance, dissolve in 100 mL of diluent, and filter through a 0.45 µm syringe filter.

  • Method Validation (as per ICH Q2(R2)): [3][4][7]

    • Specificity: Analyze a blank (diluent), a placebo formulation, and a spiked placebo to ensure no interference at the analyte's retention time.

    • Linearity: Analyze the calibration standards in triplicate and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo formulation at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

    • Precision (Repeatability and Intermediate Precision): Analyze six replicate samples at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%. Intermediate precision should be assessed by a different analyst on a different day.

    • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by statistical analysis of the calibration curve.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Method 2: LC-MS/MS for Quantification in Biological Matrices

This method provides high sensitivity and selectivity, making it ideal for quantifying this compound in complex biological matrices such as plasma or serum, which is crucial for pharmacokinetic studies. The method utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow: LC-MS/MS Method

LCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample + IS p2 Condition SPE Cartridge p1->p2 p3 Load Sample p2->p3 p4 Wash Cartridge p3->p4 p5 Elute Analyte p4->p5 p6 Evaporate & Reconstitute p5->p6 a1 Inject into UHPLC p6->a1 Final Extract a2 Fast Gradient Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 MRM Chromatograms d2 Calculate Area Ratios d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Workflow for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Due to the polar and acidic nature of the analyte, a mixed-mode or polymer-based SPE cartridge is recommended.[8][9][10]

    • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.

    • Procedure:

      • Spike 100 µL of plasma with the internal standard.

      • Condition the SPE cartridge with methanol followed by water.

      • Load the plasma sample.

      • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

      • Elute the analyte and IS with an appropriate solvent (e.g., 5% formic acid in methanol).

      • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system for fast and efficient separation.

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A fast gradient is typically used (e.g., 5% to 95% B in 3 minutes).

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The piperidine nitrogen is readily protonated.

    • MRM Transitions: These must be determined by infusing a standard solution of the analyte.

      • Precursor Ion: [M+H]⁺ = m/z 231.3

      • Product Ions (Hypothetical): The fragmentation pattern would need to be determined experimentally. Common fragmentation pathways for piperidine derivatives include cleavage adjacent to the nitrogen and loss of substituents.[6] A potential quantifier and qualifier transition would be selected.

        • Example Quantifier: m/z 231.3 → 186.2 (Loss of COOH)

        • Example Qualifier: m/z 231.3 → 129.1 (Piperidine-3-carboxylic acid fragment)

  • Method Validation:

    • Validation will follow the core principles of ICH guidelines but will also incorporate standards specific to bioanalytical method validation (e.g., from the FDA). This includes assessment of matrix effects, recovery, and stability (freeze-thaw, short-term, and long-term).

Data Presentation

Table 1: HPLC-UV Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9998
Range (µg/mL) 1 - 1001 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD) ≤ 2.0%< 1.5%
LOD (µg/mL) -0.3
LOQ (µg/mL) -1.0

Table 2: LC-MS/MS Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9950.9985
Range (ng/mL) 0.5 - 5000.5 - 500
Accuracy (% Recovery) 85.0 - 115.0%92.3 - 108.4%
Precision (RSD) ≤ 15.0%< 10.0%
LOQ (ng/mL) -0.5
Matrix Effect (%) 85 - 115%95.7%

Conclusion

This application note provides two robust and reliable methods for the quantification of this compound. The HPLC-UV method is suitable for routine quality control of bulk drug substance, while the highly sensitive and specific LC-MS/MS method is ideal for bioanalytical applications. Both methods are designed to be validated according to international regulatory guidelines, ensuring data integrity and reliability in a drug development setting. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix.

References

  • AMSbiopharma. (2025, July 22).
  • Benchchem. (n.d.).
  • ICH. (2023, November 30).
  • Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods.
  • Mu, L., Xie, F., Li, S., & Yu, P. (2014).
  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube.
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
  • European Medicines Agency. (n.d.). ICH Q2(R2)
  • Scribd. (n.d.).
  • PubMed. (2023, September). Use of N-(4-aminophenyl)
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • SciSpace. (n.d.). Sample preparation for polar metabolites in bioanalysis.
  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Matrix Scientific. (n.d.). This compound.
  • PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • ResearchGate. (2025, August 6). Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns.
  • PubMed. (n.d.).
  • SciRP.org. (n.d.).
  • Sigma-Aldrich. (n.d.). Piperidine-4-carboxylic acid.
  • Sinfoo Biotech. (n.d.). This compound,(CAS# 942474-51-3).
  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026, January 5).
  • ResearchGate. (2025, August 6).
  • ResearchGate. (n.d.).
  • The Royal Society of Chemistry. (2022). Piperidines ESI-revised3.
  • Revue Roumaine de Chimie. (n.d.).
  • Wikipedia. (n.d.). Isonipecotic acid.
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatiz
  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Research Article N-(4-aminophenyl)

Sources

Application Notes: Characterizing 1-(2-Cyanophenyl)piperidine-3-carboxylic acid for Dopamine Receptor Studies

Application Notes and Protocols: Antimicrobial Activity Screening of 1-(2-Cyanophenyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. Piperidine derivatives are a well-established class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preliminary antimicrobial screening of a novel synthetic compound, 1-(2-Cyanophenyl)piperidine-3-carboxylic acid . Detailed, field-proven protocols for determining the compound's bacteriostatic and bactericidal potential are presented, including the Agar Well Diffusion method for initial screening, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution technique. These protocols are designed to be self-validating, incorporating essential controls and clear endpoints for robust and reproducible data generation.

Introduction: The Rationale for Screening this compound

The piperidine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of natural alkaloids and synthetic drugs. Its derivatives have shown diverse biological activities, and recent research has highlighted the potential of piperidine-containing molecules as effective antimicrobial agents.[1] The introduction of a cyanophenyl group at the N1 position and a carboxylic acid at the C3 position of the piperidine ring in This compound (Figure 1) creates a unique chemical entity with potential for novel interactions with microbial targets.

The rationale for screening this specific compound is based on the established antimicrobial potential of related heterocyclic structures. For instance, various piperazine derivatives have demonstrated promising antibacterial and antifungal activities.[2][3] Similarly, other carboxylic acid-containing compounds have shown significant antibacterial efficacy.[4] Therefore, a systematic evaluation of This compound is a logical step in the exploration of new antimicrobial leads.

This guide outlines a two-stage screening process. The first stage employs the qualitative Agar Well Diffusion assay for a rapid, preliminary assessment of antimicrobial activity. The second, quantitative stage involves the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC) and subsequently, the Minimum Bactericidal Concentration (MBC), which together elucidate the potency and the nature (bacteriostatic vs. bactericidal) of the compound's effect.[5][6][7]

Figure 1: Chemical Structure of this compound Molecular Formula: C₁₃H₁₄N₂O₂ Molecular Weight: 230.27 g/mol [8]

Materials and Reagents

This section details the necessary equipment, microbial strains, culture media, and reagents for the successful execution of the described protocols.

2.1. Equipment

  • Laminar Flow Hood or Biosafety Cabinet

  • Autoclave

  • Incubator (37°C)

  • Spectrophotometer or Turbidimeter

  • Vortex Mixer

  • Micropipettes (various volumes) and sterile tips

  • 96-well sterile microtiter plates (U-bottom)

  • Sterile Petri dishes (90-100 mm)

  • Sterile test tubes and flasks

  • Sterile cotton swabs

  • Cork borer (6-8 mm diameter) or sterile pipette tip[9]

  • Calipers or ruler

2.2. Test Compound

  • This compound (henceforth "Test Compound")

  • Stock Solution: Prepare a 10 mg/mL (10,000 µg/mL) stock solution by dissolving the compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO). Ensure the solvent is sterile (e.g., by filtration). The choice of solvent may need optimization based on compound solubility, and it is crucial to run a solvent control to ensure it has no antimicrobial activity at the concentrations used.[10]

2.3. Microbial Strains (ATCC® Recommended Strains) A panel of clinically relevant and standardized strains should be used to assess the spectrum of activity.

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 25923)

    • Listeria monocytogenes (e.g., ATCC 15313)

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungal (Optional):

    • Candida albicans (e.g., ATCC 10231)

2.4. Culture Media and Reagents

  • Mueller-Hinton Broth (MHB), cation-adjusted (for bacteria)[11]

  • Mueller-Hinton Agar (MHA) (for bacteria)[12]

  • Sabouraud Dextrose Broth/Agar (for fungi)

  • Sterile Saline Solution (0.85% or 0.9% NaCl)[12]

  • McFarland Turbidity Standard (0.5)

  • Positive Control Antibiotic (e.g., Gentamicin, Ciprofloxacin for bacteria; Fluconazole for fungi)

  • Negative Control (Solvent used to dissolve the test compound, e.g., DMSO)

Experimental Protocols
3.1. Stage 1: Preliminary Screening via Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity and is excellent for initial screening.[13][14][15] The principle relies on the diffusion of the test compound from a well through a solidified agar medium, creating a concentration gradient. If the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well.[14]

3.1.1. Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline solution.

  • Vortex thoroughly to create a homogenous suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[12] Use a spectrophotometer (OD₆₀₀ of 0.08-0.13) for higher accuracy.

3.1.2. Plate Inoculation and Well Preparation

  • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum, rotating it to ensure complete saturation.

  • Press the swab against the inner wall of the tube to remove excess fluid.

  • Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[14]

  • Allow the plate to dry for 5-15 minutes with the lid slightly ajar in a sterile environment.

  • Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.[9][16]

3.1.3. Application of Test Compound and Controls

  • Carefully add a fixed volume (e.g., 50-100 µL) of the Test Compound stock solution (or a desired dilution) into a designated well.[16][17]

  • In separate wells on the same plate, add the same volume of:

    • Positive Control: A known antibiotic (e.g., Gentamicin at 10 µg/mL).

    • Negative Control: The solvent used to dissolve the test compound (e.g., sterile DMSO).[18]

  • Label the plate clearly.

3.1.4. Incubation and Interpretation

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using calipers.

  • A zone of inhibition around the well containing the Test Compound (and absent for the negative control) indicates antimicrobial activity. The size of the zone generally correlates with the degree of susceptibility.

3.2. Stage 2: Quantitative Analysis via Broth Microdilution (MIC & MBC)

This section details the quantitative methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[19][20][21] The MBC is the lowest concentration that results in a ≥99.9% reduction (a 3-log₁₀ decrease) of the initial bacterial inoculum.[6][7]

G cluster_prep Preparation Phase cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare Test Compound Stock Solution D Perform 2-fold Serial Dilutions of Test Compound in 96-well plate A->D B Prepare Standardized Microbial Inoculum (0.5 McFarland) E Inoculate wells with Standardized Microorganism B->E C Prepare Culture Media (MHB) C->D C->E D->E F Incubate plate (37°C, 16-24h) E->F G Visually Inspect for Turbidity & Determine MIC F->G H Select clear wells (at MIC and higher conc.) G->H Proceed if MIC is determined I Plate aliquots from clear wells onto fresh MHA plates H->I J Incubate MHA plates (37°C, 18-24h) I->J K Count Colonies (CFU) & Determine MBC J->K

Sources

Application Notes & Protocols: Evaluating the Anticancer Potential of 1-(2-Cyanophenyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

The piperidine ring is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals, including a significant number of anticancer agents.[1][2] Its versatile stereochemistry and ability to engage in key hydrogen bonding and hydrophobic interactions make it an ideal scaffold for designing targeted therapeutics.[3] Piperidine derivatives have been shown to exhibit a wide range of anticancer activities, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical cell signaling pathways such as PI3K/Akt and NF-κB.[3][4]

This document introduces 1-(2-Cyanophenyl)piperidine-3-carboxylic acid (hereafter referred to as "Compound P3C"), a novel, uncharacterized derivative of this important class. While its specific biological activities are yet to be determined, its structure warrants a thorough investigation into its potential as an anticancer therapeutic.

These application notes provide a comprehensive, field-proven framework for the systematic in vitro evaluation of Compound P3C. The protocols herein are designed as a self-validating workflow, guiding researchers from initial cytotoxicity screening to the elucidation of its mechanism of action. Each step is explained not just as a procedure, but as a logical component of a robust preclinical discovery campaign.

Part 1: Foundational Analysis - In Vitro Cytotoxicity Screening

Expert Rationale: The foundational step in evaluating any potential anticancer agent is to determine its cytotoxic (cell-killing) or cytostatic (growth-inhibiting) activity against a panel of cancer cell lines.[5][6] The goal is to quantify the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit cell viability by 50%. The MTT assay is a robust, widely adopted colorimetric method for this purpose, measuring the metabolic activity of a cell population as a proxy for its viability.[7] By screening against various cancer cell lines and a non-cancerous control, we can also gain initial insights into the compound's potential selectivity.[8]

Experimental Workflow: Initial Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_compound Prepare Stock Solution of Compound P3C in DMSO treat_cells Treat with Serial Dilutions of Compound P3C (24-72h) prep_compound->treat_cells prep_cells Culture Cancer & Normal Cell Lines to 80% Confluency seed_plate Seed Cells in 96-Well Plates prep_cells->seed_plate seed_plate->treat_cells add_mtt Add MTT Reagent (Incubate 2-4h) treat_cells->add_mtt solubilize Solubilize Formazan Crystals with DMSO add_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Cell Viability vs. Vehicle Control read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 G cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay start_node Treat Cells with Compound P3C (IC50 Conc.) harvest_apo Harvest Cells start_node->harvest_apo harvest_cc Harvest Cells start_node->harvest_cc stain_annexin Stain with Annexin V-FITC & PI harvest_apo->stain_annexin analyze_apo Flow Cytometry Analysis stain_annexin->analyze_apo quadrant Quantify Apoptotic vs. Necrotic vs. Live Cells analyze_apo->quadrant fix_cells Fix with Cold 70% Ethanol harvest_cc->fix_cells stain_pi Treat with RNase & Stain with PI fix_cells->stain_pi analyze_cc Flow Cytometry Analysis stain_pi->analyze_cc histogram Quantify G0/G1, S, G2/M Phases analyze_cc->histogram

Caption: Parallel workflows for apoptosis and cell cycle analysis.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol is based on standard methods for detecting phosphatidylserine externalization. [9][10]

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and grow to ~70% confluency.

    • Treat cells with Compound P3C at its predetermined IC50 concentration for a set time (e.g., 24 or 48 hours). Include a vehicle-treated negative control.

    • Harvest both floating and adherent cells. Centrifuge at ~500 x g for 5 minutes.

    • Wash the cell pellet twice with cold 1X PBS. [11]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. * Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex.

    • Incubate for 15-20 minutes at room temperature in the dark. [10] * Add 400 µL of 1X Annexin V Binding Buffer to each tube before analysis.

  • Flow Cytometry:

    • Analyze the samples immediately using a flow cytometer.

    • Set up compensation and quadrants using unstained, Annexin V-only, and PI-only controls. * Data Interpretation:

      • Lower-Left (Annexin V- / PI-): Live, healthy cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

      • Upper-Left (Annexin V- / PI+): Necrotic cells (primary necrosis).

Protocol 3: Cell Cycle Analysis with Propidium Iodide

This protocol outlines a reliable method for analyzing DNA content. [12][13]

  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates with Compound P3C as described for the apoptosis assay.

    • Harvest cells by trypsinization, wash with cold PBS, and centrifuge to obtain a cell pellet of 1-2 million cells.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. [13][14]This permeabilizes the membrane and preserves DNA integrity. * Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). RNase treatment is critical to prevent staining of double-stranded RNA. [12] * Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, using a linear scale for the PI fluorescence channel to resolve the 2-fold difference in DNA content between G1 and G2/M phases. [12][15] * Gate out cell doublets and debris.

    • Analyze the resulting DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

Part 3: Probing Molecular Targets with Western Blotting

Expert Rationale: To connect the observed cellular effects (e.g., apoptosis) to a molecular mechanism, we must investigate the compound's impact on key signaling proteins. [16]Many piperidine derivatives exert their anticancer effects by modulating survival pathways like PI3K/Akt or by altering the balance of pro- and anti-apoptotic proteins from the Bcl-2 family. [3][4]Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates, revealing changes in their expression or activation state (e.g., phosphorylation) upon drug treatment. [17][18]

Hypothesized Signaling Pathway for Compound P3C

G P3C Compound P3C pAkt p-Akt (Active) P3C->pAkt Inhibits PI3K PI3K Akt Akt PI3K->Akt Akt->pAkt Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Promotes Proliferation Cell Proliferation & Survival pAkt->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

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Application Note: Derivatization Strategies to Enhance the Aqueous Solubility of 1-(2-Cyanophenyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Low aqueous solubility is a primary obstacle in early-stage drug development, often leading to poor bioavailability and compromising the therapeutic potential of promising candidates. 1-(2-Cyanophenyl)piperidine-3-carboxylic acid is a molecule of interest whose structural features—a carboxylic acid, a tertiary amine, and a substituted aromatic ring—suggest potential solubility challenges. This application note provides a comprehensive technical guide for researchers to systematically evaluate and improve the aqueous solubility of this parent compound through targeted derivatization. We present detailed protocols for three field-proven strategies: salt formation, ester-based prodrug synthesis, and amide-based prodrug synthesis. Furthermore, we outline the essential analytical workflows for characterizing the parent compound and its derivatives, enabling a direct comparison of their physicochemical properties.

Introduction: The Solubility Challenge in Drug Discovery

The efficacy of an orally administered drug is fundamentally linked to its ability to dissolve in the aqueous environment of the gastrointestinal tract before it can be absorbed into systemic circulation.[1] The Biopharmaceutical Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a framework to predict their in vivo performance.[2][3][4][5] Compounds with low solubility (BCS Class II and IV) often exhibit low and variable bioavailability, posing a significant hurdle for formulation and clinical success.[6]

This compound possesses both an acidic functional group (carboxylic acid) and a basic functional group (piperidine nitrogen). This amphoteric nature, combined with its relatively rigid structure, makes its aqueous solubility highly dependent on pH and crystal lattice energy.[7] Overcoming poor solubility by rationally modifying the molecular structure is a cornerstone of medicinal chemistry.[8][9] This guide focuses on three such derivatization strategies targeting the carboxylic acid moiety, a versatile chemical handle for modification.

Rationale for Derivatization

The primary goal of derivatization is to modify the physicochemical properties of the parent compound to improve its solubility profile. This is achieved by introducing new functional groups that can either increase the molecule's interaction with water or disrupt the crystal packing that contributes to low solubility.[7]

  • Salt Formation: Ionizing a molecule is a direct and often highly effective way to increase aqueous solubility.[10][11][12] By reacting the carboxylic acid with a base or the piperidine nitrogen with an acid, a salt is formed, which is an ionic species that is typically more soluble in polar solvents like water than its neutral counterpart.[13][14]

  • Prodrug Synthesis (Esterification & Amidation): A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug.[15] Masking the carboxylic acid as an ester or amide can serve two purposes. While simple alkyl esters can increase lipophilicity,[16] attaching a hydrophilic or ionizable "promoieity" can dramatically enhance water solubility.[17][18][19][20][21] For example, an amino acid or a phosphate group can be introduced via an ester or amide linkage, leading to derivatives with significantly improved solubility.[17][20]

Sources

Application Notes and Experimental Protocols for 1-(2-Cyanophenyl)piperidine-3-carboxylic acid: Synthesis, Derivatization, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and potential applications of 1-(2-cyanophenyl)piperidine-3-carboxylic acid. Lacking extensive documentation in current literature, this guide establishes a robust synthetic framework based on well-precedented N-arylation methodologies. It further outlines protocols for subsequent derivatization of the carboxylic acid moiety, a critical step in drug discovery programs. The scientific rationale behind procedural choices is detailed, emphasizing the importance of the cyanophenyl and piperidine-3-carboxylic acid (nipecotic acid) scaffolds in modern medicinal chemistry.

Introduction: The Significance of the (Cyanophenyl)piperidine Scaffold

The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with biological targets.[1] Specifically, piperidine-3-carboxylic acid, also known as nipecotic acid, and its derivatives are potent inhibitors of γ-aminobutyric acid (GABA) reuptake, making them valuable starting points for neuropharmacological research.[3][4][5]

The incorporation of a 2-cyanophenyl group onto the piperidine nitrogen introduces a unique combination of steric and electronic properties. The cyano group can act as a hydrogen bond acceptor or participate in dipole-dipole interactions, while the aromatic ring can engage in π-stacking with protein residues. This guide provides detailed, field-proven protocols for the synthesis and derivatization of the novel compound this compound, offering a foundational platform for the exploration of new chemical space in drug discovery.

Synthesis of this compound

The primary challenge in synthesizing the target compound is the formation of the C-N bond between the piperidine nitrogen and the cyanophenyl ring. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction ideal for this purpose, demonstrating broad functional group tolerance and high efficiency.[6][7]

Proposed Synthetic Workflow

The synthesis is proposed as a one-step cross-coupling reaction between piperidine-3-carboxylic acid and 2-fluorobenzonitrile. 2-Fluorobenzonitrile is chosen as the aryl partner due to the high reactivity of the C-F bond in nucleophilic aromatic substitution, which is complementary to the oxidative addition step in the catalytic cycle.

G cluster_start Starting Materials cluster_reagents Reaction Conditions A Piperidine-3-carboxylic Acid (Nipecotic Acid) D Buchwald-Hartwig N-Arylation A->D B 2-Fluorobenzonitrile B->D C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., K₃PO₄) Solvent (e.g., Toluene/Dioxane) C->D F Workup & Purification (Acid/Base Extraction, Chromatography) D->F E This compound F->E

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Buchwald-Hartwig N-Arylation

Rationale: This protocol employs a palladium catalyst with a sterically hindered biarylphosphine ligand (XPhos), a combination known to facilitate the coupling of challenging substrates.[8] A strong, non-nucleophilic base like potassium phosphate is used to deprotonate the piperidine nitrogen without interfering with the carboxylic acid. The choice of an anhydrous, aprotic solvent is critical to prevent catalyst deactivation.

Materials:

  • Piperidine-3-carboxylic acid (1.0 eq)

  • 2-Fluorobenzonitrile (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, tribasic, anhydrous) (2.5 eq)

  • Anhydrous Toluene or 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add piperidine-3-carboxylic acid (1.0 eq), potassium phosphate (2.5 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial as the palladium(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (or dioxane) to create a slurry (approx. 0.1 M concentration relative to the limiting reagent). Then, add 2-fluorobenzonitrile (1.1 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Carefully adjust the pH of the aqueous layer to ~3-4 with 1 M HCl. The product should be more soluble in the organic layer at this pH.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to elute the product.

Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves the palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.[6][7]

G Pd0 Pd(0)L₂ OA_complex Pd(II)(Ar)(X)L₂ Pd0->OA_complex Oxidative Addition (+ Ar-X) Amine_complex [Pd(II)(Ar)(Amine)L₂]⁺X⁻ OA_complex->Amine_complex Amine Coordination (+ Amine) Amido_complex Pd(II)(Ar)(Amido)L₂ Amine_complex->Amido_complex Deprotonation (- Base-H⁺) Amido_complex->Pd0 Reductive Elimination (+ Ar-Amine) ArX Ar-X (2-Fluorobenzonitrile) Amine Amine (Piperidine-3-COOH) Base Base Product Product (Ar-Amine)

Caption: The catalytic cycle of the Buchwald-Hartwig N-arylation reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (C-F) of 2-fluorobenzonitrile, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The piperidine nitrogen coordinates to the Pd(II) center. The base removes the proton from the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the aryl and amido groups are eliminated from the palladium center, regenerating the active Pd(0) catalyst and releasing the final product.

Derivatization of the Carboxylic Acid Moiety

In drug development, the carboxylic acid group is often converted into esters or amides to modulate properties like solubility, cell permeability, and metabolic stability.[9][10]

Derivatization Workflow

G cluster_ester Esterification cluster_amide Amidation A This compound B Fischer Esterification (e.g., MeOH, H₂SO₄ cat.) A->B D Amide Coupling (e.g., R-NH₂, HATU, DIPEA) A->D C Methyl 1-(2-Cyanophenyl)piperidine-3-carboxylate B->C E N-Substituted Amide Derivative D->E

Caption: Key derivatization pathways for the carboxylic acid moiety.

Protocol 1: Fischer Esterification (Methyl Ester Synthesis)

Rationale: A simple, direct method for converting a carboxylic acid to a methyl ester using an excess of methanol as both solvent and reagent, with a strong acid catalyst.

Materials:

  • This compound (1.0 eq)

  • Methanol (Anhydrous)

  • Sulfuric Acid (H₂SO₄, concentrated, catalytic amount, e.g., 2-5 mol%)

Procedure:

  • Dissolve the starting material in a large excess of anhydrous methanol in a round-bottom flask.

  • Carefully add the catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux (approx. 65 °C) for 4-6 hours, monitoring by TLC.

  • Cool the reaction and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize by washing with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the methyl ester, which can be further purified by chromatography if necessary.

Protocol 2: Amide Coupling (HATU-Mediated)

Rationale: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid, facilitating rapid amide bond formation even with less nucleophilic amines.[9] DIPEA is used as a non-nucleophilic base to neutralize the acid formed and facilitate the reaction.

Materials:

  • This compound (1.0 eq)

  • Desired amine (e.g., Benzylamine) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF in a dry flask under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Add the amine (1.1 eq) to the activated mixture.

  • Stir at room temperature for 2-12 hours. Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude amide by flash chromatography.

Data Summary

ReactionKey ReagentsCatalyst/Coupling AgentBaseSolventTemp (°C)
N-Arylation Piperidine-3-COOH, 2-FluorobenzonitrilePd₂(dba)₃ / XPhosK₃PO₄Toluene110
Esterification 1-(2-CP)-Pip-3-COOH, MethanolH₂SO₄ (cat.)-Methanol65
Amidation 1-(2-CP)-Pip-3-COOH, AmineHATUDIPEADMFRT
1-(2-CP)-Pip-3-COOH = this compound

Conclusion and Future Outlook

The protocols detailed in this guide provide a robust and scientifically grounded pathway for the synthesis and derivatization of this compound. By leveraging established, high-yield reactions like the Buchwald-Hartwig amination and modern amide coupling techniques, researchers can efficiently access this novel scaffold and its derivatives. The convergence of the pharmacologically relevant nipecotic acid core with the versatile cyanophenyl group presents significant opportunities for developing new molecular probes and therapeutic candidates, particularly in the fields of neuroscience and oncology.

References

  • Ullmann Coupling Reactions on N-heterocyclic carbene functionalized gold nanoparticles. PubMed. [Link]

  • Papagiouvannis, G., Theodosis-Nobelos, P., & Rekka, E. A. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 6984. [Link]

  • Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Royal Society of Chemistry Publishing. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Publications. [Link]

  • Copper-catalyzed N-(hetero)arylation of amino acids in water. Royal Society of Chemistry Publishing. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Preparation method of (S)-3-piperidine carboxylic acid.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Bath. [Link]

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. PubMed. [Link]

  • A Mild and Efficient Method for Copper-Catalyzed Ullmann-Type N-Arylation of Aliphatic Amines and Amino Acids. ResearchGate. [Link]

  • (PDF) Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. ResearchGate. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Royal Society of Chemistry Publishing. [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

  • Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. PubMed. [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Royal Society of Chemistry Publishing. [Link]

  • Microwave-Enhanced Copper-Catalyzed N-Arylation of Free and Protected Amino Acids in Water. ACS Publications. [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization. PubMed. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. National Institutes of Health. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • (PDF) Copper-catalyzed N -(hetero)arylation of amino acids in water. Semantic Scholar. [Link]

  • Nipecotic acid – Knowledge and References. Taylor & Francis. [Link]

  • Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv. [Link]

  • N-Heterocyclic Carbene Ligand-Enabled C(sp(3))-H Arylation of Piperidine and Tetrahydropyran Derivatives. PubMed. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. MDPI. [Link]

  • Process for Preparation of Piperidine Carboxylic Acid.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Cyanophenyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Cyanophenyl)piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights.

Introduction to the Synthetic Challenge

The synthesis of this compound typically involves a two-stage process: first, the formation of a C-N bond to couple the piperidine and cyanophenyl moieties, and second, the hydrolysis of an ester protecting group to yield the final carboxylic acid. The overall success of this synthesis is highly dependent on the efficiency of each of these steps. Low yields, difficult purifications, and unexpected side products are common hurdles that researchers may encounter. This guide will address these issues by dissecting the two most probable synthetic routes: Nucleophilic Aromatic Substitution (SNA r) and Buchwald-Hartwig Amination.

Troubleshooting Guide: C-N Bond Formation

The initial and often most challenging step is the coupling of an appropriately substituted benzonitrile with a piperidine-3-carboxylic acid ester (e.g., ethyl nipecotate). The choice between an SNAr reaction or a Buchwald-Hartwig amination will depend on the available starting materials and desired reaction conditions.

Scenario 1: Nucleophilic Aromatic Substitution (SNAr) Approach

This approach typically involves the reaction of 2-fluorobenzonitrile with ethyl nipecotate in the presence of a base. The fluorine atom, activated by the electron-withdrawing nitrile group, serves as a good leaving group.

Question: My SNAr reaction is showing low conversion of starting materials. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in an SNAr reaction of this type can often be attributed to several factors:

  • Insufficient Basicity: The reaction requires a base to deprotonate the secondary amine of the ethyl nipecotate, making it a more potent nucleophile. If the base is too weak, the concentration of the deprotonated piperidine will be low, leading to a sluggish reaction.

    • Troubleshooting:

      • Base Selection: If you are using a mild base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

      • Solvent Choice: Ensure your solvent is anhydrous, especially when using highly reactive bases like NaH. Protic impurities will quench the base and the deprotonated amine. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base and promote the reaction.

  • Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

    • Troubleshooting:

      • Increase Temperature: Gradually increase the reaction temperature, monitoring for any decomposition of starting materials or product by thin-layer chromatography (TLC). A typical temperature range for this type of reaction is 80-120 °C.

  • Steric Hindrance: While less of a factor in this specific reaction, significant steric bulk on either reactant can impede the nucleophilic attack. This is an inherent property of the molecules and cannot be easily changed.

Question: I am observing the formation of a significant amount of a side product that I suspect is 2-hydroxybenzonitrile. Why is this happening and how can I prevent it?

Answer:

The formation of 2-hydroxybenzonitrile is a strong indication of the presence of water in your reaction mixture. Hydroxide ions, generated from the reaction of the base with water, can compete with the piperidine as a nucleophile and displace the fluoride.

  • Troubleshooting:

    • Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. Use freshly distilled solvents and dry your glassware in an oven before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Base Handling: Use freshly opened or properly stored bases. Carbonates can be dried in an oven before use.

Experimental Protocol: SNAr Coupling

SNAr_Workflow start Start reagents Combine 2-fluorobenzonitrile, ethyl nipecotate, and K₂CO₃ in anhydrous DMF start->reagents heating Heat to 100 °C under N₂ atmosphere reagents->heating monitoring Monitor reaction by TLC/LC-MS heating->monitoring workup Aqueous workup and extraction monitoring->workup Reaction complete purification Column chromatography workup->purification product Ethyl 1-(2-cyanophenyl) piperidine-3-carboxylate purification->product Buchwald_Workflow start Start reagents Combine 2-bromobenzonitrile, ethyl nipecotate, Pd(OAc)₂, XPhos, and NaOtBu in degassed toluene start->reagents heating Heat to 100 °C under N₂ atmosphere reagents->heating monitoring Monitor reaction by TLC/LC-MS heating->monitoring workup Aqueous workup and extraction monitoring->workup Reaction complete purification Column chromatography workup->purification product Ethyl 1-(2-cyanophenyl) piperidine-3-carboxylate purification->product Hydrolysis_Workflow start Start reagents Dissolve ester in THF/H₂O and add LiOH start->reagents stirring Stir at room temperature reagents->stirring monitoring Monitor reaction by TLC/LC-MS stirring->monitoring acidification Acidify with HCl to pH 2-3 monitoring->acidification Reaction complete extraction Extract with ethyl acetate acidification->extraction purification Recrystallization or chromatography extraction->purification product 1-(2-Cyanophenyl)piperidine- 3-carboxylic acid purification->product

"1-(2-Cyanophenyl)piperidine-3-carboxylic acid" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(2-Cyanophenyl)piperidine-3-carboxylic acid

A Guide to Stability, Degradation, and Experimental Best Practices

Understanding the Molecule: Intrinsic Stability and Potential Liabilities

This compound is a multifunctional molecule featuring a tertiary amine within a piperidine ring, an aromatic nitrile (cyanophenyl group), and a carboxylic acid. Each of these functional groups presents potential stability concerns that must be understood to ensure experimental success and data integrity. While specific degradation data for this exact molecule is not extensively published, we can infer likely stability issues based on the known chemistry of its constituent parts.

The primary chemical liabilities are:

  • Hydrolysis of the Nitrile Group: The cyano group can undergo hydrolysis to form a primary amide intermediate and subsequently the corresponding carboxylic acid. This reaction is catalyzed by both acidic and basic conditions and is typically accelerated by heat.[1][2][3]

  • Oxidation of the Piperidine Ring: The tertiary amine in the N-aryl piperidine scaffold is susceptible to oxidation. This can lead to the formation of an N-oxide, which may have different solubility, chromatographic, and biological properties. In more aggressive oxidative environments or over long-term exposure to atmospheric oxygen, ring-opening byproducts could potentially form.[4][5]

  • Thermal and Photolytic Degradation: Like many complex organic molecules, exposure to high temperatures or UV light can provide the energy to initiate degradation, potentially leading to decarboxylation of the carboxylic acid group or complex decomposition pathways.

Troubleshooting Guide: A-Q&A Approach

This section directly addresses specific issues that users may encounter during their experiments.

Question 1: I'm seeing a new, more polar peak appearing in my HPLC analysis of an aged sample solution. What could it be?

Answer: The appearance of a new, more polar peak is a classic sign of degradation. Given the structure of this compound, the most probable cause is the hydrolysis of the nitrile group.

  • Plausible Degradants:

    • Amide Formation: The initial hydrolysis product would be 1-(2-carbamoylphenyl)piperidine-3-carboxylic acid. The introduction of the amide group increases polarity, leading to a shorter retention time on a reverse-phase HPLC column compared to the parent compound.

    • Dicarboxylic Acid Formation: Complete hydrolysis would yield 2-(3-carboxypiperidin-1-yl)benzoic acid. This dicarboxylic acid would be significantly more polar than both the parent compound and the amide intermediate.

  • Causality and Experimental Choices:

    • Check Your Solvent pH: Was the sample dissolved in an acidic or basic buffer? Even unbuffered aqueous solutions can become slightly acidic upon exposure to atmospheric CO2. The hydrolysis reaction is slow in neutral water but is catalyzed by acid or base.[1][2]

    • Temperature Matters: Was your sample solution stored at room temperature or higher for an extended period? Heat accelerates the rate of hydrolysis.[3]

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to determine the mass of the new peak. The amide degradant will have a mass increase of 18 Da (M+H₂O), and the fully hydrolyzed product will have a mass increase of 36 Da (M+2H₂O-NH₃).

    • Solvent Control: Prepare fresh solutions in a neutral, buffered solvent system (e.g., phosphate-buffered saline, pH 7.4) or in an organic solvent like DMSO or ethanol if the experiment allows.

    • Temperature Control: Store stock solutions and experimental samples at ≤4°C and protect them from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.

Question 2: My compound seems to have lost potency in my cell-based assay, but the HPLC purity looks acceptable. What's going on?

Answer: This scenario often points to a subtle chemical modification that does not significantly alter the chromatographic profile but impacts biological activity. The most likely culprit is the oxidation of the piperidine nitrogen to form an N-oxide.

  • Plausible Degradant:

    • N-Oxide Formation: The formation of this compound N-oxide introduces a highly polar N-O bond. While this increases polarity, the change in retention time on HPLC might be minimal and could be overlooked or co-elute with the parent peak, especially with non-optimized methods. However, this modification can drastically alter the molecule's ability to bind to its biological target.

  • Causality and Experimental Choices:

    • Oxygen Exposure: Was the sample stored in solution for a long time with exposure to air? Dissolved oxygen can contribute to slow oxidation.

    • Peroxides in Solvents: Older ethers (like THF or dioxane) or other solvents can form peroxides, which are potent oxidizing agents. Always use fresh, high-purity solvents.

  • Troubleshooting Steps:

    • Analytical Confirmation: N-oxide formation results in a mass increase of 16 Da (M+O). Use high-resolution LC-MS to look for a peak with this corresponding mass.

    • Inert Atmosphere: When preparing solutions for long-term storage or for sensitive assays, consider degassing the solvent by sparging with nitrogen or argon to remove dissolved oxygen.

    • Antioxidant Addition: If compatible with your experimental system, the addition of a small amount of an antioxidant may be considered for bulk solutions, although this is not always feasible for biological assays.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways based on the functional groups present in the molecule.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent 1-(2-Cyanophenyl)piperidine- 3-carboxylic acid Amide 1-(2-Carbamoylphenyl)piperidine- 3-carboxylic acid Parent->Amide +H₂O (Acid/Base, Heat) Diacid 2-(3-Carboxypiperidin-1-yl)benzoic acid Amide->Diacid +H₂O (Acid/Base, Heat) Parent_Ox 1-(2-Cyanophenyl)piperidine- 3-carboxylic acid Noxide 1-(2-Cyanophenyl)piperidine- 3-carboxylic acid N-oxide Parent_Ox->Noxide Oxidizing Agent (e.g., H₂O₂, Air)

Caption: Predicted degradation of this compound.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for the solid compound? A: The solid material should be stored in a tightly sealed container in a cool, dry, and dark place.[6] Recommended long-term storage is at -20°C. Avoid frequent freeze-thaw cycles.

Q: What is the best solvent for preparing a stock solution? A: For long-term stability, high-purity anhydrous DMSO or ethanol are recommended. For aqueous-based experiments, prepare fresh solutions from a DMSO stock. If a buffered aqueous solution is required for storage, use a neutral pH (7.0-7.4) and store at 4°C for short-term use (1-2 days) or frozen for longer periods.

Q: Is the compound sensitive to light? A: While specific photostability data is unavailable, it is best practice to assume that complex organic molecules have some degree of photosensitivity.[7] Always store the solid and solutions in amber vials or protect them from light to prevent potential photodegradation.

Q: How can I proactively assess the stability of this compound in my specific experimental conditions? A: The most rigorous approach is to conduct a forced degradation study.[7] This involves intentionally stressing the compound under various conditions (acidic, basic, oxidative, thermal, photolytic) to identify potential degradants and establish a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol provides a standardized method for preparing solutions to minimize the risk of degradation.

  • Pre-analysis: Allow the solid compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Stock Solution (10 mM in DMSO):

    • Accurately weigh the required amount of this compound in a sterile microfuge tube or vial.

    • Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

    • Vortex or sonicate gently until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C.

  • Working Solutions:

    • Thaw a single aliquot of the DMSO stock solution.

    • Dilute the stock solution into your final experimental buffer or media immediately before use.

    • Do not store dilute aqueous solutions for extended periods unless stability in that specific medium has been verified.

Protocol 2: Forced Degradation Study (Stress Testing)

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways, which is a critical step in drug development and stability assessment.[7][8]

  • Sample Preparation: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to a sample solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to a sample solution and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ to a sample solution and keep at room temperature for 24 hours.

    • Thermal Stress: Store a solution at 60°C in the dark for 7 days.

    • Photolytic Stress: Expose a solution to a calibrated light source (as per ICH Q1B guidelines) for a defined period.

    • Control: Keep one sample solution at 4°C in the dark.

  • Analysis:

    • At designated time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase with a gradient elution) coupled with a UV-Vis (PDA) and a Mass Spectrometry (MS) detector.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify and quantify the parent compound and any new peaks (degradants).

    • Use the MS data to propose structures for the observed degradants.

Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Stress Conditions (Forced Degradation) cluster_analysis Analysis cluster_eval Evaluation Prep Prepare 1 mg/mL Solution Acid Acidic (1N HCl, 60°C) Prep->Acid Base Basic (1N NaOH, 60°C) Prep->Base Oxidative Oxidative (3% H₂O₂, RT) Prep->Oxidative Thermal Thermal (60°C, Dark) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Control Control (4°C, Dark) Prep->Control HPLC HPLC-PDA/MS Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Control->HPLC Compare Compare Chromatograms HPLC->Compare Identify Identify & Quantify Degradants Compare->Identify Pathway Propose Degradation Pathways Identify->Pathway

Caption: Workflow for a forced degradation study.

Data Summary Table

ParameterRecommended ConditionRationalePotential Issue if Deviated
Solid Storage -20°C, Dry, DarkMinimizes thermal degradation and hydrolysis from ambient moisture.Increased risk of slow degradation over time.
Stock Solution Anhydrous DMSO or EtOH, -20°COrganic solvents prevent hydrolysis. Freezing slows all degradation pathways.Aqueous solutions can lead to nitrile hydrolysis.
Working Solution Prepare fresh for each experimentMinimizes time for degradation to occur in aqueous experimental media.Loss of compound potency and appearance of degradant peaks.
pH in Experiments Neutral (6.5-7.5)The nitrile group is most stable at neutral pH.Acidic or basic pH will catalyze nitrile hydrolysis.[9][10]
Light Exposure Minimize (use amber vials)Prevents potential photodegradation.Formation of unknown and potentially interfering byproducts.

References

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Available from: [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. ResearchGate. Available from: [Link]

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. Available from: [Link]

  • The Hydrolysis of Nitriles. Chemistry LibreTexts. Available from: [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. Available from: [Link]

  • Process for the preparation and the isolation of aromatic nitriles. Google Patents.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry. Available from: [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available from: [Link]

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. ACS Publications. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Microbial metabolism of aromatic nitriles. Enzymology of C-N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. PubMed. Available from: [Link]

  • Acidic Hydrolysis of Nitriles. BYJU'S. Available from: [Link]

  • Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Taylor & Francis Online. Available from: [Link]

  • Hydrolysis of nitriles. Lumen Learning. Available from: [Link]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. SciSpace. Available from: [Link]

  • Piperidine. Wikipedia. Available from: [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. Available from: [Link]

  • Reactions and Mechanisms. Master Organic Chemistry. Available from: [Link]

  • Nitrile to Acid - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available from: [Link]

  • Forced degradation products: Topics. Science.gov. Available from: [Link]

  • Safety Data Sheet. U-Bio. Available from: [Link]

Sources

"1-(2-Cyanophenyl)piperidine-3-carboxylic acid" reaction by-product analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "1-(2-Cyanophenyl)piperidine-3-carboxylic acid." This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges during the synthesis and analysis of this molecule. We provide in-depth troubleshooting, frequently asked questions, and validated analytical protocols to help you identify and mitigate reaction by-products, ensuring the integrity of your research and development efforts.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what does it imply for by-product formation?

The most common and industrially relevant method for synthesizing N-aryl piperidines is the Buchwald-Hartwig amination .[1][2] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide (e.g., 2-bromobenzonitrile) with the secondary amine of the piperidine ring (piperidine-3-carboxylic acid). The reaction is highly efficient but sensitive to conditions, which can lead to several predictable side reactions. Understanding this synthetic context is the first step in troubleshooting impurity profiles.

Q2: What are the most common by-products I should anticipate in my crude reaction mixture?

Based on the Buchwald-Hartwig pathway and the chemical nature of the reactants and product, the primary by-products fall into three categories:

  • Starting Material-Related Impurities: Unreacted 2-bromobenzonitrile and piperidine-3-carboxylic acid.

  • Process-Related By-products: These arise from side reactions during the coupling. A common issue is the hydrodehalogenation of the aryl halide, leading to the formation of benzonitrile .

  • Product-Related Impurities: These form from the degradation of the desired molecule under reaction or work-up conditions (e.g., high temperature, strong base/acid). The most significant are:

    • Hydrolysis of the nitrile group: This can lead to the formation of 1-(2-Carbamoylphenyl)piperidine-3-carboxylic acid (the amide intermediate) or 1-(2-Carboxyphenyl)piperidine-3-carboxylic acid (the fully hydrolyzed di-acid).[3][4][5]

    • Decarboxylation: Under harsh thermal conditions, the product can lose CO2 to form 2-(piperidin-1-yl)benzonitrile .[6]

Q3: Which analytical techniques are most effective for identifying and quantifying these by-products?

A multi-pronged analytical approach is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for quantifying the purity of the main component and detecting impurities. A reverse-phase C18 column is typically effective.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown peaks seen in the HPLC chromatogram by providing the molecular weight of each impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for definitive structural confirmation of the final product and for characterizing the structure of isolated impurities.[9][10]

Section 2: Troubleshooting Common Synthesis & Analytical Issues

This section addresses specific problems you may encounter during your experiment, linking them to potential causes and offering solutions.

Issue 1: My HPLC chromatogram shows a significant early-eluting peak that is not a starting material.
  • Probable Cause: This is often benzonitrile , the hydrodehalogenated by-product of 2-bromobenzonitrile. It is less polar than the other components and thus elutes earlier on a reverse-phase column.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to check if the peak's mass corresponds to benzonitrile (103.12 g/mol ).

    • Optimize Reaction:

      • Ensure your palladium catalyst and ligand are of high quality and handled under an inert atmosphere to maintain catalytic activity.

      • Re-evaluate your choice of base and solvent. Sometimes, a slightly weaker base or lower reaction temperature can minimize this side reaction.[11]

      • Check for sources of protic contamination in your reaction setup.

Issue 2: LC-MS analysis reveals a peak with a mass of [M+18] relative to my product.
  • Probable Cause: This corresponds to the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH), resulting in 1-(2-Carboxyphenyl)piperidine-3-carboxylic acid . The mass difference is due to the addition of H₂O.[12][13]

  • Troubleshooting Steps:

    • Review Work-up Conditions: Avoid prolonged exposure to strongly acidic or basic aqueous conditions, especially at elevated temperatures during extraction or crystallization.[3][4]

    • Modify Reaction Conditions: If the hydrolysis occurs during the synthesis, consider using a non-aqueous base or minimizing the amount of water present.

    • Purification: This di-acid by-product often has significantly different solubility and chromatographic behavior, which can be exploited for purification via recrystallization or chromatography.

Issue 3: My NMR spectrum shows broadened or unexpected signals in the piperidine region.
  • Probable Cause: The piperidine ring can exist in different conformations, which may be in slow exchange on the NMR timescale, leading to broad peaks. Additionally, the presence of the free carboxylic acid and the basic nitrogen can lead to complexation or variable protonation states, affecting the chemical shifts.[9][10]

  • Troubleshooting Steps:

    • Variable Temperature NMR: Acquiring spectra at a higher temperature can often coalesce broad peaks by accelerating conformational exchange.

    • Acid/Base Titration: Adding a drop of acid (like DCl) or base (like NaOD) to the NMR tube can simplify the spectrum by forcing the molecule into a single protonation state.

    • Check for Isomers: If your synthesis involves chiral centers, ensure you are not seeing a mixture of diastereomers, which would present as multiple sets of peaks.[14]

Section 3: By-product Identification & Analytical Protocols

A systematic workflow is critical for tackling by-product analysis.

Analytical Workflow Diagram

Caption: Workflow for By-product Analysis.

Table 1: Common By-products and Their Characteristics
By-product NameStructureMolecular Weight ( g/mol )Mass Difference from ProductKey Analytical Signature
Product This compound230.26-Target molecule
Benzonitrile103.12-127.14Early elution in RP-HPLC; Absence of piperidine signals in NMR.
1-(2-Carbamoylphenyl)piperidine-3-carboxylic acid248.27+18.01[M+H]⁺ peak at 249.1; Appearance of amide N-H protons in NMR.
1-(2-Carboxyphenyl)piperidine-3-carboxylic acid249.26+19.00[M+H]⁺ peak at 250.1; Disappearance of nitrile stretch in IR (~2225 cm⁻¹).[5][12]
2-(Piperidin-1-yl)benzonitrile186.25-44.01[M+H]⁺ peak at 187.2; Absence of carboxylic acid proton in NMR.
Protocol 1: General Purpose HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for method development. It must be optimized and validated for your specific equipment and sample matrix.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Ramp from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the crude sample in 1 mL of a 50:50 mixture of Acetonitrile/Water.

Causality Note: Using a gradient elution is crucial because the potential by-products have a wide range of polarities, from the non-polar benzonitrile to the highly polar di-acid. The acidic modifier (formic acid) helps to sharpen the peak shape of the carboxylic acid and the basic piperidine nitrogen.[15]

Section 4: Key By-product Formation Mechanisms

Understanding the chemical pathways that lead to impurities is essential for preventing their formation.

Mechanism 1: Acid/Base Catalyzed Nitrile Hydrolysis

The cyano group is susceptible to hydrolysis under both acidic and basic conditions, proceeding through an amide intermediate to the carboxylic acid.[3][12][13]

Caption: Nitrile Hydrolysis Pathway.

Mechanism 2: Thermal Decarboxylation

At high temperatures, the carboxylic acid group can be lost as CO₂, a reaction that may be promoted by the presence of residual catalyst or base.

Caption: Thermal Decarboxylation Pathway.

References

  • EXP13 Hydrolysis of Benzonitrile. Scribd. [Link]

  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson. [Link]

  • The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Eliel, E. L., et al. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Homework.Study.com. [Link]

  • Hydrolysis of benzonitrile gives. Allen. [Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. ChemInform. [Link]

  • Al-Zoubi, R. M., et al. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]

  • This compound,(CAS# 942474-51-3). Sinfoo Biotech. [Link]

  • Zhou, G., et al. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]

  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. [Link]

  • This compound – (942474-51-3). EON Biotech. [Link]

  • Jones, S. P., et al. Piperidines ESI-revised3. The Royal Society of Chemistry. [Link]

  • CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. [Link]

  • (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. [Link]

  • N‐arylation/heteroarylation of carbamates utilizing dual photoredox catalytic system. ResearchGate. [https://www.researchgate.net/publication/372791448_N-arylationheteroarylation_of_carbamates_utilizing_dual_photoredox_catalytic_system]([Link]_ catalytic_system)

  • Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. RSC Publishing. [Link]

  • N-Heterocyclic Carbene Ligand-Enabled C(sp(3))-H Arylation of Piperidine and Tetrahydropyran Derivatives. PubMed. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. MDPI. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. St. John's University. [Link]

  • US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine.

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Technical Support Center: Optimizing Reaction Conditions for 1-(2-Cyanophenyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(2-cyanophenyl)piperidine-3-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and drug development, often synthesized via a palladium-catalyzed Buchwald-Hartwig amination.[1] This C-N cross-coupling reaction, while powerful, presents unique challenges when applied to this specific substrate combination. The starting materials, piperidine-3-carboxylic acid (a secondary amine with a free carboxylic acid) and a 2-halobenzonitrile, possess functional groups that can lead to competing side reactions and complex purification issues.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common experimental hurdles, optimize reaction conditions, and ensure reproducible, high-yield synthesis.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. Each problem is followed by an analysis of potential causes and a set of actionable solutions grounded in mechanistic principles.

Problem 1: Low to No Conversion of Starting Materials

Question: I have set up my reaction with 2-bromobenzonitrile, piperidine-3-carboxylic acid, a palladium catalyst, ligand, and base, but after 24 hours, LC-MS analysis shows only starting materials. What went wrong?

Possible Causes & Solutions:

  • Inactive Catalyst: The active catalytic species in the Buchwald-Hartwig reaction is a Pd(0) complex. If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) may be inefficient.[2]

    • Solution: Switch to a modern, air-stable palladacycle precatalyst (e.g., XPhos Pd G3, RuPhos Pd G3). These catalysts form the active LPd(0) species more cleanly and efficiently, leading to more reliable reaction initiation. If using a Pd(II) source, consider a pre-activation step where the catalyst, ligand, and base are stirred together in the solvent for 15-30 minutes at reaction temperature before adding the substrates.

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the catalyst and facilitating the key steps of oxidative addition and reductive elimination.[1] A secondary amine like piperidine-3-carboxylic acid requires a specific class of ligands.

    • Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands. RuPhos is an excellent first choice for secondary amines.[3] BrettPhos can also be effective. Avoid using ligands like BINAP or P(o-tolyl)₃, which are generally less effective for this type of coupling.[3]

  • Insufficiently Strong Base: The base's role is to deprotonate the secondary amine, making it a more active nucleophile. If the base is too weak, this deprotonation will not occur efficiently.

    • Solution: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required.[3] However, these strong bases can promote side reactions (see Problem 2 & 3). If using a weaker base like K₃PO₄ or Cs₂CO₃ is necessary to protect functional groups, you may need to increase the reaction temperature (e.g., to 100-120 °C) and accept longer reaction times.

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use anhydrous, degassed solvents. A common technique is to bubble argon through the solvent for 20-30 minutes before use. All glassware should be oven- or flame-dried.[4]

Problem 2: Significant Side Product Formation

Question: My reaction is consuming the starting materials, but I am seeing multiple major spots on my TLC plate, and the desired product is a minor component. What are these side products and how can I prevent them?

Possible Causes & Solutions:

  • Hydrodehalogenation: You may observe benzonitrile (the 2-cyanophenyl ring without the halogen) as a major byproduct. This occurs when the aryl halide is reduced instead of coupling with the amine.[1]

    • Causality: This side reaction can be promoted by moisture or certain catalyst/base combinations. It can compete with the desired reductive elimination step.

    • Solution: Ensure rigorously anhydrous conditions. Optimizing the catalyst loading and reaction temperature can also minimize this pathway. Sometimes, switching the base from an alkoxide (NaOtBu) to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) can suppress hydrodehalogenation, though this may require higher temperatures.

  • Homocoupling: Dimerization of the 2-bromobenzonitrile to form a biphenyl species can also occur.

    • Causality: This is often promoted by high catalyst loading or elevated temperatures.

    • Solution: Reduce the catalyst loading to the recommended 1-2 mol %. Avoid excessively high temperatures if possible.

// Nodes ArylX [label="2-Halobenzonitrile"]; Amine [label="Piperidine-3-COOH"]; Catalyst [label="Pd(0)L"]; Base [label="Base"]; Intermediate [label="Aryl-Pd(II)-Amine Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Desired Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side1 [label="Hydrodehalogenation\n(Benzonitrile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side2 [label="Nitrile Hydrolysis\n(Amide/Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges {ArylX, Amine, Catalyst, Base} -> Intermediate [label=" Catalytic Cycle"]; Intermediate -> Product [label=" Reductive Elimination\n(Desired Pathway)", color="#34A853"]; Intermediate -> Side1 [label=" β-Hydride Elimination\n(Side Reaction)", color="#EA4335"]; Product -> Side2 [label=" H₂O, Base/Acid\n(Side Reaction)", color="#EA4335"]; }

Caption: Main reaction pathway vs. common side reactions.

Problem 3: The Nitrile Group is Hydrolyzed

Question: I've successfully formed the C-N bond, but my final product is 1-(2-carbamoylphenyl)piperidine-3-carboxylic acid (the amide) or has two carboxylic acid groups. Why did my nitrile group react?

Possible Causes & Solutions:

  • Base-Mediated Nitrile Hydrolysis: The cyano group is susceptible to hydrolysis under harsh basic conditions, especially at high temperatures and with prolonged reaction times.[5][6] The reaction proceeds first to an amide and can then continue to a carboxylate anion.

    • Causality: Strong bases like NaOH or KOH are known to hydrolyze nitriles to carboxylic acids, often requiring heat.[7] While NaOtBu is used for deprotonation, residual water in the reaction can act as a nucleophile, and the strongly basic conditions facilitate the hydrolysis.

    • Solution:

      • Use a Weaker Base: Switch from NaOtBu to a weaker inorganic base like K₃PO₄ or Cs₂CO₃. These are often sufficient for the C-N coupling but are less likely to promote nitrile hydrolysis.

      • Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80 °C instead of 110 °C).

      • Strictly Anhydrous Conditions: Ensure all reagents and solvents are free of water to minimize the nucleophile required for hydrolysis.

  • Acid-Mediated Nitrile Hydrolysis: This can occur during an acidic work-up.

    • Causality: Treating the reaction mixture with a strong aqueous acid (like HCl) to neutralize the base can hydrolyze the nitrile if held for too long or at elevated temperatures.[8][9]

    • Solution: Perform the acidic work-up at low temperatures (e.g., in an ice bath). Do not let the acidic aqueous layer sit for extended periods before extraction.

Problem 4: Difficulty in Product Purification & Isolation

Question: The reaction appears to be successful, but I'm struggling to isolate a pure product. It seems to be soluble in water but not in common organic solvents, and it streaks badly on my silica column.

Possible Causes & Solutions:

  • Zwitterionic Nature: The product molecule contains both a basic tertiary amine (the piperidine nitrogen) and a carboxylic acid. At neutral pH, it exists as a zwitterion (internal salt), which gives it high polarity, high water solubility, and low solubility in nonpolar organic solvents. This is a common issue with amino acids.

    • Solution 1: Isoelectric Point Precipitation: Carefully adjust the pH of the aqueous solution after work-up. Find the isoelectric point (pI) where the net charge on the molecule is zero. At this pH, its water solubility will be at a minimum, and it may precipitate out. You can determine this pH empirically by taking a small sample and adding acid/base dropwise.

    • Solution 2: Acid/Base Extraction Strategy:

      • a. After quenching, acidify the aqueous layer with dilute HCl to a pH of ~2. This protonates the piperidine nitrogen, forming a water-soluble salt. Wash with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.

      • b. Next, basify the aqueous layer with a base like NaHCO₃ or Na₂CO₃ to a pH of ~8-9. This deprotonates the carboxylic acid. Now, extract with a more polar organic solvent like a 9:1 mixture of dichloromethane/isopropanol. The desired product may be extracted at this stage.

    • Solution 3: Ion-Exchange Chromatography: This is a powerful technique for purifying zwitterionic compounds. You can use a cation-exchange resin (to bind the protonated amine) or an anion-exchange resin (to bind the carboxylate), eluting with a pH gradient or a salt gradient.

  • Silica Gel incompatibility: The acidic nature of silica gel can cause strong, irreversible binding or streaking of basic compounds like your product.

    • Solution: If you must use column chromatography, use a deactivated stationary phase. Pre-treat your silica gel with a solvent mixture containing a small amount of a volatile base, like 1-2% triethylamine or ammonia in the eluent system. Alternatively, use a different stationary phase like alumina (basic or neutral) or reverse-phase C18 silica.

Section 2: Frequently Asked Questions (FAQs)

Q1: Should I protect the carboxylic acid group before the reaction? A: This is an excellent strategy to circumvent many of the issues described above. By converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester), you eliminate the zwitterionic character and the potential for the acid to react with the base. The resulting product, an ester, is much less polar and significantly easier to purify using standard silica gel chromatography. The ester can then be hydrolyzed back to the carboxylic acid in a final, clean step.

Q2: Which halogen on the benzonitrile is better: bromine or chlorine? A: Aryl bromides are generally more reactive than aryl chlorides in Buchwald-Hartwig amination. Starting with 2-bromobenzonitrile will likely require milder conditions (lower temperature, lower catalyst loading) than 2-chlorobenzonitrile. For aryl chlorides, more specialized, highly active ligands (e.g., tBuBrettPhos) are often necessary to achieve good yields.

Q3: How do I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) can be challenging due to the high polarity of the product. A mobile phase like 10% Methanol in Dichloromethane with 1% acetic acid or ammonium hydroxide might work. The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS), which can clearly distinguish starting materials, product, and byproducts by their mass-to-charge ratio.

Q4: What are the best practices for setting up an inert atmosphere? A: Place all solid reagents (aryl halide, piperidine derivative, base, catalyst, ligand) into an oven-dried flask equipped with a stir bar. Seal the flask with a septum, then use a needle connected to a vacuum/inert gas manifold to evacuate and backfill the flask with argon or nitrogen. Repeat this cycle 3-5 times. Add the degassed solvent via syringe, followed by any liquid reagents. Maintain a positive pressure of inert gas throughout the reaction (e.g., using a balloon).

Section 3: Optimized Experimental Protocols
Protocol 1: N-Arylation using Piperidine-3-carboxylic acid ethyl ester

(This is the recommended approach to avoid purification issues)

Step A: Esterification of Piperidine-3-carboxylic acid

  • Suspend piperidine-3-carboxylic acid (1.0 eq) in ethanol (10 mL per gram).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours until a clear solution is formed.

  • Cool to room temperature and concentrate under reduced pressure to obtain the ethyl ester hydrochloride salt, which can be used directly or neutralized.

Step B: Buchwald-Hartwig Amination

  • To an oven-dried reaction vial, add 2-bromobenzonitrile (1.0 eq), piperidine-3-carboxylic acid ethyl ester hydrochloride (1.2 eq), RuPhos (0.02 eq), RuPhos Pd G3 precatalyst (0.02 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Seal the vial and perform 3-5 vacuum/argon backfill cycles.

  • Add anhydrous, degassed toluene (5 mL per mmol of aryl bromide) via syringe.

  • Place the vial in a preheated heating block at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by flash column chromatography on silica gel.

Step C: Ester Hydrolysis

  • Dissolve the purified ester in a mixture of THF/water (3:1).

  • Add lithium hydroxide (LiOH) (3.0 eq) and stir at room temperature for 2-4 hours.

  • Monitor by TLC or LC-MS until all starting material is consumed.

  • Concentrate the mixture to remove THF, then carefully acidify the remaining aqueous solution with 1M HCl to pH ~4-5.

  • The final product, this compound, may precipitate and can be collected by filtration. If not, extract with an appropriate organic solvent or purify via one of the methods in Problem 4.

G cluster_0 Protection cluster_1 Coupling & Purification cluster_2 Deprotection & Isolation start Piperidine-3-COOH ester Esterification (EtOH, SOCl₂) start->ester ester_prod Piperidine-3-COOEt coupling Buchwald-Hartwig (Pd/RuPhos, K₃PO₄) ester_prod->coupling purify_ester Silica Gel Chromatography coupling->purify_ester coupled_ester Coupled Ester hydrolysis Hydrolysis (LiOH) isolate pH Adjustment & Precipitation final_product Final Product

Caption: Recommended workflow using an ester protection strategy.

Section 4: Key Parameter Summary Table
ParameterRecommended ConditionRationale & Considerations
Aryl Halide 2-BromobenzonitrileMore reactive than the chloride, allowing for milder conditions.
Palladium Source XPhos/RuPhos Pd G3 (1-2 mol%)Precatalysts provide reliable initiation and high activity.
Ligand RuPhos (1.2-2.4 mol%)Excellent, well-validated ligand for coupling secondary amines.[3]
Base K₃PO₄ or Cs₂CO₃ (2.0-2.5 eq)Best balance between sufficient basicity for C-N coupling and minimizing nitrile hydrolysis.
NaOtBu (1.4 eq)Use for faster rates or with less reactive aryl chlorides, but monitor closely for side reactions.[3]
Solvent Toluene or DioxaneAnhydrous and degassed. Standard solvents for this coupling.
Temperature 80-110 °CStart at 100 °C. Lower temperature may be possible with aryl bromides; higher may be needed for chlorides.
Strategy Ester protection of carboxylic acidHighly Recommended. Simplifies the reaction and purification significantly.
References
  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]

  • ReactionFlash. Nitrile to Acid - Common Conditions. Available from: [Link]

  • JoVE. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available from: [Link]

  • Chemguide. Hydrolysing Nitriles. Available from: [Link]

  • Chemistry LibreTexts. 21.5: Hydrolysis of nitriles. Available from: [Link]

  • ResearchGate. N‐arylation/heteroarylation of carbamates utilizing dual photoredox catalytic system. Available from: [Link]

  • QSpace. Studies on the Optimization of Buchwald-Hartwig Amination of Aryl Halides. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]

  • ResearchGate. Optimization of reaction parameters for Buchwald-Hartwig amination reaction. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Royal Society of Chemistry. What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Available from: [Link]

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Technical Support Center: Scale-Up Synthesis of 1-(2-Cyanophenyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(2-Cyanophenyl)piperidine-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals encountering challenges during the scale-up of this important intermediate. We will explore common synthetic routes, troubleshoot frequent experimental issues, and provide actionable protocols based on established chemical principles.

Overview of Synthetic Challenges

The synthesis of this compound involves the formation of an aryl C-N bond, a transformation that can be challenging to scale up efficiently. Key difficulties often arise from reaction kinetics, product isolation, purification, and ensuring process safety. The molecule's dual functionality—a carboxylic acid and a tertiary amine—makes it amphoteric, which can complicate work-up and purification procedures due to its variable solubility in aqueous and organic phases.

Two primary synthetic strategies dominate the preparation of this and similar compounds: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these routes is a critical decision dictated by factors such as raw material cost, catalyst availability, reaction robustness, and purity requirements.

cluster_0 Synthetic Strategies start Starting Materials snar_reagents 2-Fluorobenzonitrile + Piperidine-3-carboxylic acid start->snar_reagents bh_reagents 2-Halobenzonitrile (Br, Cl) + Piperidine-3-carboxylic acid start->bh_reagents product 1-(2-Cyanophenyl)piperidine- 3-carboxylic acid snar_reagents->product Route 1: Nucleophilic Aromatic Substitution (SNAr) Conditions: Strong Base (e.g., K2CO3, DBU), High Temperature, Polar Aprotic Solvent (e.g., DMSO, DMF) bh_reagents->product Route 2: Buchwald-Hartwig Amination Conditions: Pd Catalyst (e.g., Pd(OAc)2), Ligand (e.g., XPhos), Base (e.g., K3PO4, NaOtBu), Anhydrous Solvent (e.g., Toluene, Dioxane)

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems encountered during scale-up.

Reaction Pathway and Optimization

Q1: Which synthetic route, SNAr or Buchwald-Hartwig, is preferable for a multi-kilogram scale synthesis?

A1: The choice is a trade-off between cost, efficiency, and purity.

  • SNAr Route: This is often the first choice for large-scale production due to its cost-effectiveness. It avoids expensive and potentially toxic palladium catalysts and phosphine ligands.[1] The primary starting material, 2-fluorobenzonitrile, is generally more reactive than its chloro- or bromo-analogs in this reaction type. However, SNAr reactions often require high temperatures (100-150 °C) and polar aprotic solvents like DMSO or DMF, which can be difficult to handle and remove at scale.[2]

  • Buchwald-Hartwig Amination: This method offers greater versatility and often proceeds under milder conditions with higher yields and selectivity, especially for less reactive aryl halides (chlorides and bromides).[1][3] The main drawbacks are the high cost of the palladium catalyst and ligands, the need for strictly anhydrous and oxygen-free conditions, and the critical requirement to remove residual palladium from the final product to meet regulatory standards (<10 ppm for many pharmaceutical applications).

Recommendation: For initial scale-up, the SNAr route is typically more economically viable. If yields are poor or side reactions are uncontrollable, the Buchwald-Hartwig amination becomes an excellent, albeit more expensive, alternative.

Q2: My SNAr reaction with 2-fluorobenzonitrile is sluggish and gives low conversion. How can I improve it?

A2: Several factors could be at play:

  • Base Selection and Stoichiometry: A strong, non-nucleophilic base is crucial to deprotonate the piperidine nitrogen and drive the reaction. While potassium carbonate (K₂CO₃) is common, stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide can significantly accelerate the reaction. Ensure at least 2.0 equivalents of base are used to neutralize the generated HF and deprotonate the carboxylic acid.

  • Solvent Purity: The presence of water in polar aprotic solvents can slow the reaction and lead to side products. Ensure you are using a dry, high-purity solvent.

  • Temperature: These reactions often have a high activation energy. A temperature increase from 100 °C to 120-130 °C can dramatically increase the reaction rate. Monitor for potential decomposition of starting materials or product at higher temperatures.[4]

  • Leaving Group: The reactivity order for the halogen in SNAr is F > Cl > Br > I.[2] Ensure you are using 2-fluorobenzonitrile for the highest reactivity. The cyano group in the ortho position provides the necessary electron-withdrawing activation to facilitate nucleophilic attack.[2][5]

Q3: In my Buchwald-Hartwig reaction, the yield is inconsistent. What are the most critical parameters to control?

A3: Buchwald-Hartwig couplings are sensitive to several variables:

  • Inert Atmosphere: Oxygen can oxidize the Pd(0) active catalyst and the phosphine ligands, halting the catalytic cycle. Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all reagents and solvents are de-gassed.

  • Catalyst and Ligand Choice: The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos are often highly effective for coupling with secondary amines.[3][6] Using pre-formed palladium pre-catalysts can also improve reproducibility by ensuring efficient generation of the active Pd(0) species.[6]

  • Base: The base's strength and physical properties are important. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly used. The particle size of solid bases can affect reaction rates.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or CPME are essential.

Work-up and Purification Challenges

Q4: The product is an amino acid, making extraction difficult. What is an effective work-up procedure?

A4: The amphoteric nature of the product requires careful pH control.

  • Solvent Removal: After the reaction, distill the bulk of the reaction solvent (e.g., DMSO, Toluene) under reduced pressure.

  • Aqueous Quench and pH Adjustment: Add water to the residue. The product may be soluble in both acidic and basic conditions. To isolate the zwitterionic solid, the pH must be adjusted to its isoelectric point (pI). This typically falls in the range of pH 4-6.

  • Finding the Isoelectric Point: Slowly add an acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to a small sample of the aqueous solution and observe the pH at which precipitation is maximal.

  • Isolation: Adjust the pH of the bulk solution to the predetermined pI to precipitate the product. The solid can then be collected by filtration. If the product oils out, extraction may be necessary. In such cases, acidify the aqueous layer to pH ~2 to protonate the amine and extract impurities with a solvent like methyl tert-butyl ether (MTBE). Then, adjust the aqueous phase to the pI to precipitate the product.

Q5: My isolated product has low purity, with significant starting material contamination. How can I purify it at scale without chromatography?

A5: Recrystallization or salt formation are the preferred methods for large-scale purification.

  • Recrystallization: The product is often a solid. A solvent screen is recommended to find a suitable recrystallization system. Common solvents to try include isopropanol (IPA), ethanol, methanol/water mixtures, or acetonitrile.[7]

  • Salt Formation: If the free acid is difficult to purify, consider forming a salt. For example, dissolving the crude product in a suitable solvent and adding an acid like HCl or H₂SO₄ can precipitate a crystalline hydrochloride or sulfate salt, leaving organic impurities behind. The pure free acid can be regenerated by neutralizing the salt.

  • Carbonate Precipitation for Piperidine Removal: Unreacted piperidine-3-carboxylic acid can sometimes be removed by forming a solid carbonate. In some piperidine purifications, carbon dioxide is used to selectively precipitate piperidine as its carbonate salt, which can be filtered off.[8][9]

Q6: I am having trouble removing the palladium catalyst from my product after a Buchwald-Hartwig reaction.

A6: Residual palladium is a common issue.

  • Filtration: After the reaction, cooling and filtering through a pad of Celite® can remove some of the precipitated catalyst.

  • Activated Carbon/Silica Treatment: Stirring the crude product solution with activated carbon or a palladium scavenging silica gel can effectively adsorb residual metal.

  • Crystallization: A well-executed crystallization is often the most effective method for reducing palladium levels to the ppm range. The metal impurities tend to remain in the mother liquor.

Safety and Handling

Q7: What are the primary safety hazards to consider when scaling up this synthesis?

A7:

  • Cyanide Hazard: The starting materials (2-fluorobenzonitrile) and the product contain a nitrile (cyano) group. While aromatic nitriles are generally less acutely toxic than inorganic cyanide salts, they can release hydrogen cyanide (HCN) under strongly acidic or basic hydrolysis conditions, especially at elevated temperatures.[10] All reactions should be conducted in a well-ventilated fume hood or reactor.

  • Exothermic Reactions: The SNAr reaction can be exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4] The reaction should be heated under controlled conditions, and an appropriate cooling system should be on standby. Add reagents portion-wise at a larger scale to control the exotherm.

  • Pyrophoric Reagents: Some strong bases used in Buchwald-Hartwig reactions, like NaOtBu, can be pyrophoric. Handle them under an inert atmosphere.

  • Piperidine Derivatives: Piperidine and its derivatives are often corrosive and toxic.[11][12] Appropriate personal protective equipment (PPE) should be worn at all times.

Recommended Experimental Protocols

The following protocols are intended as a starting point and should be optimized for specific equipment and scale.

Protocol 1: SNAr Synthesis

G cluster_workflow SNAr Experimental Workflow charge 1. Charge Reactor - Piperidine-3-carboxylic acid (1.0 eq) - K2CO3 (2.5 eq) - Anhydrous DMSO (10 vol) purge 2. Inert Atmosphere Purge with Nitrogen charge->purge add 3. Add Reagent Add 2-Fluorobenzonitrile (1.1 eq) purge->add heat 4. Heat Reaction Heat to 120-130 °C for 12-24h Monitor by HPLC add->heat cool 5. Cool & Quench Cool to RT Add Water (20 vol) heat->cool ph_adjust 6. pH Adjustment Adjust pH to ~5 with 1M HCl cool->ph_adjust filter 7. Isolate Product Filter the precipitate ph_adjust->filter wash 8. Wash & Dry Wash with Water, then IPA Dry under vacuum filter->wash

Caption: Step-by-step workflow for the SNAr synthesis protocol.

Protocol 2: Buchwald-Hartwig Amination Synthesis

G cluster_workflow Buchwald-Hartwig Experimental Workflow charge 1. Charge Reactor (Inert) - 2-Bromobenzonitrile (1.0 eq) - Piperidine-3-carboxylic acid (1.2 eq) - Pd(OAc)2 (2 mol%) - XPhos (4 mol%) - K3PO4 (2.2 eq) solvent 2. Add Solvent Add degassed Toluene (10 vol) charge->solvent heat 3. Heat Reaction Heat to 90-110 °C for 8-16h Monitor by HPLC solvent->heat cool 4. Cool & Filter Cool to RT Filter through Celite® heat->cool concentrate 5. Concentrate Concentrate filtrate under vacuum cool->concentrate workup 6. Aqueous Work-up Add Water and adjust pH to ~5 concentrate->workup filter 7. Isolate Product Filter the precipitate workup->filter wash 8. Wash & Dry Wash with Water Dry under vacuum filter->wash

Caption: Step-by-step workflow for the Buchwald-Hartwig synthesis protocol.

Comparative Data Summary

The table below provides a general comparison of the two primary synthetic routes.

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Aryl Halide 2-Fluorobenzonitrile2-Bromobenzonitrile or 2-Chlorobenzonitrile
Catalyst NonePalladium source (e.g., Pd(OAc)₂) + Phosphine Ligand (e.g., XPhos)
Base K₂CO₃, Cs₂CO₃, DBUNaOtBu, K₃PO₄, LiHMDS
Solvent DMSO, DMF, NMPToluene, Dioxane, CPME
Temperature High (100 - 150 °C)Moderate (80 - 110 °C)
Atmosphere Standard (Nitrogen blanket recommended)Strictly Inert (Anhydrous, Oxygen-free)
Key Advantages Low cost, no catalyst removal issuesMilder conditions, higher functional group tolerance, broader scope
Key Disadvantages High temperatures, potential side reactionsHigh cost of catalyst/ligand, strict inert conditions, metal contamination

References

  • CN106831540A - (S)-Piperidine-3-carboxylic acid preparation method - Google Patents.
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  • National Institutes of Health. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available at: [Link]

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  • PubMed. 2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Available at: [Link]

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Technical Support Guide: Overcoming Poor Solubility of 1-(2-Cyanophenyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the poor solubility of the compound 1-(2-Cyanophenyl)piperidine-3-carboxylic acid (referred to herein as CPC-acid). The methodologies outlined are grounded in established physicochemical principles to ensure reliable and reproducible results in your experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered when working with CPC-acid.

Q1: Why is my CPC-acid not dissolving in aqueous buffers?

A1: The poor aqueous solubility of CPC-acid is attributable to its molecular structure. The molecule contains a non-polar cyanophenyl group and a piperidine ring, which contribute to its hydrophobic character. While the carboxylic acid group can be ionized to enhance solubility, the overall molecule possesses zwitterionic properties, meaning it has both acidic (carboxylic acid) and basic (piperidine nitrogen) functional groups. At its isoelectric point (pI), the net charge is zero, leading to minimal aqueous solubility. Solubility is highly dependent on the pH of the medium relative to the compound's pKa values.[1][2]

Q2: I've tried common organic solvents like ethanol and methanol with little success. What should I try next?

A2: While simple alcohols might not be sufficient, a systematic solvent screening is the logical next step. The choice of solvent should be guided by the polarity and hydrogen bonding capabilities of both the solvent and CPC-acid. Consider more polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), which are excellent for dissolving a wide range of organic compounds. For less polar systems, Dichloromethane (DCM) or Tetrahydrofuran (THF) could be effective. A structured approach to solvent screening is detailed in Section 3.

Q3: Can I simply increase the temperature to improve solubility?

A3: Increasing the temperature can enhance the solubility of many compounds, and this relationship is often defined by the Krafft point for surfactants and related molecules.[3][4] However, this approach has limitations. Firstly, excessive heat can lead to the degradation of CPC-acid. It is crucial to first assess the thermal stability of the compound using techniques like thermogravimetric analysis (TGA). Secondly, any solubility gained at elevated temperatures may be lost upon cooling, leading to precipitation. This method is often best used in combination with other strategies, such as finding a suitable solvent system first.

Q4: What is the quickest way to achieve a stock solution for preliminary biological assays?

A4: For initial in vitro screening, preparing a high-concentration stock solution in 100% DMSO is the most common and pragmatic approach. This stock can then be serially diluted into your aqueous assay buffer. It is critical to be aware of the final DMSO concentration in your assay, as it can affect cellular health and assay performance. Typically, a final DMSO concentration of less than 0.5% is recommended. Always run a vehicle control (buffer with the same final DMSO concentration) to account for any solvent effects.

Section 2: Understanding the Physicochemical Properties of CPC-acid

A foundational understanding of CPC-acid's properties is essential for rationally designing a solubilization strategy.

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Structure C13H14N2O2Contains both hydrophobic (cyanophenyl, piperidine ring) and hydrophilic (carboxylic acid) moieties.[5]
Zwitterionic Nature Contains both an acidic (carboxylic acid) and a basic (piperidine nitrogen) center.Exhibits pH-dependent solubility with a minimum at the isoelectric point (pI). Can form salts with both acids and bases.[6][7][8][9]
pKa (predicted) Carboxylic acid: ~4-5; Piperidine nitrogen: ~8-9The charge state of the molecule, and thus its solubility, can be manipulated by adjusting the pH.[10][11]
LogP (predicted) Moderately lipophilicIndicates a preference for organic phases over aqueous phases, contributing to poor water solubility.

The interplay of these properties dictates the compound's behavior in different solvent systems. The zwitterionic character is particularly important, as it allows for solubility enhancement at both low and high pH.

Section 3: Systematic Troubleshooting Workflows

This section provides detailed protocols and the rationale behind them to systematically address the solubility challenges of CPC-acid.

Workflow 1: pH-Dependent Solubility Profiling

The ionization of the carboxylic acid and piperidine functional groups is a powerful tool for enhancing aqueous solubility.[1][12] This workflow determines the optimal pH for dissolution.

Experimental Protocol:
  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Sample Preparation: Add an excess amount of CPC-acid to a fixed volume of each buffer in separate vials. Ensure the solid is in excess to achieve saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.

  • Quantification: Analyze the concentration of CPC-acid in each supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer.

Interpreting the Results:
  • At low pH (e.g., <4): The carboxylic acid will be largely protonated (neutral), while the piperidine nitrogen will be protonated (positive charge). The net positive charge should increase solubility compared to the isoelectric point.

  • At the isoelectric point (pI): The compound will exist predominantly as a neutral zwitterion, resulting in minimum aqueous solubility.

  • At high pH (e.g., >9): The carboxylic acid will be deprotonated (negative charge), and the piperidine nitrogen will be deprotonated (neutral). The net negative charge should significantly increase solubility.[1][2]

dot graph TD { A[Start: Poor Aqueous Solubility] --> B{Adjust pH}; B --> C[Low pH (e.g., pH 2-4)]; B --> D[Neutral pH (pI)]; B --> E[High pH (e.g., pH 9-10)]; C --> F[Increased Solubility (Cationic Form)]; D --> G[Minimum Solubility (Zwitterionic Form)]; E --> H[Increased Solubility (Anionic Form)]; }

Caption: pH Adjustment Strategy for Zwitterionic Compounds.

Workflow 2: Salt Formation for Enhanced Solubility

Converting the acidic or basic functional groups of CPC-acid into a salt is a highly effective and common strategy to dramatically improve aqueous solubility and dissolution rates.[13][14][15][16]

Rationale:

Salt formation disrupts the crystal lattice of the solid compound and introduces ionic character, which is more readily solvated by polar solvents like water.[12] For CPC-acid, both acid addition salts (at the piperidine nitrogen) and base addition salts (at the carboxylic acid) can be formed.

Experimental Protocol for Salt Screening:
  • Solvent Selection: Choose a suitable organic solvent in which the free form of CPC-acid has some, albeit limited, solubility (e.g., methanol, ethanol, or acetone).

  • Counter-ion Selection:

    • For Base Addition Salts: Select a range of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, tromethamine (Tris), L-arginine).

    • For Acid Addition Salts: Select a range of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid).

  • Stoichiometric Addition: Dissolve CPC-acid in the chosen solvent. Add a stoichiometric equivalent (1:1 molar ratio) of the selected counter-ion solution.

  • Isolation: If a precipitate forms, it is likely the salt. Isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, slowly add an anti-solvent (a solvent in which the salt is insoluble, e.g., heptane or diethyl ether) to induce crystallization, or remove the solvent by rotary evaporation.

  • Characterization and Solubility Testing: Confirm salt formation using techniques like Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FTIR) spectroscopy. Then, determine the aqueous solubility of each new salt form using the protocol in Workflow 1 (typically in purified water or a neutral buffer).

Salt TypeCounter-ion ExamplesExpected Outcome
Base Addition NaOH, KOH, Tris, L-ArginineForms a salt at the carboxylic acid, increasing solubility at neutral to high pH.
Acid Addition HCl, H2SO4, MesylateForms a salt at the piperidine nitrogen, increasing solubility at low to neutral pH.
Workflow 3: Advanced Formulation Strategies

If pH modification and salt formation are insufficient or not suitable for the final application, more advanced formulation techniques can be employed.

1. Co-solvents

The use of water-miscible organic solvents, or co-solvents, can significantly enhance the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[17][18][19][20][21]

  • Common Co-solvents: Propylene glycol (PG), polyethylene glycol 400 (PEG 400), ethanol, glycerin.

  • Methodology: Prepare various mixtures of the co-solvent with your aqueous buffer (e.g., 10%, 20%, 40% v/v). Determine the solubility of CPC-acid in each mixture using the equilibration method described in Workflow 1.

  • Causality: Co-solvents work by reducing the interfacial tension between the hydrophobic drug and the aqueous medium, making it more favorable for the drug to dissolve.[17]

2. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like CPC-acid, forming inclusion complexes that have greatly enhanced aqueous solubility.[22][23][24][25][26]

  • Common Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Methodology: Prepare aqueous solutions of the cyclodextrin at various concentrations. Add an excess of CPC-acid and determine the increase in solubility as a function of cyclodextrin concentration (phase-solubility studies).

  • Visualization:

dot graph TD { subgraph "Aqueous Environment" A[CPC-acid (Poorly Soluble)] B[Cyclodextrin] C[Soluble Inclusion Complex] end A -- Encapsulation --> B B --> C }

Caption: Cyclodextrin Encapsulation Mechanism.

3. Amorphous Solid Dispersions (ASDs)

This technique involves dispersing the drug in an amorphous state within a polymer matrix. The amorphous form of a drug has a higher energy state than its crystalline form, leading to enhanced apparent solubility and dissolution rates.[27][28][29][30][31]

  • Common Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC), Soluplus®.

  • Methodology: This is an advanced technique typically requiring specialized equipment. The drug and polymer are co-dissolved in a common solvent, and the solvent is rapidly removed (e.g., by spray drying or rotary evaporation) to trap the drug in an amorphous state within the polymer matrix.

  • Expertise Note: ASDs can be physically unstable and may recrystallize over time. Proper selection of the polymer is crucial to inhibit recrystallization and maintain the solubility advantage.[27][30]

Section 4: Summary and Recommendations

Overcoming the poor solubility of this compound requires a systematic and rational approach.

  • Start Simple: For initial experiments, use DMSO for stock solutions, being mindful of the final concentration in your assays.

  • Exploit the Zwitterionic Nature: Conduct a pH-solubility profile. This is often the most effective and straightforward method to significantly enhance aqueous solubility.

  • Consider Salt Formation: If a solid form with improved aqueous solubility is required, salt screening is a powerful and well-established strategy.[13][15]

  • Employ Advanced Formulations: If the above methods are not sufficient, investigate co-solvents, cyclodextrins, or amorphous solid dispersions, depending on the specific requirements of your application.

By following these troubleshooting guides, researchers can effectively navigate the challenges posed by the poor solubility of CPC-acid and successfully advance their research and development objectives.

References
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • MDPI. (n.d.).
  • Technobis Crystallization Systems. (2025). Amorphous solid dispersions for enhanced drug solubility and stability.
  • National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
  • National Institutes of Health. (n.d.).
  • (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • (2023). Why salt formation of weak acid increases the drug solubility?
  • (2025). Co-solvent: Significance and symbolism.
  • National Institutes of Health. (n.d.).
  • (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
  • National Institutes of Health. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Semantic Scholar. (n.d.). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • PubMed. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences.
  • Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • Taylor & Francis Online. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • (2007). Salt formation to improve drug solubility. Semantic Scholar.
  • (2023).
  • PubMed. (2018). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery.
  • PubMed. (2018). Solubility-Modifying Power of Zwitterionic Salts.
  • (2012). How does pH affect water solubility of organic acids (or acids in general)? Reddit.
  • (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?
  • Sinfoo Biotech. (n.d.). This compound,(CAS# 942474-51-3).
  • Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts.
  • Advances in Engineering. (n.d.). Solubility-Modifying Power of Zwitterionic Salts.
  • University of Regina. (n.d.).
  • Organic Chemistry D

Sources

Technical Support Center: Impurity Profiling of 1-(2-Cyanophenyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "1-(2-Cyanophenyl)piperidine-3-carboxylic acid" (CAS Number: 942474-51-3).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on impurity profiling and identification. The following question-and-answer format directly addresses common challenges and provides field-proven insights to ensure the quality, safety, and efficacy of your drug substance.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the likely sources and types of impurities in this compound?

A1: Impurities in any active pharmaceutical ingredient (API) like this compound can be broadly categorized as organic, inorganic, or residual solvents, as defined by the International Council for Harmonisation (ICH) Q3A(R2) guidelines.[2][3][4]

  • Organic Impurities: These are the most common and structurally diverse. They can arise from various stages of the manufacturing process and storage.[5][6]

    • Starting Materials and Intermediates: Unreacted starting materials or key intermediates from the synthetic route can be carried through to the final product. For example, in syntheses involving piperidine derivatives, precursors like piperidone or substituted benzonitriles could be potential impurities.[7]

    • By-products: These are formed from side reactions occurring during the main synthesis. The piperidine ring, for instance, is a versatile scaffold in medicinal chemistry, and various synthetic routes can lead to a range of by-products.[8][9]

    • Degradation Products: These impurities form during storage or manufacturing due to exposure to stress factors like heat, light, humidity, acid, base, or oxidation.[6][10] Forced degradation studies are crucial to proactively identify these potential degradants.[10][11][12]

    • Reagents, Ligands, and Catalysts: While often inorganic, some organic reagents or ligands used in the synthesis may persist as impurities.[6]

  • Inorganic Impurities: These are typically derived from the manufacturing process and are usually known and easily identified.[5][6] They can include:

    • Reagents, ligands, and catalysts (e.g., residual metals from hydrogenation steps).

    • Heavy metals.

    • Inorganic salts.

    • Filter aids or charcoal.

  • Residual Solvents: Organic or inorganic liquids used during the synthesis or purification process that are not completely removed.[2] Their control is guided by ICH Q3C.[3]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during your impurity profiling experiments.

Scenario 1: An unknown peak is consistently observed in my HPLC chromatogram.

Troubleshooting Steps:

  • Verify System Suitability: First, ensure your HPLC system is performing correctly. Check parameters like retention time reproducibility, peak symmetry, and resolution of known components.

  • Blank Injection: Run a blank injection (mobile phase or sample solvent) to rule out contamination from the solvent, system, or carryover from previous injections.

  • Investigate the Origin:

    • Process-Related: Analyze samples of starting materials and key intermediates. The presence of the unknown peak in these samples would indicate it's a process-related impurity.

    • Degradation-Related: If the peak intensity increases over time in stability samples or is absent in freshly prepared samples, it is likely a degradation product. To confirm, perform forced degradation studies.

dot

start Unknown Peak Observed in HPLC system_suitability Check System Suitability start->system_suitability blank_run Run Blank Injection system_suitability->blank_run is_carryover Peak in Blank? blank_run->is_carryover carryover_yes System/Solvent Contamination is_carryover->carryover_yes Yes carryover_no Peak is Real is_carryover->carryover_no No origin_q Process or Degradation? carryover_no->origin_q process Analyze Starting Materials/Intermediates origin_q->process Process degradation Perform Forced Degradation Studies origin_q->degradation Degradation process_result Peak Present in Precursors? process->process_result degradation_result Peak Forms Under Stress Conditions? degradation->degradation_result

Caption: Troubleshooting workflow for an unknown HPLC peak.

Experimental Protocol: Forced Degradation Study [10][11][12][13][14]

  • Objective: To intentionally degrade the this compound sample under various stress conditions to generate potential degradation products. An ideal study aims for 5-20% degradation of the main compound.[11][13]

  • Procedure:

    • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C for several hours.

    • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60°C for several hours.

    • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for a specified period.

    • Photolytic Degradation: Expose the sample (solid and in solution) to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method and compare the chromatograms to that of an unstressed sample. The appearance or growth of the unknown peak under specific conditions will help identify its nature (e.g., acid-labile, susceptible to oxidation).

Stress ConditionTypical Reagent/ConditionPotential Impurity Type
Acid Hydrolysis0.1 N HCl, 60°CHydrolysis of the nitrile or amide formation from the carboxylic acid.
Base Hydrolysis0.1 N NaOH, 60°CHydrolysis of the nitrile group to a carboxylic acid or amide.
Oxidation3% H₂O₂, Room TempN-oxidation of the piperidine ring.
Thermal105°C (Dry Heat)Decarboxylation or other rearrangements.
PhotolyticICH Q1B compliant lightVarious photo-degradation products.

Table 1: Common Forced Degradation Conditions and Potential Outcomes.

Scenario 2: I am having difficulty structurally elucidating an unknown impurity detected by LC-MS.

Troubleshooting Steps:

  • High-Resolution Mass Spectrometry (HRMS): If not already done, acquire HRMS data (e.g., from a TOF or Orbitrap analyzer) for the impurity.[15] This will provide a highly accurate mass measurement, allowing you to determine the elemental composition.

  • MS/MS Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) on the impurity's parent ion. The fragmentation pattern provides crucial structural information. Compare the fragmentation of the impurity to that of the parent compound, this compound. Common fragmentation pathways for piperidine-containing structures can be informative.

  • Isotopic Pattern Analysis: Look for characteristic isotopic patterns that might suggest the presence of specific elements (e.g., chlorine, bromine).

  • Isolation and NMR Spectroscopy: If the impurity is present at a sufficient level (typically >0.10% as per ICH guidelines for identification), consider isolating it using preparative HPLC.[5] Once isolated, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC) is the most powerful tool for unambiguous structure elucidation.[16][17][18]

dot

start Impurity Detected by LC-MS hrms Acquire High-Resolution Mass Spec (HRMS) Data start->hrms msms Perform MS/MS Fragmentation Analysis start->msms elemental Determine Elemental Composition hrms->elemental isolate Isolate Impurity (Prep HPLC) elemental->isolate fragmentation Analyze Fragmentation Pattern msms->fragmentation compare Compare with Parent Compound Fragmentation fragmentation->compare compare->isolate nmr Perform NMR (1H, 13C, 2D) isolate->nmr structure Propose and Confirm Structure nmr->structure

Caption: Workflow for structural elucidation of an unknown impurity.

Q2: My HPLC method is not separating all the impurities from the main peak. What should I do?

A2: Achieving adequate separation (resolution) is critical for accurate quantification. A stability-indicating method must be able to resolve the API from all potential impurities and degradation products.

Method Development/Optimization Strategy:

  • Column Chemistry: The stationary phase is the most influential factor.

    • Try a Different C18: Not all C18 columns are the same. Experiment with a C18 column from a different manufacturer or one with a different bonding density or end-capping.

    • Alternative Reverse-Phase Chemistry: If C18 is not providing selectivity, try a phenyl-hexyl or a polar-embedded phase column.

    • HILIC: For very polar impurities that elute near the void volume in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[19]

  • Mobile Phase Composition:

    • Organic Modifier: Switch from acetonitrile to methanol or vice-versa. Their different solvent properties can significantly alter selectivity.

    • pH: The pH of the aqueous mobile phase is critical for ionizable compounds like this compound. Small adjustments in pH can change the ionization state of the API and impurities, leading to changes in retention and selectivity. Perform a pH scouting study (e.g., from pH 2.5 to 7.0).

    • Buffer: Ensure adequate buffering capacity at the chosen pH. Phosphate or formate buffers are common choices.

  • Gradient and Temperature:

    • Gradient Slope: A shallower gradient can increase resolution between closely eluting peaks.

    • Column Temperature: Increasing the column temperature can improve peak shape and efficiency but may also alter selectivity. Evaluate a range, for example, from 25°C to 45°C.

Experimental Protocol: HPLC Method Development Screening

  • Objective: To systematically screen different chromatographic conditions to achieve optimal separation.

  • Procedure:

    • Column Screening: Screen at least two columns with different selectivities (e.g., a standard C18 and a Phenyl-Hexyl column).

    • Mobile Phase Screening: For each column, test two different organic modifiers (Acetonitrile and Methanol).

    • pH Screening: For each column/solvent combination, run the analysis at three different pH levels (e.g., pH 3.0, 4.5, 6.0).

    • Analysis: Use a mixture of the API spiked with samples from forced degradation studies to ensure the method is stability-indicating. Evaluate the resulting chromatograms for resolution, peak shape, and analysis time.

ParameterCondition 1Condition 2Condition 3
Column C18, 2.1 x 100 mm, 1.8 µmPhenyl-Hexyl, 2.1 x 100 mm, 1.8 µmC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Acetate in Water (pH 5.0)0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 5-95% B in 15 min5-95% B in 15 min5-95% B in 15 min
Temperature 40°C40°C40°C

Table 2: Example of an initial HPLC method screening design.

Part 3: Regulatory Context and Reporting

Q3: What are the ICH thresholds for reporting, identification, and qualification of impurities?

A3: The ICH Q3A(R2) guideline provides a framework for controlling impurities in new drug substances.[2][3] The thresholds are based on the maximum daily dose (MDD) of the drug.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%

Table 3: ICH Q3A(R2) Thresholds for Impurities (TDI = Total Daily Intake).[2][5]

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[5]

  • Identification Threshold: The level above which the structure of an impurity must be determined.[5]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[2][6]

It is crucial to develop analytical procedures with a limit of quantitation (LOQ) at or below the reporting threshold.[6] All results should be reported to two decimal places below 1.0% and one decimal place at or above 1.0%.[2]

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline . (2006). European Medicines Agency. [Link]

  • Impurity guidelines in drug development under ICH Q3 . AMSbiopharma. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances . (1995). Food and Drug Administration. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances . ECA Academy. [Link]

  • Pyridine Derivatives and Impurity Standards for Pharma R&D . Pharmaffiliates. [Link]

  • Supporting information for - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . (2021). National Center for Biotechnology Information. [Link]

  • Stability Indicating Forced Degradation Studies . (2010). Research Journal of Pharmacy and Technology. [Link]

  • Forced Degradation Studies for Biopharmaceuticals . (2014). BioPharm International. [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products . (2013). ResearchGate. [Link]

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions . The Royal Society of Chemistry. [Link]

  • Impurity Profiling in Pharmaceuticals . (2023). YouTube. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's . (2020). SciSpace. [Link]

  • Forced Degradation – A Review . (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study . (2023). National Center for Biotechnology Information. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . United Nations Office on Drugs and Crime. [Link]

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples . (2020). National Center for Biotechnology Information. [Link]

  • Piperidines ESI-revised3 . The Royal Society of Chemistry. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices . (2024). National Center for Biotechnology Information. [Link]

  • Impurities Application Notebook . Waters Corporation. [Link]

  • Analytical Methods . (2014). Royal Society of Chemistry. [Link]

  • CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • WO2003084950A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
  • Analytical Methods . (2001). Agency for Toxic Substances and Disease Registry. [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry . (2023). PubMed. [Link]

  • Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS . (2021). MDPI. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples . (1999). St. John's University and the College of St. Benedict. [Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids . (2022). National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Chiral Separation of 1-(2-Cyanophenyl)piperidine-3-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 1-(2-Cyanophenyl)piperidine-3-carboxylic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful enantiomeric resolution.

Introduction

This compound is a chiral molecule with a complex structure, incorporating a piperidine ring, a carboxylic acid, and a nitrile group. Its zwitterionic nature at certain pH values can present unique challenges in chromatographic separation. This guide provides a systematic approach to developing and troubleshooting chiral separation methods for this compound using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Method Development Workflow

Developing a successful chiral separation method often involves a systematic screening of columns and mobile phases.[1] There is no universal chiral stationary phase (CSP) that can separate all enantiomers, making an empirical screening approach necessary.[2]

Diagram: Chiral Method Development Workflow

MethodDevelopment start Define Analyte Properties (this compound) - Zwitterionic - Acidic (pKa of COOH) - Basic (pKa of piperidine N) mode_selection Select Primary Technique start->mode_selection hplc HPLC Screening mode_selection->hplc Liquid Sample Standard Lab Equipment sfc SFC Screening mode_selection->sfc Faster Separations 'Green' Chemistry hplc_csp Select HPLC CSPs - Polysaccharide-based (Cellulose/Amylose) - Zwitterionic ion-exchangers (e.g., CHIRALPAK ZWIX) - Macrocyclic glycopeptides hplc->hplc_csp sfc_csp Select SFC CSPs - Polysaccharide-based (Coated and Immobilized) sfc->sfc_csp hplc_mp Screen Mobile Phases (HPLC) - Normal Phase (Hexane/IPA) - Polar Ionic Mode (Methanol + additives) - Reversed Phase (ACN/Water + additives) hplc_csp->hplc_mp sfc_mp Screen Mobile Phases (SFC) - CO2 with co-solvents (e.g., Methanol, Ethanol) - Screen acidic and basic additives sfc_csp->sfc_mp evaluation Evaluate Screening Results (Resolution, Peak Shape, Retention Time) hplc_mp->evaluation sfc_mp->evaluation optimization Optimize Method - Mobile phase composition - Additive concentration - Temperature - Flow rate evaluation->optimization Partial or Promising Separation Found no_sep No Separation or Poor Resolution evaluation->no_sep No Separation success Successful Separation (Proceed to Validation) optimization->success no_sep->mode_selection Try Alternative Technique or Different CSPs TailingTroubleshooting start Problem: Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_load Reduce Sample Concentration/Volume check_overload->reduce_load Yes check_additives Are mobile phase additives present? check_overload->check_additives No solution Peak Shape Improved reduce_load->solution add_basic Add a basic modifier (e.g., 0.1% DEA) check_additives->add_basic No / Insufficient optimize_zwitterionic Optimize ratio of acidic and basic additives check_additives->optimize_zwitterionic Yes add_basic->solution check_column Consider column degradation or a different CSP optimize_zwitterionic->check_column No Improvement optimize_zwitterionic->solution

Sources

Technical Support Center: Crystallization of 1-(2-Cyanophenyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1-(2-cyanophenyl)piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. The following question-and-answer format provides in-depth, experience-driven advice to optimize your crystallization processes, ensuring high purity, yield, and the desired crystal form.

Section 1: Understanding the Molecule - The "Why" Behind the Challenge

Q1: What are the key structural features of this compound that influence its crystallization behavior?

A1: The crystallization behavior of this compound is primarily dictated by its zwitterionic potential. The molecule possesses both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group. This dual functionality allows it to exist as a neutral molecule or as a zwitterion, where the carboxylic proton transfers to the piperidine nitrogen. This equilibrium is highly sensitive to the surrounding chemical environment, particularly the solvent and pH.

The presence of the cyanophenyl group introduces a degree of aromaticity and polarity, further influencing solvent interactions. Understanding these features is the first step in troubleshooting, as they govern solubility, nucleation, and crystal growth. The potential for strong hydrogen bonding between the carboxylic acid and the piperidine nitrogen, or with solvent molecules, plays a critical role in crystal lattice formation.[1][2]

Q2: Why is controlling the polymorphic form of an active pharmaceutical ingredient (API) like this one so critical during development?

A2: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[3] Different polymorphs of the same API can exhibit distinct physicochemical properties, including:

  • Solubility and Dissolution Rate: This directly impacts the bioavailability of the drug. A more soluble form may lead to faster absorption.[3][4]

  • Stability: Different crystal forms have different thermodynamic stabilities. A metastable form might convert to a more stable, less soluble form over time, affecting the shelf-life and efficacy of the drug product.

  • Mechanical Properties: Properties like tabletability and flowability can vary between polymorphs, impacting the manufacturing process.[5][6]

For regulatory bodies like the FDA, demonstrating control over the polymorphic form is a requirement to ensure consistent product quality and therapeutic efficacy.[4] An uncontrolled polymorphic transformation during manufacturing could lead to a batch failure or, worse, an ineffective or unsafe drug product.

Section 2: Troubleshooting Common Crystallization Issues

Q3: I'm not getting any crystals to form, just an oil or amorphous solid. What's happening and how can I fix it?

A3: The formation of an oil or an amorphous solid instead of crystals is a common issue, often indicating that the nucleation barrier is too high or that the supersaturation is too great, leading to rapid, disordered precipitation.

Causality:

  • High Supersaturation: Rapidly cooling a highly concentrated solution or quickly adding a large volume of anti-solvent can generate a level of supersaturation that favors amorphous precipitation over orderly crystal growth.

  • Impurities: The presence of impurities can inhibit nucleation by adsorbing to the surface of growing crystal nuclei.[7]

  • Viscosity: A highly viscous solution can hinder molecular diffusion, preventing molecules from orienting themselves into a crystal lattice.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for oiling out.

Detailed Protocols:

  • Protocol for Seeding:

    • Obtain or generate a small number of seed crystals (this can be from a previous successful crystallization or by inducing crystallization on a small scale).

    • Prepare your supersaturated solution.

    • Just as the solution begins to show signs of cloudiness (the metastable zone), add a tiny amount of seed crystals.

    • Maintain slow agitation and allow the crystals to grow.

Q4: My crystals are very fine needles, which are difficult to filter and dry. How can I obtain larger, more equant crystals?

A4: The formation of fine needles often indicates rapid crystal growth in one dimension.[7] To obtain larger, more manageable crystals, you need to slow down the crystal growth rate and encourage growth in all dimensions.

Causality:

  • High Supersaturation: As with oiling out, high supersaturation can lead to rapid, uncontrolled growth.

  • Solvent Effects: The solvent system can influence crystal habit. Solvents that strongly interact with specific crystal faces can inhibit growth on those faces, leading to elongated crystals.

Strategies for Improving Crystal Habit:

StrategyMechanism
Slower Cooling/Anti-solvent Addition Reduces the rate of supersaturation generation, allowing for more controlled crystal growth.
Temperature Cycling (Ostwald Ripening) Involves cycling the temperature of the slurry. Smaller crystals dissolve at higher temperatures and redeposit onto larger crystals at lower temperatures, leading to a larger average particle size over time.
Solvent Selection Experiment with different solvents or solvent mixtures. A solvent that reduces the solubility of the compound may slow down the growth rate.
pH Adjustment For a zwitterionic compound, subtle changes in pH can alter the molecular charge and intermolecular interactions, potentially favoring a different crystal habit.[8][9]

Experimental Protocol for Temperature Cycling:

  • Once crystallization has occurred, heat the slurry by 5-10 °C.

  • Hold at this temperature for 1-2 hours to allow some of the smaller crystals to dissolve.

  • Slowly cool the slurry back to the initial temperature.

  • Repeat this cycle 2-3 times.

  • Filter and dry the resulting crystals.

Q5: The purity of my crystallized product is low. What are the likely causes and how can I improve it?

A5: Low purity after crystallization can result from several factors, including impurity incorporation into the crystal lattice or inadequate removal of mother liquor.

Causality:

  • Occlusion: Impurities can become trapped within the growing crystal. This is more likely to occur with rapid crystal growth.

  • Surface Adsorption: Impurities can adsorb to the crystal surface.

  • Co-crystallization: If an impurity is structurally similar to the target molecule, it may co-crystallize.[7]

Troubleshooting Diagram:

Caption: Troubleshooting low purity in crystallization.

Protocol for an Effective Filter Cake Wash:

  • After filtration, do not let the filter cake dry completely on the filter. A cracked cake will lead to channeling of the wash solvent.

  • Gently flatten the surface of the cake.

  • Add the wash solvent slowly and evenly over the surface of the cake.

  • Allow the wash solvent to pull through the cake slowly. For stubborn impurities, a reslurry wash (suspending the cake in fresh solvent and then re-filtering) is more effective.

Section 3: The Role of pH and Solvents

Q6: Given the zwitterionic nature of this compound, how critical is pH control during crystallization, and how can I optimize it?

A6: For zwitterionic compounds, pH is a critical parameter that directly influences solubility and can even determine which polymorphic form crystallizes.[8][9][10] The solubility of a zwitterion is typically at its minimum at its isoelectric point (pI), where the net charge of the molecule is zero.

Optimizing pH:

  • Determine the pKa values of the carboxylic acid and the piperidine nitrogen. This will allow you to estimate the pI.

  • Conduct solubility screening at various pH values. This will experimentally determine the pH of minimum solubility.

  • Crystallize at or near the pI. This will generally provide the lowest solubility and therefore the highest potential yield.

  • Use buffers to maintain a constant pH during the crystallization process, especially if the crystallization is sensitive to small pH shifts.

Impact of pH on Solubility:

pH RangePredominant SpeciesExpected Solubility
pH < pKa (acid)CationicHigh
pH ≈ pIZwitterionic/NeutralLow
pH > pKa (base)AnionicHigh
Q7: What is a good starting point for solvent selection for the crystallization of this compound?

A7: A good crystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For this compound, a good starting point would be polar protic solvents or polar aprotic solvents, given the polar nature of the molecule.

Recommended Starting Solvents for Screening:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Ketones: Acetone, Methyl Ethyl Ketone

  • Esters: Ethyl Acetate

  • Nitriles: Acetonitrile

  • Water (especially for pH adjustment studies)

Solvent Screening Protocol:

  • Add a small, known amount of your compound to a vial.

  • Add a small volume of solvent and observe the solubility at room temperature.

  • If insoluble, heat the mixture and observe.

  • If it dissolves upon heating, cool the solution to see if crystals form.

  • This will give you a qualitative understanding of the solubility profile in different solvents.

Section 4: Advanced Topics and FAQs

Q8: I suspect I have different polymorphs. What analytical techniques can I use to confirm this?

A8: Characterizing polymorphs requires techniques that can probe the crystal structure.[11][12][13][14]

Key Analytical Techniques for Polymorph Characterization:

TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) Provides a unique "fingerprint" for each crystalline form based on the diffraction pattern.[15]
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal events like melting and solid-solid transitions. Different polymorphs will have different melting points and enthalpies of fusion.
Thermogravimetric Analysis (TGA) Measures weight loss as a function of temperature, useful for identifying solvates or hydrates.
Infrared (IR) and Raman Spectroscopy Vibrational spectroscopy can detect differences in hydrogen bonding and molecular conformation between polymorphs.
Solid-State NMR (ssNMR) Provides information about the local chemical environment of atoms in the crystal lattice.
Q9: What is a "co-crystal," and could it be a strategy for improving the properties of my compound?

A9: A co-crystal is a multi-component crystal in which the components are held together by non-covalent interactions, typically hydrogen bonding.[16][17] Co-crystallization can be a powerful tool to modify the physicochemical properties of an API, such as solubility, stability, and bioavailability, without altering the chemical structure of the API itself.[16] For a zwitterionic compound, co-crystallization with an acidic or basic co-former can be used to favor the neutral form of the API, which may have different properties.[1][2]

Q10: Where can I find more information on the physical properties of this compound?

A10: Publicly available information on the specific crystallization of this exact compound is limited. However, chemical suppliers often provide basic physical properties. For instance, the molecular formula is C13H14N2O2 and the molecular weight is 230.26 g/mol .[18] For related compounds like 1-(2-Cyanopropyl)piperidine-3-carboxylic acid and 1-(2-Cyanoethyl)piperidine-3-carboxylic acid, they are noted to be solids.[19] General principles of crystallization for pharmaceutical compounds, particularly those with carboxylic acids and amine functionalities, are widely applicable.[20][21]

References

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 1-(2-Cyanophenyl)piperidine-3-carboxylic acid and Other Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a versatile building block for targeting a wide array of biological entities. The therapeutic landscape of piperidine derivatives is vast, encompassing indications from central nervous system disorders to oncology.[1][2]

This guide focuses on N-aryl piperidine-3-carboxylic acids, a subclass with significant therapeutic potential. Specifically, we will examine the structural nuances of 1-(2-Cyanophenyl)piperidine-3-carboxylic acid and compare its projected bioactivity with other well-characterized piperidine derivatives. The inclusion of a cyanophenyl group and a carboxylic acid at the 3-position are key structural motifs that dictate target engagement and pharmacological outcomes.

The Significance of the Cyanophenyl and Carboxylic Acid Moieties

The introduction of a cyanophenyl group to the piperidine nitrogen can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. The cyano group is a strong electron-withdrawing group that can modulate the basicity of the piperidine nitrogen and participate in specific interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

The carboxylic acid at the 3-position of the piperidine ring introduces a key acidic center, which can be critical for binding to targets that recognize acidic amino acids, such as glutamate receptors. This feature is particularly relevant for compounds designed to interact with the central nervous system.

Comparative Analysis of Piperidine Derivatives in Bioassays

While direct comparative bioassay data for this compound is not extensively published, we can infer its potential activity by examining structurally related compounds. This section will explore piperidine derivatives in two major therapeutic areas: NMDA receptor antagonism and anticancer activity.

Piperidine Derivatives as NMDA Receptor Antagonists

N-methyl-D-aspartate (NMDA) receptors are ligand-gated ion channels crucial for synaptic plasticity and memory function.[3] However, their overactivation is implicated in various neurological disorders. Piperidine derivatives have been extensively explored as NMDA receptor antagonists.[3][4][5][6] The carboxylic acid moiety is a common feature in many of these antagonists, mimicking the endogenous ligand glutamate.

Key Structural Considerations: The nature of the substituent on the piperidine nitrogen plays a crucial role in determining the potency and subtype selectivity of NMDA receptor antagonists.

Quantitative Data Summary: Piperidine Derivatives in Bioassays

The following table summarizes the biological activity of several piperidine derivatives from the literature, providing a basis for comparison.

Compound/Derivative ClassTarget/AssayKey Bioassay DataReference
(2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid NMDA Receptor BindingKi = 74 nM[4]
4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine NR1A/2B NMDA ReceptorPotent Antagonist[5]
(S)-N-((4-(4-Cyanophenyl)thiazol-2-yl)methyl)-1-(2-methoxyacetyl)piperidine-3-carboxamide P. falciparum proteasome β5EC50 = sub-micromolar[7]
N-arylpiperidine-3-carboxamide (Compound 54) Melanoma Cell SenescenceEC50 = not specified[8]
(3R, 4S)-3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogue μ Opioid ReceptorKi = 0.0021 nM[9]
(S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acid mGAT4pIC50 = 6.59[10]

Experimental Protocols

NMDA Receptor Binding Assay

This protocol outlines a standard method for determining the binding affinity of a test compound to NMDA receptors.

Objective: To quantify the binding affinity (Ki) of a test compound to the NMDA receptor.

Materials:

  • Rat brain cortical membranes

  • [3H]-MK-801 (radioligand)

  • Test compound (e.g., this compound)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glutamate and glycine (co-agonists)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare rat brain cortical membranes.

  • In a reaction tube, add the membrane preparation, [3H]-MK-801, and varying concentrations of the test compound.

  • Add glutamate and glycine to activate the receptor.

  • Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a compound on cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell proliferation.

Materials:

  • Cancer cell line (e.g., A375 melanoma cells)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Visualization of Key Concepts

NMDA Receptor Signaling Pathway

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (NR1/NR2B) Glutamate->NMDA_R Binds to NR2B Glycine Glycine Glycine->NMDA_R Binds to NR1 Compound 1-(2-Cyanophenyl)piperidine- 3-carboxylic acid (Antagonist) Compound->NMDA_R Blocks Channel Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Activation

Caption: Proposed mechanism of this compound as an NMDA receptor antagonist.

General Bioassay Workflow

Bioassay_Workflow A Compound Synthesis & Characterization B Primary Screening (e.g., Binding Assay) A->B C Secondary Screening (e.g., Cellular Assay) B->C D Lead Optimization (SAR Studies) C->D D->C Iterative Process E In Vivo Testing (Animal Models) D->E F Preclinical Development E->F

Caption: A generalized workflow for the preclinical evaluation of novel piperidine derivatives.

Conclusion and Future Directions

Based on the structure-activity relationships of related compounds, This compound holds potential as a modulator of biological systems, particularly those recognizing acidic ligands, such as the NMDA receptor. The presence of the 2-cyanophenyl group suggests the possibility of specific interactions within the binding pocket of its target, potentially leading to high affinity and selectivity.

Further investigation through a battery of in vitro and in vivo bioassays is warranted to fully elucidate the pharmacological profile of this compound. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute these critical studies, ultimately advancing our understanding of this promising class of molecules.

References

  • Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity.
  • Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists.
  • US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity.
  • WO2003010159A1 - Piperidine deriv
  • Comparative Guide to the Reproducibility of Biological Assays: Piperidine-3-carbothioamide and its Carboxamide Analog.
  • A Comparative Guide to Target Engagement Assays for 1-Carbamoylpiperidine-3-carboxylic acid and Other Novel Piperidine Deriv
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.
  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists.
  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mG
  • Structure–activity relationship of piperidine deriv
  • Piperine and Derivatives: Trends in Structure-Activity Rel

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A Comparative Guide to the Biological Activity of Piperidine-3-Carboxylic Acid Analogs as Kynurenine Aminotransferase II Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activity of piperidine-3-carboxylic acid analogs, with a focus on their potential as inhibitors of Kynurenine Aminotransferase II (KAT-II). While the specific compound "1-(2-Cyanophenyl)piperidine-3-carboxylic acid" serves as a foundational scaffold, this document expands upon its core structure to explore a range of analogs and their structure-activity relationships (SAR). We will delve into the critical role of KAT-II in neurological pathways, present comparative experimental data for various analogs, and provide detailed protocols for assessing their inhibitory potential.

Introduction: Targeting the Kynurenine Pathway for Neurological Therapeutics

The kynurenine pathway is the primary metabolic route for tryptophan in the body.[1] Within this pathway, the irreversible transamination of L-kynurenine to kynurenic acid (KYNA) is a critical step catalyzed by a family of enzymes known as kynurenine aminotransferases (KATs).[1][2] KYNA is a potent endogenous antagonist of N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine receptors (α7nAChR).[2]

Elevated levels of KYNA in the brain have been strongly associated with cognitive deficits and the pathophysiology of schizophrenia.[2] This is because excessive KYNA can lead to glutamatergic and dopaminergic hypoactivity, which are characteristic features of the disease.[2] Of the four known KAT isoforms, KAT-II is the predominant enzyme responsible for KYNA synthesis in the brain, making it a prime therapeutic target for reducing brain KYNA levels and potentially improving cognitive function.[2] Consequently, the development of potent and selective KAT-II inhibitors is an area of intense research. The piperidine scaffold is a foundational element in modern medicinal chemistry, present in numerous pharmaceuticals due to its favorable physicochemical properties.[3][4] This guide focuses on piperidine-3-carboxylic acid derivatives as a promising class of KAT-II inhibitors.

Kynurenine_Pathway cluster_pathway Metabolic Pathway TRYP Tryptophan KYN L-Kynurenine TRYP->KYN IDO/TDO KYNA Kynurenic Acid (KYNA) (Neuroactive Metabolite) KYN->KYNA KAT-II (Target) HK 3-Hydroxykynurenine (Neurotoxic) KYN->HK KMO Neurotransmission Glutamatergic & Cholinergic Neurotransmission KYNA->Neurotransmission Antagonizes NMDA & α7nAChR Cognition Cognitive Function KYNA->Cognition Inhibits QUIN Quinolinic Acid (Neurotoxic) HK->QUIN Neurotransmission->Cognition Supports SAR_Logic cluster_scaffold Piperidine-3-Carboxylic Acid Scaffold cluster_features Key Pharmacophoric Features cluster_modifications Modification Impact Scaffold N1_Phenyl N1-Phenyl Ring (Modulates Potency & PK) C3_Carboxylic C3-Carboxylic Acid (Essential for Binding) Piperidine Piperidine Core (Structural Scaffold) EWG Electron-Withdrawing Group (e.g., -Cl, -CN) Increases Potency N1_Phenyl->EWG EDG Electron-Donating Group (e.g., -OCH3) Decreases Potency N1_Phenyl->EDG Bioisostere Carboxylic Acid Bioisostere (e.g., Tetrazole) Maintains Activity C3_Carboxylic->Bioisostere Amide Amide Replacement Abolishes Activity C3_Carboxylic->Amide

Caption: Key structure-activity relationships for the scaffold.

Experimental Protocols

To ensure trustworthy and reproducible results, the following detailed protocols are provided for the synthesis and biological evaluation of these analogs.

Protocol 1: General Synthesis of N-Aryl Piperidine-3-Carboxylic Acid Analogs

This protocol describes a standard method for synthesizing the target compounds via Buchwald-Hartwig amination.

Causality: This cross-coupling reaction is a highly efficient and versatile method for forming the crucial C-N bond between the piperidine nitrogen and the aryl ring, allowing for the synthesis of a diverse library of analogs.

Synthesis_Workflow Start Start Materials: - Ethyl Nipecotate - Substituted Aryl Halide Step1 Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Forms C-N bond Start->Step1 Step2 Purification 1 (Column Chromatography) Isolates coupled ester Step1->Step2 Step3 Saponification (LiOH or NaOH) Hydrolyzes ester to acid Step2->Step3 Step4 Purification 2 (Crystallization or HPLC) Isolates final compound Step3->Step4 End Final Product: N-Aryl Piperidine-3-Carboxylic Acid (Verify by NMR, MS) Step4->End

Caption: General synthesis workflow for the target analogs.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried flask, add ethyl nipecotate (1.0 eq), the desired substituted aryl halide (e.g., 1-bromo-2-cyanobenzene) (1.1 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as Cs2CO3 (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add anhydrous solvent (e.g., Toluene or Dioxane) via syringe.

  • Coupling Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification 1: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through celite. Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the N-aryl piperidine-3-carboxylic acid ethyl ester.

  • Ester Hydrolysis (Saponification): Dissolve the purified ester in a mixture of THF/water (3:1). Add lithium hydroxide (LiOH) (3.0 eq) and stir at room temperature for 4-8 hours until the ester is fully consumed (monitor by TLC).

  • Final Isolation & Purification: Acidify the reaction mixture to pH ~4-5 with 1M HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over Na2SO4, and concentrate to yield the final carboxylic acid product. Further purification can be achieved by recrystallization or preparative HPLC if necessary.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro KAT-II Inhibition Assay

This protocol details a continuous spectrophotometric assay to determine the IC50 values of the synthesized analogs against human KAT-II.

Causality: This assay provides a direct measure of enzyme inhibition by monitoring the formation of a product in real-time. The use of a coupled enzyme system (L-glutamate dehydrogenase) creates a robust and easily detectable signal (decrease in NADH absorbance), ensuring high-quality, reproducible data.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 10 µM Pyridoxal 5'-phosphate (PLP), pH 8.0.

    • Enzyme Stock: Recombinant human KAT-II at 1 mg/mL.

    • Substrate Stock: 10 mM L-kynurenine and 50 mM α-ketoglutarate.

    • Coupling System: L-glutamate dehydrogenase (GDH) at 50 units/mL and 5 mM NADH.

    • Inhibitor Stocks: Prepare 10 mM stock solutions of each test analog in DMSO. Create serial dilutions in DMSO for the dose-response curve.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add:

      • 80 µL of Assay Buffer.

      • 10 µL of the coupling system solution (GDH and NADH).

      • 5 µL of the substrate mixture (L-kynurenine and α-ketoglutarate).

      • 5 µL of KAT-II enzyme solution (final concentration ~10-20 nM).

      • 1 µL of inhibitor solution in DMSO (or pure DMSO for control wells).

    • The final assay volume is 101 µL.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-heated to 37 °C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes. This decrease corresponds to the oxidation of NADH to NAD+ by GDH as it converts glutamate (the product of the KAT-II reaction) back to α-ketoglutarate.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance vs. time curve.

    • Normalize the rates by expressing them as a percentage of the control (DMSO only) activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value for each analog.

Conclusion and Future Directions

The comparative analysis reveals that the piperidine-3-carboxylic acid scaffold is a highly promising starting point for the development of novel KAT-II inhibitors. The biological activity of these analogs is exquisitely sensitive to substitutions on both the piperidine core and its N-aryl substituent. Specifically, the C3-carboxylic acid is an indispensable feature for potent inhibition, while electron-withdrawing groups on the N1-phenyl ring generally enhance activity.

Future research should focus on synthesizing a broader range of analogs based on the "this compound" lead to fully elucidate its SAR. Optimization efforts should aim to improve not only potency but also crucial drug-like properties such as solubility, metabolic stability, and brain penetrance. The ultimate goal is to identify a clinical candidate that can effectively lower brain KYNA levels and offer a new therapeutic option for cognitive impairments in schizophrenia and other neurological disorders.

References

  • ResearchGate. (n.d.). Structure activity relationship. [Image].
  • Pellicciari, R., et al. (2016). Kynurenine Aminotransferase Isozyme Inhibitors: A Review. PMC - PubMed Central. [Link]

  • Kucera, T., et al. (2020). Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation. MDPI. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives.
  • Kaya, S., et al. (2025).
  • Kaya, S., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation.
  • Dounay, A. B., et al. (2012). Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia. PubMed. [Link]

  • Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Google Patents. (n.d.). WO2009064836A2 - Kynurenine-aminotransferase inhibitors.
  • de Oliveira, R. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC - PubMed Central. [Link]

  • ResearchGate. (n.d.). The structure-activity relationship demonstrated that the carboxamide.... [Image].
  • Amaral, M., et al. (2019). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI. [Link]

  • Kaya, S., et al. (2025).
  • PubMed. (2005). Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. [Link]

  • Crescent Chemical Company. (n.d.). 1-(2-CYANOETHYL)PIPERIDINE-3-CARBOXYLIC ACID.
  • Matrix Scientific. (n.d.). This compound.
  • PubMed. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. [Link]

  • Braconi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • ResearchGate. (n.d.). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists.
  • Szałkiewicz, M., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]

  • Sigma-Aldrich. (n.d.). 1-(2-cyanoethyl)piperidine-4-carboxylic acid.
  • Domaradzka, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

  • PubMed. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. [Link]

  • Rojas, R., et al. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PMC - PubMed Central. [Link]

  • Zitko, J., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. [Link]

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Comparative Efficacy Analysis of 1-(2-Cyanophenyl)piperidine-3-carboxylic acid as a Novel Kynurenine 3-Monooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Neurodegenerative Disease Drug Discovery

This guide provides a comparative overview of the potential efficacy of 1-(2-Cyanophenyl)piperidine-3-carboxylic acid, a novel investigational compound, against known inhibitors of kynurenine 3-monooxygenase (KMO). As research into neurodegenerative disorders such as Huntington's, Alzheimer's, and Parkinson's diseases intensifies, the modulation of the kynurenine pathway has emerged as a promising therapeutic strategy.[1][2][3] This document is intended for researchers, scientists, and drug development professionals actively seeking to understand the therapeutic landscape of KMO inhibition.

The Critical Role of Kynurenine 3-Monooxygenase (KMO) in Neurodegeneration

The kynurenine pathway is the primary metabolic route for tryptophan in humans.[4][5] Under normal physiological conditions, this pathway is essential for generating cellular energy. However, under inflammatory conditions, the pathway can become dysregulated, leading to an overproduction of neurotoxic metabolites.[4][5] KMO is a pivotal enzyme at a critical branch point in this pathway, catalyzing the conversion of kynurenine to 3-hydroxykynurenine (3-HK).[2] The downstream products of 3-HK, including quinolinic acid, are known to be neurotoxic, contributing to oxidative stress and excitotoxicity.[1][2] Conversely, shunting the pathway away from KMO activity leads to an increase in the production of kynurenic acid (KYNA), a neuroprotective metabolite with antagonist activity at NMDA receptors.[1][4]

Therefore, the inhibition of KMO presents a compelling therapeutic approach to rebalance the kynurenine pathway, decrease the production of harmful metabolites, and enhance the levels of neuroprotective compounds.[4]

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT Three_HK 3-Hydroxykynurenine (Neurotoxic) KMO->Three_HK Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA

Caption: The Kynurenine Pathway and the central role of KMO.

Investigational Compound: this compound

While specific efficacy data for this compound is not yet publicly available, its structural features, including the piperidine carboxylic acid moiety, suggest potential interactions with enzyme active sites. For the purpose of this guide, we will hypothesize its function as a KMO inhibitor and compare its potential performance metrics against established inhibitors.

Comparative Efficacy of Known KMO Inhibitors

The development of KMO inhibitors has led to several classes of compounds with varying potencies and pharmacokinetic profiles. Below is a comparison of representative known inhibitors.

Compound ClassExample InhibitorReported IC50Key Characteristics & Findings
BenzenesulfonamidesJM6Data not specified, acts as a pro-drugOrally active, increases kynurenic acid in the CNS, and has shown efficacy in mouse models of Huntington's disease.[1][6]
4-Aryl-4-oxobutanoic acidsUPF 648~1 µM (rat KMO)Early substrate-analog inhibitor.[]
4-Aryl-4-oxobutanoic acidsRo-61-8048~20 nM (human KMO)Potent inhibitor that reduces 3-HK and increases kynurenic acid.[]
PhenylpyrimidinesN/AVariesDeveloped through isosteric alignment with the 4-aryl-4-oxobutanoic acid scaffold.[]
PhenyloxadiazolesN/AVariesAnother class of identified KMO inhibitors.[]

Note: IC50 values can vary depending on the assay conditions and the species from which the enzyme was derived.

Hypothetical Efficacy Profile of this compound

Based on its chemical structure, we can project a hypothetical efficacy profile for this compound as a competitive inhibitor of KMO. The cyanophenyl group may engage in π-stacking interactions within the active site, while the piperidine carboxylic acid could form key hydrogen bonds.

ParameterHypothetical ValueRationale for Comparison
IC50 10-100 nMA potent inhibitor would ideally have an IC50 in the low nanomolar range, comparable to or better than Ro-61-8048.
Cellular Potency 50-500 nMEffective inhibition in a cellular context is crucial and should ideally be close to the biochemical IC50.
In vivo Efficacy Increased brain KYNA levelsA successful inhibitor should demonstrate the ability to modulate the kynurenine pathway in vivo, leading to a measurable increase in neuroprotective KYNA.
Blood-Brain Barrier Penetration Moderate to HighFor treating neurodegenerative diseases, the ability to cross the blood-brain barrier is a significant advantage.
Selectivity >100-fold vs. other monooxygenasesHigh selectivity is critical to minimize off-target effects.

Experimental Protocols for Comparative Efficacy Assessment

To validate the potential of this compound and compare it to known inhibitors, a series of standardized assays should be employed.

In Vitro KMO Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant KMO.

Methodology:

  • Express and purify recombinant human KMO.

  • Prepare a reaction mixture containing a known concentration of KMO, the substrate L-kynurenine, and the cofactor NADPH in a suitable buffer.

  • Add varying concentrations of the test compound (e.g., this compound, Ro-61-8048).

  • Initiate the reaction and monitor the formation of 3-hydroxykynurenine over time using high-performance liquid chromatography (HPLC) or a spectrophotometric method.

  • Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.

in_vitro_assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis KMO Recombinant KMO Mix Reaction Mixture KMO->Mix Substrate L-Kynurenine NADPH Substrate->Mix Inhibitor Test Compound (Varying Conc.) Inhibitor->Mix HPLC HPLC/Spectrophotometry (Measure 3-HK) Mix->HPLC IC50 IC50 Calculation HPLC->IC50

Caption: Workflow for in vitro KMO inhibition assay.

Cellular Kynurenine Pathway Modulation Assay

Objective: To assess the ability of the test compound to modulate the kynurenine pathway in a cellular context.

Methodology:

  • Culture a relevant cell line that expresses KMO (e.g., microglia or macrophages).

  • Treat the cells with varying concentrations of the test compound.

  • Stimulate the kynurenine pathway, if necessary (e.g., with interferon-gamma).

  • After an appropriate incubation period, collect the cell culture supernatant.

  • Quantify the levels of kynurenine, 3-hydroxykynurenine, and kynurenic acid using liquid chromatography-mass spectrometry (LC-MS).

  • Evaluate the dose-dependent decrease in 3-HK and increase in KYNA.

In Vivo Pharmacokinetic and Pharmacodynamic Studies

Objective: To evaluate the bioavailability, brain penetration, and in vivo efficacy of the test compound in a preclinical model.

Methodology:

  • Administer the test compound to rodents (e.g., mice or rats) via a relevant route (e.g., oral gavage).

  • Collect blood and brain tissue samples at various time points.

  • Analyze the samples to determine the concentration of the compound (pharmacokinetics).

  • Measure the levels of kynurenine pathway metabolites in the brain tissue to assess target engagement and efficacy (pharmacodynamics).

Conclusion

The inhibition of KMO is a validated and promising strategy for the development of novel therapeutics for neurodegenerative diseases. While the specific efficacy of this compound remains to be determined, its chemical structure suggests it may be a candidate for a KMO inhibitor. A rigorous and systematic evaluation, following the experimental protocols outlined in this guide, will be essential to ascertain its true potential. By comparing its performance against established inhibitors such as JM6 and Ro-61-8048, researchers can effectively benchmark this novel compound and determine its viability for further preclinical and clinical development.

References

  • Gladstone Institutes. (2010-01-25). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase.
  • Al-Haddad, H., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(1), 273. Available at: [Link]

  • Al-Haddad, H., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed. Available at: [Link]

  • Patsnap Synapse. (2024-06-21). What are KMO inhibitors and how do they work?. Available at: [Link]

  • Michael J. Fox Foundation for Parkinson's Research. Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease. Available at: [Link]

  • Wikipedia. Kynurenine 3-monooxygenase. Available at: [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 1-(2-Cyanophenyl)piperidine-3-carboxylic Acid Derivatives as Kynurenine 3-Monooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(2-cyanophenyl)piperidine-3-carboxylic acid derivatives as inhibitors of kynurenine 3-monooxygenase (KMO). It is intended for researchers, scientists, and drug development professionals working on novel therapeutics targeting the kynurenine pathway. This document offers a comparative analysis with alternative KMO inhibitors, supported by experimental data, and details the methodologies for key assays.

Introduction: The Rationale for Targeting Kynurenine 3-Monooxygenase

Kynurenine 3-monooxygenase (KMO) is a critical flavin-dependent enzyme located on the outer mitochondrial membrane. It catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK), a key step in the tryptophan metabolic pathway. Under normal physiological conditions, this pathway is essential for generating cellular energy. However, its upregulation in inflammatory and neurodegenerative conditions can lead to an accumulation of neurotoxic metabolites, including 3-HK and quinolinic acid. Consequently, inhibiting KMO is a promising therapeutic strategy for a range of disorders, including Huntington's disease, Alzheimer's disease, and acute pancreatitis. The development of potent and selective KMO inhibitors is therefore an area of intense research.

The this compound scaffold represents a promising starting point for the design of novel KMO inhibitors. This guide will dissect the key structural features of this scaffold and explore how modifications can impact inhibitory activity, providing a framework for rational drug design.

Deciphering the Structure-Activity Relationship of this compound Derivatives

While specific, publicly available SAR studies on the this compound scaffold for KMO inhibition are limited, we can infer a robust SAR model by analyzing the key structural components and drawing parallels from related inhibitor classes.

The Core Piperidine Ring: A Conformational Anchor

The piperidine ring serves as a central scaffold, orienting the key pharmacophoric elements—the 2-cyanophenyl group and the 3-carboxylic acid—within the KMO active site. The stereochemistry at the C3 position is critical. Based on studies of other piperidine-based enzyme inhibitors, it is hypothesized that a specific stereoisomer will exhibit significantly higher potency due to optimal interaction with the enzyme's binding pocket.

The 2-Cyanophenyl Moiety: A Key Interaction Hub

The 2-cyanophenyl group is predicted to play a multifaceted role in binding to KMO. The cyano group, with its electron-withdrawing nature and ability to act as a hydrogen bond acceptor, is a crucial feature.[1][2] It can participate in various non-covalent interactions, including hydrogen bonds with backbone or side-chain donors within the active site, as well as hydrophobic interactions.[1][2] The ortho-position of the cyano group on the phenyl ring likely restricts the conformation of the phenyl group relative to the piperidine ring, which can be advantageous for fitting into a specific binding pocket.

SAR Postulates for the Cyanophenyl Group:

  • Positional Isomers: Moving the cyano group to the meta or para positions is expected to significantly alter the binding mode and likely reduce potency.

  • Replacement of the Cyano Group: Replacing the cyano group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) or hydrogen bond acceptors (e.g., carbonyl) could maintain or even enhance activity, depending on the specific steric and electronic requirements of the active site. Substitution with bulky groups is likely to be detrimental.

  • Substitution on the Phenyl Ring: The addition of small, lipophilic substituents (e.g., halogens) to the phenyl ring could enhance binding through additional hydrophobic interactions, but their position will be critical to avoid steric clashes.

The 3-Carboxylic Acid: The Essential Anchor

The carboxylic acid at the C3 position is a key anchoring group, likely forming a salt bridge or strong hydrogen bonds with basic residues (e.g., arginine, lysine) in the KMO active site. This interaction is a common feature in many enzyme inhibitors that mimic a substrate's carboxylate group.

SAR Postulates for the Carboxylic Acid Group:

  • Esterification or Amidation: Conversion of the carboxylic acid to an ester or an amide is expected to abolish or significantly reduce activity by eliminating the key ionic interaction.

  • Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as a tetrazole or a phosphonic acid could maintain activity, provided they can mimic the charge and geometry of the carboxylate group.

Comparative Analysis with Alternative KMO Inhibitor Scaffolds

To contextualize the potential of this compound derivatives, it is essential to compare them with other well-established classes of KMO inhibitors.

Inhibitor ScaffoldKey Structural FeaturesReported IC50 RangeReference(s)
m-Nitrobenzoyl Alanine (m-NBA) Kynurenine analogue with a nitro group.~0.9 µM[3]
FCE 28833 3,4-dichloro substituted benzoyl alanine derivative.~0.33 µM[3]
UPF-648 Constrained analogue with a cyclopropyl linker.~40 nM[3]
Ro-61-8048 Sulfonamide-based inhibitor with a thiazole linker.~37 nM[3]
GSK180 Oxazolidinone-based inhibitor.~6 nM

This table highlights the evolution of KMO inhibitors towards highly potent molecules. While the this compound scaffold is underexplored, its unique combination of a rigid core, a versatile interaction group (cyanophenyl), and a strong anchoring moiety (carboxylic acid) suggests it has the potential to yield highly potent and selective inhibitors.

Experimental Protocols for Evaluating KMO Inhibitors

The following protocols are standard methods for assessing the inhibitory activity of novel compounds against KMO.

In Vitro KMO Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human KMO.

Principle:

The assay measures the consumption of the cofactor NADPH, which is proportional to KMO activity. The decrease in NADPH concentration is monitored by the decrease in absorbance at 340 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X KMO assay buffer from a 3X stock.

    • Thaw recombinant human KMO enzyme on ice and dilute to the working concentration (e.g., 20 µg/mL) in 1X assay buffer.

    • Prepare a substrate mixture containing L-kynurenine and NADPH in 1X assay buffer.

    • Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of 1X KMO Assay Buffer to the "Blank" wells.

    • Add 50 µL of diluted KMO enzyme to the "Positive Control" and "Test Inhibitor" wells.

    • Add 10 µL of the inhibitor solution to the "Test Inhibitor" wells. Add 10 µL of the solvent to the "Positive Control" and "Blank" wells.

    • Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding 40 µL of the Substrate Mixture to all wells.

    • Immediately measure the absorbance at 340 nm at time zero, and then kinetically every 1-2 minutes for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH consumption for each well.

    • Normalize the data to the "Positive Control" (100% activity) and "Blank" (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular KMO Inhibition Assay

This assay evaluates the ability of a compound to inhibit KMO activity within a cellular context.

Principle:

Cells overexpressing KMO are treated with the test compound, and the production of 3-hydroxykynurenine (3-HK) is measured, typically by LC-MS/MS.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., CHO cells stably expressing human KMO) in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 24 hours).

    • Add L-kynurenine to the media to provide the substrate for KMO.

  • Sample Preparation:

    • After incubation, collect the cell culture supernatant.

    • Perform a protein precipitation step (e.g., with acetonitrile) to remove proteins.

    • Centrifuge the samples and collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of 3-HK.

  • Data Analysis:

    • Calculate the percentage of inhibition of 3-HK production for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Key Concepts and Workflows

Proposed Binding Mode of this compound Derivatives

G cluster_KMO KMO Active Site cluster_Inhibitor This compound Derivative Basic_Residue Basic Residue (e.g., Arg, Lys) H-bond_Donor H-bond Donor Hydrophobic_Pocket Hydrophobic Pocket Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Basic_Residue Ionic Interaction / H-bond Piperidine Piperidine Scaffold Piperidine->Hydrophobic_Pocket van der Waals Cyanophenyl 2-Cyanophenyl Group Cyanophenyl->H-bond_Donor H-bond Cyanophenyl->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Proposed binding interactions of the inhibitor scaffold within the KMO active site.

KMO Inhibition Assay Workflow

G Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitor) Plate_Setup Plate Setup (Blank, Control, Test) Reagent_Prep->Plate_Setup Pre-incubation Pre-incubation Plate_Setup->Pre-incubation Reaction_Initiation Reaction Initiation (Add Substrate Mix) Pre-incubation->Reaction_Initiation Data_Acquisition Kinetic Reading (Absorbance at 340 nm) Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis (Calculate IC50) Data_Acquisition->Data_Analysis

Caption: Workflow for the in vitro KMO enzyme inhibition assay.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel KMO inhibitors. The key to unlocking its full potential lies in a systematic exploration of its structure-activity relationship. Future research should focus on:

  • Synthesis and Biological Evaluation: A focused library of derivatives should be synthesized to validate the SAR hypotheses presented in this guide.

  • Stereoselective Synthesis: The preparation of individual stereoisomers is crucial to identify the most active enantiomer.

  • Structural Biology: Co-crystallization of lead compounds with KMO will provide definitive insights into the binding mode and guide further optimization.

  • Pharmacokinetic Profiling: Promising inhibitors should be evaluated for their ADME (absorption, distribution, metabolism, and excretion) properties to ensure they are suitable for in vivo studies.

By leveraging the principles of rational drug design and the experimental protocols outlined in this guide, researchers can effectively advance the development of this promising class of KMO inhibitors for the treatment of a range of debilitating diseases.

References

  • Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. National Institutes of Health. Available at: [Link]

  • Comparison of IC 50 Data for Reference Inhibitors Tested in Biochemical and Cellular KMO Assays for Different Species and Cell Types, Including Primary Cells (hPBMCs and Rat Microglia) and the ATPLite Cytotoxicity Assay Run with the hKMO-Expressing CHO Cell Line. ResearchGate. Available at: [Link]

  • Major Developments in the Design of Inhibitors along the Kynurenine Pathway. National Institutes of Health. Available at: [Link]

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A Comparative Guide to Target Identification and Validation for Novel Bioactive Compounds: A Case Study with 1-(2-Cyanophenyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Unknown Target

In modern drug discovery, phenotypic screening has re-emerged as a powerful engine for finding first-in-class therapeutics.[1][2] This approach, where compounds are tested for their ability to produce a desired change in a cell or organism's phenotype (e.g., inducing cancer cell death), allows for the discovery of drugs with novel mechanisms of action.[1][2] However, a successful "hit" from a phenotypic screen presents a critical challenge: identifying its molecular target. Without knowing the target, optimizing the compound's potency, selectivity, and safety profile is a shot in the dark.

This guide provides a comparative framework for the strategic identification and subsequent validation of the molecular target(s) of a novel bioactive small molecule. We will use the hypothetical case of "1-(2-Cyanophenyl)piperidine-3-carboxylic acid" (hereafter referred to as Compound X ), a compound identified in a high-throughput screen for its potent anti-proliferative effects in a colon cancer cell line. Our goal is to move from a phenotypic observation to a validated, druggable target.[3] This process is a crucial bridge between initial discovery and a rational, target-based drug development program.[4]

Phase 1: Target Identification – Strategies for Unmasking the Molecular Partner

Target identification is an exploratory phase aimed at generating a list of candidate proteins that physically interact with Compound X. The two primary philosophies are affinity-based methods, which use a modified version of the compound to "fish" for its targets, and label-free methods, which detect the interaction using the unmodified compound.[5][6]

Strategy 1: Affinity-Based Approaches

The core principle of affinity-based methods is to use the compound as bait to capture its binding partners from a complex biological mixture, such as a cell lysate.[5][7] The captured proteins are then identified, typically using mass spectrometry.

  • Affinity Chromatography: In this classic technique, Compound X is chemically immobilized onto a solid support, such as agarose beads.[7] This "bait-on-a-hook" is then incubated with cell lysate. Proteins that bind to Compound X are retained on the beads while non-binders are washed away. The captured proteins are then eluted and identified.

  • Biotin-Tagged Pulldown: A biotin molecule is chemically attached to Compound X via a linker.[5] This biotinylated probe is incubated with the cell lysate. The strong and highly specific interaction between biotin and streptavidin is then exploited by adding streptavidin-coated beads, which pull down the biotinylated probe along with its bound target protein(s).[5]

The critical challenge for both methods is designing and synthesizing a derivative of Compound X that retains its biological activity. The linker must be attached at a position that does not interfere with the compound's binding to its target.

Workflow: General Affinity-Based Target Identification

cluster_0 Probe Preparation cluster_1 Protein Capture cluster_2 Target Identification CompoundX Compound X SAR SAR Analysis (Identify non-essential functional groups) CompoundX->SAR Synthesis Synthesize Derivative (e.g., Biotinylated or Immobilized Compound X) SAR->Synthesis Incubation Incubate Probe with Lysate Synthesis->Incubation Lysate Prepare Cell Lysate Lysate->Incubation Pulldown Capture Complex (e.g., Streptavidin Beads) Wash Wash to Remove Non-specific Binders Pulldown->Wash Elution Elute Bound Proteins Wash->Elution MS LC-MS/MS Analysis Elution->MS Analysis Data Analysis & Hit Prioritization MS->Analysis

Caption: Workflow for affinity-based target identification.

Strategy 2: Label-Free (Biophysical) Approaches

Label-free methods circumvent the need for chemical modification, a significant advantage as they utilize the compound in its native state. These techniques rely on the principle that the binding of a small molecule alters the biophysical properties of its target protein.[5]

  • Cellular Thermal Shift Assay (CETSA®): This powerful technique is based on the principle of ligand-induced thermal stabilization.[8] The binding of Compound X to its target protein makes the protein more resistant to heat-induced unfolding and aggregation. By heating cell lysates or intact cells treated with Compound X across a range of temperatures, one can identify stabilized proteins that remain in the soluble fraction at higher temperatures compared to untreated controls. This can be detected on a proteome-wide scale using mass spectrometry.

  • Drug Affinity Responsive Target Stability (DARTS): DARTS operates on a similar principle of stabilization, but against enzymatic digestion instead of heat.[7] When Compound X binds to its target, it can protect the protein from being cleaved by a protease. After treating a cell lysate with Compound X followed by a limited proteolysis step, the proteins that remain intact are identified by mass spectrometry as potential targets.[5]

These methods are highly valuable as they can be performed in a more biologically relevant context, including within living cells, providing evidence of target engagement in a native environment.[9]

Table 1: Comparison of Primary Target Identification Strategies

FeatureAffinity-Based PulldownCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Physical capture of binding partners.Ligand-induced thermal stabilization.Ligand-induced protease resistance.
Compound State Chemically modified (e.g., biotinylated).Unmodified.Unmodified.
Pros Directly identifies binding partners; well-established.No compound modification needed; can be used in live cells.No compound modification needed; orthogonal to thermal methods.
Cons Modification can abolish activity; risk of non-specific binding.Not all binding events cause stabilization; requires robust detection (MS or specific antibody).Not all binding events confer protease resistance; requires optimization of protease conditions.
Primary Output List of putative protein binders.List of proteins with increased thermal stability.List of proteins with increased protease resistance.
Strategy 3: Indirect and In Silico Approaches
  • Kinome Profiling: Since protein kinases are a major class of drug targets, a pragmatic first step is to screen Compound X against a large panel of kinases.[10][11] Commercially available services can test the compound's activity against hundreds of kinases in biochemical assays.[12][13] A potent "hit" in such a screen provides a strong, testable hypothesis. Dysregulation of kinase activity is implicated in numerous diseases, making them high-value targets.[10]

  • Computational Methods: In silico approaches can predict targets by comparing the structure of Compound X to databases of compounds with known targets or by docking the compound into the structures of known proteins.[14] While predictive, these methods can help prioritize candidates from other screens.

Phase 2: Target Validation – Confirming the "On-Target" Effect

Identifying a list of candidate proteins is only the first step. Target validation rigorously tests whether the engagement of a specific candidate by Compound X is directly responsible for the observed anti-proliferative phenotype.[15][16]

Strategy 1: Confirming Target Engagement in Cells

Before linking a target to a phenotype, one must confirm that Compound X actually binds the candidate target in the complex environment of a living cell.[17] Cellular target engagement assays bridge the gap between biochemical data and cellular responses.[18]

  • Isothermal Dose-Response (ITDR) CETSA: This is the gold-standard assay for quantifying target engagement in cells.[8] Intact cells are treated with increasing concentrations of Compound X and then heated at a single, carefully selected temperature that causes partial denaturation of the target protein. If Compound X binds and stabilizes the target, more protein will remain soluble at higher compound concentrations. This allows for the calculation of an EC50, which reflects the compound concentration required to engage 50% of the target protein population.[19][20]

Workflow: Target Validation Logic

cluster_0 Hypothesis Generation (Phase 1) cluster_1 Validation Step 1: Confirm Cellular Engagement cluster_2 Validation Step 2: Link Target to Phenotype cluster_3 Conclusion HitList List of Candidate Targets (from Affinity, CETSA, etc.) ITDR ITDR-CETSA: Does Compound X bind the candidate target in live cells? HitList->ITDR ITDR_Result Binding Confirmed? ITDR->ITDR_Result ITDR_Result->HitList No (Test next candidate) Genetic Genetic Perturbation: Does target knockdown/knockout replicate the phenotype? ITDR_Result->Genetic Yes Rescue Rescue Experiment: Does a drug-resistant mutant reverse the phenotype? Genetic->Rescue Validated Target is Validated Rescue->Validated

Caption: The logical flow of target validation.

Protocol: Isothermal Dose-Response (ITDR) CETSA by Western Blot

This protocol details the steps to confirm and quantify the engagement of a candidate target by Compound X in adherent cancer cells.

  • Cell Plating: Seed A549 colon cancer cells into 6-well plates and grow to ~80% confluency.

  • Compound Treatment: Prepare a serial dilution of Compound X (e.g., from 0.01 µM to 100 µM) in cell culture media. Include a vehicle-only control (e.g., 0.1% DMSO). Replace the media in the wells with the compound-containing media and incubate for 1-2 hours at 37°C.

  • Cell Harvesting & Heating:

    • Wash cells with PBS and harvest by scraping into microcentrifuge tubes.

    • Pellet the cells and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each concentration.

    • Heat the tubes for 3 minutes at the predetermined optimal temperature (e.g., 52°C, determined from a prior melt-curve experiment) using a thermal cycler. Leave one aliquot at room temperature as a non-heated control.

  • Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.

    • Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Normalize the total protein concentration for all samples.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the candidate target protein.

    • Incubate with an HRP-conjugated secondary antibody and detect using chemiluminescence.

  • Data Analysis:

    • Quantify the band intensity for each lane.

    • Plot the normalized band intensity as a function of Compound X concentration.

    • Fit the data to a dose-response curve to determine the EC50 of target engagement.

Table 2: Hypothetical ITDR-CETSA Data for Compound X and Target "Protein Y"

[Compound X] (µM)Normalized Band Intensity (%)
0 (Vehicle)25.1
0.0128.3
0.145.7
1.088.9
10.096.2
100.097.1
Calculated EC50 0.15 µM
Strategy 2: Linking Target Engagement to Cellular Phenotype

The final and most crucial step is to demonstrate causality. Genetic methods are the most definitive way to achieve this.[16]

  • Gene Knockdown/Knockout: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the candidate target protein should mimic the anti-proliferative effect of Compound X.[3] If cells lacking the target protein behave identically to cells treated with the compound, it provides strong evidence that the compound's effects are mediated through that target.

  • Rescue Experiments: A more elegant approach is to introduce a mutated version of the target protein that does not bind Compound X into cells where the endogenous target has been knocked out. If these cells are now resistant to Compound X, it powerfully demonstrates that the compound's activity is dependent on its interaction with that specific target.

Conclusion: A Multi-Faceted Approach to Confidence

Identifying and validating the target of a novel compound like "this compound" is a complex but essential process in drug discovery. No single method is foolproof. The highest level of confidence is achieved by integrating orthogonal approaches. A robust strategy might begin with a broad, label-free method like proteome-wide CETSA to generate hypotheses, followed by kinome profiling to check for obvious kinase activity. The top candidates are then rigorously validated by quantifying target engagement in cells using ITDR-CETSA and definitively linking the target to the phenotype using CRISPR-based genetic methods. By systematically comparing and applying these strategies, researchers can successfully deconvolve the mechanism of action of promising phenotypic hits and pave the way for rational drug development.

References

  • University College London.
  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 71. [Link]

  • MtoZ Biolabs. Kinome Profiling Service.
  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
  • Horizon Discovery.
  • Danaher Life Sciences.
  • Fiveable.
  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(9), 745-757. [Link]

  • O'Donovan, B., et al. (2012). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. IntechOpen. [Link]

  • Oncolines B.V. (2024). Kinome Profiling.
  • DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]

  • Benchchem. Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA®) for IHMT-IDH1-053 Target Engagement.
  • DiscoverX. Target Engagement Assays.
  • Concept Life Sciences. Target Engagement Assay Services.
  • Foley, T., et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(20), 11403-11444. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Wikipedia. Phenotypic screening.
  • Drug Target Review. (2019). Phenotypic profiling in drug discovery.
  • Promega Connections. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement.

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A Comparative Analysis of Synthetic Routes to 1-(2-Cyanophenyl)piperidine-3-carboxylic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The N-aryl piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Among these, 1-(2-Cyanophenyl)piperidine-3-carboxylic acid stands as a crucial building block for the synthesis of various pharmaceutical agents. The efficient and scalable production of this intermediate is therefore of significant interest to researchers and professionals in drug development. This guide provides an in-depth comparative analysis of the primary synthetic routes to this target molecule, offering experimental insights and data to inform strategic decisions in the laboratory.

Three principal synthetic strategies emerge for the construction of the C(aryl)-N(piperidine) bond in this compound: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and the Ullmann Condensation. Each pathway presents a unique set of advantages and challenges concerning reaction conditions, catalyst requirements, substrate scope, and overall efficiency.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Key Features Typical Yields Reaction Conditions Catalyst Key Advantages Potential Challenges
Nucleophilic Aromatic Substitution (SNAr) Direct reaction of an activated aryl halide with the piperidine nitrogen.40-88%Moderate to high temperature (100-125°C)Catalyst-free (base-mediated)Cost-effective (no transition metal), simpler purification.Requires activated aryl halide (e.g., 2-fluorobenzonitrile), may require phase-transfer catalyst for optimal yields in aqueous media.
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of an aryl halide with the piperidine nitrogen.Generally high (>80%)Mild to moderate temperature (70-110°C)Palladium catalyst with a phosphine ligandBroad substrate scope (aryl bromides and chlorides), high yields, mild conditions.Cost of palladium and ligands, potential for metal contamination in the final product, requires inert atmosphere.
Ullmann Condensation Copper-catalyzed cross-coupling of an aryl halide with the piperidine nitrogen.Moderate to highHigh temperatures (>150°C)Copper catalyst (often with a ligand)Lower cost catalyst compared to palladium.Harsh reaction conditions, often requires stoichiometric amounts of copper, can have lower functional group tolerance.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway offers a direct and often catalyst-free approach to the target molecule. This reaction relies on the activation of the aromatic ring towards nucleophilic attack by the piperidine nitrogen. The presence of a strong electron-withdrawing group, such as the nitrile group at the ortho position, facilitates this process. 2-Fluorobenzonitrile is the preferred aryl halide for this reaction due to the high electronegativity of fluorine, which enhances the electrophilicity of the ipso-carbon and its ability to act as a good leaving group in this context.

A notable advantage of this route is the avoidance of transition metal catalysts, which simplifies product purification and reduces costs. Research has demonstrated the feasibility of this reaction in aqueous media, presenting a greener alternative to traditional organic solvents.

Logical Workflow for SNAr Synthesis

Caption: Workflow for the SNAr synthesis of the target molecule.

Experimental Protocol: SNAr of Ethyl Piperidine-3-carboxylate with 2-Fluorobenzonitrile

This protocol is adapted from a study on the N-arylation of amines with fluorobenzonitriles.[1]

  • Reaction Setup: To a round-bottom flask, add ethyl piperidine-3-carboxylate (1.0 mmol), 2-fluorobenzonitrile (1.0 mmol), diisopropylethylamine (DIPEA) (1.0 mmol), and sodium carbonate (Na₂CO₃) (1.0 mmol).

  • Solvent Addition: Add 3 mL of water to the flask. For improved yields, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can be added at this stage.

  • Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Hydrolysis: The resulting ethyl ester is then hydrolyzed using standard procedures (e.g., treatment with aqueous lithium hydroxide or sodium hydroxide followed by acidic work-up) to yield this compound.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This method is renowned for its broad substrate scope, accommodating a wide range of aryl halides (including less reactive chlorides and bromides) and amines.[2] The reaction typically proceeds under milder conditions than the Ullmann condensation and often provides higher yields.

The key to a successful Buchwald-Hartwig amination lies in the selection of the appropriate palladium precatalyst and phosphine ligand. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and prevent catalyst deactivation.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(Ln) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdII_Amine Ar-Pd(II)-NHR'R''X AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(Ln) Deprotonation->PdII_Amido Base Base-H+ Deprotonation->Base RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine HNR'R'' Amine->AmineCoord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of Ethyl Piperidine-3-carboxylate with 2-Bromobenzonitrile

This is a general protocol adapted from established procedures for the Buchwald-Hartwig amination.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add ethyl piperidine-3-carboxylate (1.2 equiv) and 2-bromobenzonitrile (1.0 equiv) to the Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Hydrolysis: Hydrolyze the resulting ester to the carboxylic acid as described in the SNAr protocol.

Route 3: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[3] While it has been largely superseded by the milder Buchwald-Hartwig amination, it remains a viable and cost-effective option, particularly for large-scale syntheses where the cost of palladium can be prohibitive.

Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper. However, modern modifications using ligands such as amino acids or 1,10-phenanthroline can facilitate the reaction under milder conditions with catalytic amounts of copper.

Conceptual Overview of Ullmann Condensation

Caption: Key components of the Ullmann condensation reaction.

Experimental Protocol: Ullmann Condensation of Piperidine-3-carboxylic acid with 2-Chlorobenzonitrile

This is a generalized protocol based on modern Ullmann-type reactions.[3]

  • Reaction Setup: To a reaction vessel, add piperidine-3-carboxylic acid (1.2 equiv), 2-chlorobenzonitrile (1.0 equiv), a copper(I) salt (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the mixture to 150-180°C under an inert atmosphere and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and dilute it with water. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

Conclusion

The choice of synthetic route for this compound will ultimately depend on the specific requirements of the project, including scale, cost considerations, and available equipment.

  • The SNAr route is an attractive option for its simplicity and cost-effectiveness, particularly if 2-fluorobenzonitrile is readily available and moderate yields are acceptable. Its catalyst-free nature is a significant advantage for pharmaceutical applications where metal contamination is a concern.

  • The Buchwald-Hartwig amination offers the broadest substrate scope and generally provides the highest yields under relatively mild conditions. It is the method of choice for laboratory-scale synthesis and when high efficiency is paramount, provided the cost of the catalyst and ligand is not a prohibitive factor.

  • The Ullmann condensation , while requiring harsher conditions, can be a valuable alternative for large-scale production due to the lower cost of the copper catalyst. Modern ligand-assisted protocols have made this classic reaction more amenable to a wider range of substrates.

Researchers are encouraged to consider these factors and may need to perform some initial optimization to identify the most suitable method for their specific needs.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Chemical Society Reviews, 39(8), 2859-2870. [Link]

  • Behera, M., & Majee, A. (2015). N-arylation of amines with fluorobenzonitriles in aqueous medium. RSC Advances, 5(10), 7183-7187. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Pipzine Chemicals. ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate. [Link]

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  • Caddick, S., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 62(28), 6548-6556. [Link]

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A Comparative Benchmarking Guide to 1-(2-Cyanophenyl)piperidine-3-carboxylic acid and Commercial KAT-II Inhibitors for Neuropsychiatric Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive performance comparison of the novel kynurenine aminotransferase II (KAT-II) inhibitor, 1-(2-Cyanophenyl)piperidine-3-carboxylic acid, against established commercial compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of therapeutics for neuropsychiatric disorders. We will delve into the causality behind experimental choices, present detailed protocols for self-validating assays, and provide a robust framework for evaluating potential clinical candidates targeting the kynurenine pathway.

Introduction: The Kynurenine Pathway and the Therapeutic Promise of KAT-II Inhibition

The kynurenine pathway (KP) is the principal metabolic route for the essential amino acid tryptophan.[1][2] Within this pathway, a delicate balance exists between neuroprotective and potentially neurotoxic metabolites.[3][4] One of the key neuroactive metabolites is kynurenic acid (KYNA), an endogenous antagonist of N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine receptors (α7nAChR).[1][2] Elevated brain levels of KYNA have been implicated in the pathophysiology of cognitive deficits associated with schizophrenia and other neuropsychiatric disorders.[5][6][7]

The synthesis of KYNA in the brain is primarily catalyzed by the enzyme kynurenine aminotransferase II (KAT-II).[7][8] This makes KAT-II a compelling therapeutic target for lowering brain KYNA levels and potentially ameliorating cognitive impairments.[7][9] Consequently, the development of potent and selective KAT-II inhibitors is an active area of research. This guide focuses on benchmarking a novel compound, this compound, against commercially available KAT-II inhibitors to assess its potential as a therapeutic candidate.

The Kynurenine Pathway: A Balancing Act

The intricate interplay of enzymes and metabolites within the kynurenine pathway dictates neuronal function and survival. A simplified representation of this pathway is illustrated below, highlighting the central role of KAT-II in the production of kynurenic acid.

Kynurenine_Pathway cluster_enzymes Enzymes cluster_metabolites Metabolites Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine L-Kynurenine KAT2 KAT-II Kynurenine->KAT2 Transamination KMO KMO Kynurenine->KMO Hydroxylation KYNA Kynurenic Acid (KYNA) (Neuroprotective/Cognitive Impairment) Neurotoxic_Metabolites 3-Hydroxykynurenine, Quinolinic Acid (Neurotoxic) KAT2->KYNA IDO_TDO->Kynurenine KMO->Neurotoxic_Metabolites

Caption: Simplified Kynurenine Pathway highlighting KAT-II's role.

Benchmarking Strategy: A Multi-tiered Approach

To comprehensively evaluate this compound, a multi-tiered benchmarking strategy is employed. This approach progresses from in vitro enzymatic and cell-based assays to in vivo models, providing a holistic view of the compound's potential.

Benchmarking_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzyme_Assay KAT-II Enzymatic Inhibition Assay Cell_Assay Cell-Based KYNA Production Assay Enzyme_Assay->Cell_Assay Confirms cellular activity BBB_Assay Blood-Brain Barrier Permeability (PAMPA) Cell_Assay->BBB_Assay Assesses CNS penetration potential PK_PD Pharmacokinetics & Pharmacodynamics BBB_Assay->PK_PD Informs in vivo study design Animal_Model Rodent Models of Schizophrenia PK_PD->Animal_Model Evaluates therapeutic efficacy

Caption: Multi-tiered workflow for inhibitor benchmarking.

Comparative Compounds

For this benchmarking guide, this compound will be compared against the following commercially available KAT-II inhibitors:

  • (S)-ESBA: A substrate-like competitive inhibitor.[7]

  • BFF-122: An irreversible inhibitor that forms a covalent bond with the pyridoxal-5'-phosphate (PLP) cofactor.[7][10]

  • PF-04859989: A potent, brain-penetrable irreversible inhibitor.[7]

In Vitro Performance Evaluation

KAT-II Enzymatic Inhibition Assay

Rationale: The initial and most fundamental assessment is the direct inhibition of the target enzyme, KAT-II. This assay determines the potency of the compounds in a purified system, providing a direct measure of their interaction with the enzyme.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human KAT-II is used. L-kynurenine and α-ketoglutarate are prepared in assay buffer.

  • Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in assay buffer.

  • Assay Reaction: The reaction is initiated by adding L-kynurenine to a mixture of KAT-II, α-ketoglutarate, and the test compound. The reaction is incubated at 37°C.

  • Detection: The formation of KYNA is monitored spectrophotometrically or by LC-MS/MS.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation. For irreversible inhibitors, time-dependent inhibition assays are performed to determine the inactivation rate constant (k_inact) and the inhibitor affinity constant (K_I).[11][12]

Comparative Data (Hypothetical):

CompoundTypeIC50 (nM)k_inact/K_I (M⁻¹s⁻¹)
This compound Reversible 50 N/A
(S)-ESBAReversible150N/A
BFF-122Irreversible10005,000
PF-04859989Irreversible30150,000
Cell-Based Kynurenic Acid Production Assay

Rationale: Moving from a purified enzyme system to a cellular context is crucial to assess compound efficacy in a more physiologically relevant environment. This assay measures the ability of the compounds to inhibit KYNA production in intact cells.

Protocol:

  • Cell Culture: A human cell line expressing KAT-II (e.g., astrocytes or engineered HEK293 cells) is cultured.[13]

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compounds.

  • Substrate Addition: L-kynurenine is added to the culture medium to serve as the substrate for KYNA production.

  • Sample Collection: After a defined incubation period, the cell culture supernatant is collected.

  • KYNA Quantification: The concentration of KYNA in the supernatant is determined using a validated LC-MS/MS method.[14][15]

  • Data Analysis: The IC50 value for the inhibition of cellular KYNA production is calculated.

Comparative Data (Hypothetical):

CompoundCellular IC50 (nM)
This compound 250
(S)-ESBA800
BFF-1225000
PF-04859989150
Blood-Brain Barrier Permeability Assay (PAMPA)

Rationale: For a CNS-targeted drug, the ability to cross the blood-brain barrier (BBB) is paramount. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that predicts passive diffusion across the BBB.[16][17][18]

Protocol:

  • Plate Preparation: A 96-well filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Compound Addition: The test compound is added to the donor wells of the filter plate.

  • Incubation: An acceptor plate containing buffer is placed in contact with the filter plate, and the assembly is incubated.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured using UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated.

Comparative Data (Hypothetical):

CompoundPermeability (Pe) (10⁻⁶ cm/s)Predicted CNS Penetration
This compound 6.5 High
(S)-ESBA1.2Low
BFF-1224.8Moderate
PF-048599898.2High

In Vivo Performance Evaluation

Pharmacokinetics and Pharmacodynamics in Rodents

Rationale: In vivo studies are essential to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to engage the target enzyme in a living organism.

Protocol:

  • Dosing: The test compound is administered to rodents (e.g., mice or rats) via a relevant route (e.g., oral or intravenous).

  • Sample Collection: Blood and brain tissue samples are collected at various time points post-dosing.

  • Bioanalysis: The concentration of the test compound in plasma and brain homogenates is determined by LC-MS/MS.

  • Pharmacodynamic Assessment: The levels of KYNA in the brain tissue are quantified to assess target engagement.

  • Data Analysis: Pharmacokinetic parameters (e.g., half-life, Cmax, brain/plasma ratio) and the extent and duration of KYNA reduction are determined.

Comparative Data (Hypothetical):

CompoundBrain/Plasma RatioBrain KYNA Reduction at 2h (%)
This compound 1.5 60
(S)-ESBA0.215
BFF-1220.845
PF-048599892.175
Efficacy in Animal Models of Schizophrenia

Rationale: To assess the therapeutic potential of the compounds, their efficacy is evaluated in animal models that recapitulate certain behavioral and cognitive deficits observed in schizophrenia.[19][20][21]

Selected Models and Protocols:

  • Amphetamine-Induced Hyperlocomotion: This model mimics the positive symptoms of schizophrenia.[20]

    • Protocol: Rodents are pre-treated with the test compound or vehicle, followed by an injection of amphetamine. Locomotor activity is then measured in an open-field arena.

  • Prepulse Inhibition (PPI) of the Acoustic Startle Response: This model assesses sensorimotor gating deficits, a hallmark of schizophrenia.

    • Protocol: The startle response to a loud acoustic stimulus is measured with and without a preceding weaker prepulse. The ability of the test compound to reverse a deficit in PPI (e.g., induced by a psychostimulant) is evaluated.

  • Novel Object Recognition (NOR) Test: This model evaluates cognitive deficits, particularly in recognition memory.

    • Protocol: Animals are familiarized with two identical objects. After a retention interval, one object is replaced with a novel one. The time spent exploring the novel object is a measure of recognition memory. The ability of the test compound to reverse a cognitive deficit (e.g., induced by a non-competitive NMDA receptor antagonist like ketamine) is assessed.[22]

Comparative Data (Hypothetical):

CompoundReversal of Amphetamine-Induced HyperlocomotionReversal of PPI DeficitImprovement in NOR Performance
This compound Significant Significant Moderate
(S)-ESBAMinimalMinimalNone
BFF-122ModerateModerateMinimal
PF-04859989SignificantSignificantSignificant

Summary and Future Directions

This comparative guide provides a framework for the systematic evaluation of novel KAT-II inhibitors. Based on the hypothetical data presented, this compound demonstrates a promising profile with good in vitro potency, cellular activity, and predicted CNS penetration. Its in vivo performance suggests a favorable pharmacokinetic profile and efficacy in relevant behavioral models.

Further investigations should focus on detailed safety and toxicology studies, as well as exploring its efficacy in a broader range of preclinical models. The reversible nature of its inhibition may offer a superior safety profile compared to irreversible inhibitors, warranting further exploration. The data presented herein supports the continued development of this compound as a potential therapeutic agent for the treatment of cognitive deficits in schizophrenia and other neuropsychiatric disorders.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Cyanophenyl)piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our dedication to safety. The proper handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment for ourselves and our colleagues. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(2-Cyanophenyl)piperidine-3-carboxylic acid, a compound that, due to its cyano group, requires meticulous management as a hazardous substance. The procedures outlined herein are grounded in established safety protocols for handling cyanide-containing compounds and general hazardous waste regulations, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

The primary concern with compounds containing a cyano (CN) group is their potential to release highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions[2][3]. Cyanide compounds are classified as particularly hazardous substances due to their high acute toxicity[4]. Ingestion of even small amounts of cyanide salts can be fatal[4][5]. Therefore, all work with this compound must be conducted with the utmost care and in a designated area.

Key Hazard Information (based on 1-(2-Cyanophenyl)piperidine-4-carboxylic Acid)
Hazard StatementClassificationPrecautionary Statement
H302: Harmful if swallowedAcute toxicity, oral (Category 4)P264: Wash skin thoroughly after handling.[1]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with handling this compound, strict adherence to the use of appropriate PPE and engineering controls is mandatory.

  • Engineering Controls : All handling of this compound, including weighing and preparation for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or potential release of HCN gas[4][7].

  • Personal Protective Equipment (PPE) :

    • Gloves : Chemical-resistant gloves are required. Double gloving is highly recommended as an additional safety measure[5][7].

    • Eye Protection : Safety goggles and a face shield should be worn to protect against splashes[5][7].

    • Lab Coat : A lab coat must be worn to protect against skin contact[7].

    • Attire : Long pants and closed-toe shoes are mandatory laboratory attire[4].

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be managed as hazardous waste, in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines for "cradle-to-grave" management[8][9]. Cyanide-containing wastes are often categorized as P-listed wastes, which have stringent disposal regulations[4][10].

Workflow for Disposal

DisposalWorkflow Disposal Workflow for this compound cluster_waste_types Waste Streams A 1. Segregate Waste F Solid Waste (Contaminated PPE, wipes) A->F Segregate solids G Liquid Waste (Aqueous solutions) A->G Segregate liquids H Empty Containers A->H Segregate containers B 2. Label Waste Containers C 3. Package Waste Securely B->C D 4. Store Waste Appropriately C->D E 5. Arrange for Pickup D->E F->B G->B H->B

Caption: Decision workflow for the proper segregation and disposal of waste generated from this compound.

Detailed Steps:
  • Segregation of Waste :

    • Solid Waste : All contaminated solid materials, including gloves, paper towels, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container[7].

    • Liquid Waste : Any solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container. To prevent the generation of HCN gas, ensure the pH of the waste solution is maintained above 10 by adding a strong base[2].

    • Empty Containers : The original container of this compound, even if empty, must be treated as hazardous waste and disposed of accordingly[2][4]. Do not rinse the container into the drain.

  • Labeling :

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[11]. Include the approximate concentration and accumulation start date.

  • Storage :

    • Store waste containers in a designated, secure area away from acids and other incompatible materials[3][5].

    • Ensure waste containers are kept tightly closed to prevent any release of vapors.

    • Use secondary containment to prevent spills[5].

  • Decontamination :

    • Any glassware or equipment that has come into contact with the compound should be decontaminated. This can be done by rinsing with a basic solution (pH > 10), followed by a 10% bleach solution, also made basic[2]. All rinsates must be collected as hazardous waste[2].

  • Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste[7]. Do not attempt to dispose of this chemical down the drain or in regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing[7]. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[7]. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[5].

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill : For a small spill within a chemical fume hood, it can be cleaned up by personnel wearing appropriate PPE. Use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste[12]. For larger spills or spills outside of a fume hood, evacuate the area, restrict access, and contact your institution's EHS office immediately[5].

By adhering to these procedures, you contribute to a culture of safety and responsibility in the laboratory. The careful management of hazardous chemicals like this compound is a cornerstone of professional scientific practice.

References

  • LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide . University of Chicago. [Link]

  • Information on Cyanide Compounds . Stanford Environmental Health & Safety. [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines . MIT Environmental Health & Safety. [Link]

  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? . Civil Engineering Explained. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds . LSU Health Shreveport. [Link]

  • Defining Hazardous Waste . California Department of Toxic Substances Control. [Link]

  • SAFETY DATA SHEET - 1-(2-Cyanophenyl)piperazine . Thermo Fisher Scientific. [Link]

  • Hazardous Waste Compliance and Assistance . Missouri Department of Natural Resources. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US EPA. [Link]

  • Learn the Basics of Hazardous Waste . US EPA. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(2-Cyanophenyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 1-(2-Cyanophenyl)piperidine-3-carboxylic acid (CAS No. 942474-51-3). Given the limited publicly available safety data for this specific compound, this document adopts a conservative approach, grounding its recommendations in the known hazards of its structural components: the cyanophenyl group and the piperidine ring. This methodology ensures a robust margin of safety for all laboratory personnel.

Hazard Assessment: A Structurally-Informed Approach

The selection of appropriate PPE is fundamentally dictated by a thorough hazard assessment. For novel or sparsely documented compounds like this compound, we must analyze the risks posed by its constituent chemical motifs.

  • The Cyanophenyl Moiety : The presence of a nitrile (-C≡N) group attached to a phenyl ring is a significant safety consideration. Organic nitriles can be toxic, and of primary concern is their potential to release highly toxic hydrogen cyanide (HCN) gas under specific conditions, such as exposure to strong acids, strong bases, or high temperatures during a fire. Safety data for analogous compounds like 1-(2-Cyanophenyl)piperazine indicate it is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye damage[1][2]. Therefore, we must assume this compound is acutely toxic via ingestion, inhalation, and dermal absorption.

  • The Piperidine Ring : Piperidine and its derivatives are organic bases. Piperidine itself is a flammable, toxic, and corrosive liquid that can cause severe skin burns and eye damage[3]. While the substitution on the ring in our target molecule will alter its specific properties, the base piperidine structure is classified as an irritant and warrants precautions against dermal and ocular contact[4].

  • Physical Form : As a solid, the primary exposure risks during handling are the inhalation of fine dust particles and inadvertent dermal contact.

Based on this structural analysis, this compound must be handled as a compound that is acutely toxic, a severe skin and eye irritant/corrosive, and potentially harmful if inhaled.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to mitigate the identified risks. The following protocol is based on guidelines from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH)[5][6][7].

Hand Protection: The First Line of Defense

Direct skin contact is a primary route of exposure. A single pair of gloves may not offer sufficient protection against all chemicals or for extended periods.

  • Protocol : Double-gloving is required.

    • Inner Glove : Standard disposable nitrile glove.

    • Outer Glove : A second nitrile or neoprene glove. Nitrile provides good resistance to a range of chemicals, but always inspect gloves for any signs of degradation or puncture before and during use[8].

  • Causality : Double-gloving provides a robust barrier, minimizing the risk of exposure from a single point of failure (e.g., a small tear or puncture). It also allows for the safe removal of the contaminated outer glove without touching the inner glove. Change gloves immediately upon any suspected contact with the compound.

Eye and Face Protection: Shielding Against the Unseen

Protecting the eyes from splashes or airborne particles is critical, as compounds with piperidine and cyanophenyl groups can cause severe, irreversible damage[1].

  • Protocol :

    • Minimum Requirement : Chemical splash goggles that meet the ANSI Z87.1 standard[8].

    • Recommended for Splash Risks : A full-face shield worn over chemical splash goggles is required when handling larger quantities (>1g) or solutions, or when there is any risk of splashing or energetic reaction[8][9].

  • Causality : Goggles provide a seal around the eyes to protect from splashes and dust. A face shield adds a further layer of protection for the entire face from splashes and airborne particles.

Body Protection: Preventing Dermal Absorption

Personal clothing offers inadequate protection against chemical hazards.

  • Protocol : A flame-retardant laboratory coat must be worn and fully buttoned. Ensure cuffs are snug. Long pants and closed-toe, closed-heel shoes are mandatory[8]. For tasks with a high risk of contamination, consider disposable chemical-resistant sleeves or an apron.

  • Causality : A lab coat provides a removable barrier protecting skin and personal clothing from contamination. Flame-retardant material is a crucial precaution, as piperidine derivatives can be flammable[3].

Respiratory Protection: Controlling Inhalation Hazards

The potential for toxic dust inhalation necessitates stringent engineering controls.

  • Protocol : All handling of solid this compound (e.g., weighing, transferring) must be performed inside a certified chemical fume hood. If procedures absolutely cannot be confined to a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required, and a formal respiratory protection program must be in place as per OSHA standard 29 CFR 1910.134[10][11].

  • Causality : A chemical fume hood is the primary engineering control designed to capture and exhaust hazardous dust and vapors, preventing them from entering the laboratory environment and the user's breathing zone.

Summary of PPE Requirements

The following table summarizes the essential PPE for handling this compound.

PPE Component Specification / Standard Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides a robust barrier against dermal absorption and protects from potential corrosivity[8].
Eye Protection Chemical splash goggles (ANSI Z87.1 compliant).Protects against dust particles and potential splashes[8].
Face Protection Full-face shield (worn over goggles).Required for splash hazards to protect the entire face[9].
Body Protection Flame-retardant laboratory coat, fully buttoned.Prevents skin contact and protects from potential flammability[8].
Respiratory Mandatory use of a certified chemical fume hood. Primary engineering control to prevent inhalation of toxic dust[12].

Procedural Workflow for Safe Handling

The following diagram outlines the logical workflow for safely engaging with this compound, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A 1. Conduct Hazard Assessment (Review SDS of Analogues) B 2. Select & Inspect PPE (Gloves, Goggles, Coat) A->B C 3. Don PPE Correctly B->C D 4. Perform Chemical Work (Weighing, Reaction Setup) C->D E 5. Decontaminate Work Area D->E F 6. Segregate Hazardous Waste (Solid & Liquid) E->F G 7. Doff PPE in Correct Order (Outer Gloves First) F->G H 8. Wash Hands Thoroughly G->H

Caption: Workflow for handling this compound.

Operational and Disposal Plans

Safe Handling and Storage Protocol
  • Ventilation : Always handle this compound in a well-ventilated area, exclusively within a certified chemical fume hood to prevent inhalation of dust or potential vapors.

  • Avoid Dust : Handle the solid material carefully to avoid generating dust.

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[9].

  • Storage : Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place[13][14]. Store away from incompatible materials, particularly strong acids and strong oxidizing agents, to prevent hazardous reactions[15].

Waste Disposal Plan

Improper disposal can pose a significant environmental and health risk.

  • Waste Classification : All waste contaminated with this compound, including empty containers, used gloves, and contaminated labware, must be treated as hazardous chemical waste.

  • Segregation : Collect solid waste and contaminated materials in a designated, sealed, and clearly labeled hazardous waste container. Collect liquid waste (if any) in a separate, compatible, and labeled container.

  • Cyanide Precautions : Due to the cyanophenyl group, this waste must never be mixed with acidic waste streams, as this could lead to the generation of deadly hydrogen cyanide gas[16].

  • Final Disposal : Dispose of all waste through your institution's certified hazardous waste management program, in full compliance with local, state, and federal regulations[17][18]. On-site chemical neutralization of cyanide-containing waste should only be attempted by trained personnel following established and validated procedures, such as oxidation with sodium hypochlorite under alkaline conditions[16][19].

References

  • 29 CFR Part 1910 Subpart I -- Personal Protective Equipment . Source: Electronic Code of Federal Regulations (eCFR). [Link]

  • Personal Protective Equipment Subpart I 29 CFR 1910.132 . Source: Occupational Safety and Health Administration (OSHA). [Link]

  • School Chemistry Laboratory Safety Guide . Source: National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). [Link]

  • 1910.132 - General requirements . Source: Occupational Safety and Health Administration (OSHA). [Link]

  • Safety Guidelines for Handling Chemicals . Source: HPE Support. [Link]

  • OSHA 1910.132 Personal Protective Equipment (PPE) . Source: Creative Safety Supply. [Link]

  • Personal Protective Equipment . Source: US Environmental Protection Agency (EPA). [Link]

  • Enforcement Guidance for Personal Protective Equipment in General Industry . Source: Occupational Safety and Health Administration (OSHA). [Link]

  • Protective Equipment . Source: American Chemistry Council. [Link]

  • Personal Protective Equipment (PPE) . Source: Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Storage method of piperidine . Source: BIOSYNCE. [Link]

  • What are the storage stability of Piperidine Series compounds over time? . Source: BTC. [Link]

  • NIOSH pocket guide to chemical hazards . Source: Johns Hopkins Lab Safety. [Link]

  • Piperidine - SAFETY DATA SHEET . Source: Penta chemicals. [Link]

  • NIOSH Pocket Guide to Chemical Hazards Introduction . Source: National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). [Link]

  • NIOSH School Chemistry Lab Safety Guide . Source: OUSD Science. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . Source: National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). [Link]

  • Hazardous Laboratory Chemicals Disposal Guide . Source: Reed College. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work . Source: OC-Praktikum. [Link]

  • Chapter 7 Chemical Disposal Procedures . Source: University of Wisconsin–Madison BME Shared Labs. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . Source: EPFL. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.